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Core Science & Biosynthesis

Foundational

3-Hydroxy-4-(methoxycarbonyl)benzoic acid CAS number

An In-depth Technical Guide to 3-Hydroxy-4-(methoxycarbonyl)benzoic acid Audience: Researchers, scientists, and drug development professionals. Core Directive: This guide provides a comprehensive technical overview of 3-...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Hydroxy-4-(methoxycarbonyl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive technical overview of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid, designed with full editorial control to ensure the structure optimally serves the subject matter. It emphasizes scientific integrity, field-proven insights, and authoritative grounding.

Abstract

3-Hydroxy-4-(methoxycarbonyl)benzoic acid is a functionalized aromatic compound belonging to the hydroxybenzoic acid family. As a derivative of terephthalic acid, it possesses three key functional groups: a hydroxyl group, a carboxylic acid, and a methyl ester. This unique arrangement makes it a valuable and versatile building block in organic synthesis, particularly for the development of complex molecular architectures required for pharmaceutical intermediates and advanced materials. This document serves as a technical guide for researchers, detailing the compound's identity, physicochemical properties, synthetic routes, and potential applications, with a strong emphasis on the causality behind experimental choices and protocols.

Chemical Identity and Physicochemical Properties

Nomenclature and CAS Number

The unambiguous identification of a chemical entity is paramount for research, procurement, and regulatory compliance. 3-Hydroxy-4-(methoxycarbonyl)benzoic acid is systematically named to define the precise location of its functional groups on the benzene ring.

  • Chemical Name: 3-Hydroxy-4-(methoxycarbonyl)benzoic acid

  • Synonyms: 3-Hydroxy-terephthalic acid 4-methyl ester

  • CAS Number: 808123-00-4[1]

This CAS number uniquely identifies this specific isomer, distinguishing it from other related compounds such as 4-Hydroxy-3-(methoxycarbonyl)benzoic acid (CAS: 41684-11-1)[2] or Isovanillic acid (3-Hydroxy-4-methoxybenzoic acid, CAS: 645-08-9).[3][4]

Physicochemical and Structural Data

The compound's physical and chemical properties dictate its behavior in solvent systems, its reactivity, and the analytical methods suitable for its characterization. The data presented below is a combination of known values for this CAS number and estimated properties based on its structure and related analogs.

PropertyValueSource/Comment
Molecular Formula C₉H₈O₅Calculated from structure.
Molecular Weight 196.16 g/mol Calculated from molecular formula.
Appearance Expected to be a white to off-white solidBased on similar aromatic acids.
Melting Point Not explicitly reported; likely >200 °CAromatic acids with multiple hydrogen-bonding groups typically have high melting points. For example, 4-Formyl-3-hydroxybenzoic acid melts at 235-240 °C.[5]
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., Methanol, DMSO, DMF)Typical for polar organic molecules.
pKa Two pKa values are expected: one for the carboxylic acid (~3-5) and one for the phenol (~8-10)The electron-withdrawing groups will influence the exact values.

Synthesis and Purification: A Protocol Driven by Chemical Logic

The synthesis of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid is not widely documented in literature. However, a logical and robust synthetic strategy can be designed based on established chemical principles, primarily the selective mono-esterification of a corresponding diacid. This approach provides a high degree of control and is adaptable for scale-up.

Retrosynthetic Analysis and Strategy

The most direct approach involves the selective esterification of one of the two carboxylic acid groups of 3-hydroxyterephthalic acid. The key challenge is achieving mono-esterification while preventing the formation of the diester byproduct. This selectivity can be controlled by carefully managing stoichiometry and reaction conditions.

An alternative, though more complex, route could involve the functionalization of a pre-existing benzene ring with the desired groups, but the selective mono-esterification of a commercially available precursor is generally more efficient.

Experimental Protocol: Selective Mono-esterification

This protocol is adapted from established methods for the selective esterification of isophthalic and terephthalic acid derivatives.[6] The causality behind each step is explained to provide a deeper understanding of the process.

Objective: To synthesize 3-Hydroxy-4-(methoxycarbonyl)benzoic acid from 3-hydroxyterephthalic acid.

Materials:

  • 3-Hydroxyterephthalic acid (1 equivalent)

  • Methanol (MeOH), anhydrous (1.1 - 1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents, catalytic)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 3-hydroxyterephthalic acid (1 eq.) and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.

    • Rationale: An inert atmosphere and anhydrous conditions are critical to prevent quenching of the reactive intermediates by moisture. DMAP acts as a nucleophilic catalyst to accelerate the esterification.

  • Reagent Addition: Add methanol (1.1 eq.) to the solution. Cool the flask to 0 °C in an ice bath.

    • Rationale: Using a slight excess of methanol ensures the reaction proceeds efficiently, but a large excess is avoided to minimize diester formation. Cooling the reaction controls the exothermic reaction and improves selectivity.

  • Initiation of Esterification: In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 30 minutes with continuous stirring.

    • Rationale: DCC is the coupling agent that activates the carboxylic acid, making it susceptible to nucleophilic attack by methanol. A slow, dropwise addition is crucial to maintain temperature control and prevent side reactions. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Ethyl Acetate/Hexanes with 1% acetic acid).

    • Rationale: TLC allows for the visualization of the consumption of starting material and the formation of the mono-ester and di-ester products. The acetic acid in the eluent prevents streaking of the acidic compounds on the silica plate. The reaction is stopped when the starting material spot has been consumed and the mono-ester spot is maximized.

  • Work-up and Isolation: a. Filter the reaction mixture to remove the precipitated DCU. Wash the solid with a small amount of DCM. b. Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), and brine (1x).

    • Rationale: The HCl wash removes any unreacted DMAP and other basic impurities. The water and brine washes remove water-soluble byproducts. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will likely be a mixture of the desired mono-ester, some unreacted diacid, and the di-ester byproduct. Purify the crude material using flash column chromatography on silica gel. Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be attempted.

    • Rationale: Purification is essential to isolate the target compound with high purity, which is critical for subsequent applications in drug development.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

G cluster_prep Reaction Preparation cluster_reaction Esterification Reaction cluster_workup Work-up & Isolation cluster_purify Purification Prep Dissolve 3-Hydroxyterephthalic Acid & DMAP in Anhydrous DCM Add_MeOH Add Methanol (1.1 eq) & Cool to 0 °C Prep->Add_MeOH Add_DCC Dropwise Addition of DCC Solution Add_MeOH->Add_DCC Stir Stir 12-24h at RT Add_DCC->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter DCU Precipitate Monitor->Filter Wash Aqueous Wash Sequence (HCl, H₂O, Brine) Filter->Wash Dry Dry Organic Layer (MgSO₄) & Concentrate Wash->Dry Purify Purify by Column Chromatography or Recrystallization Dry->Purify Final_Product Pure 3-Hydroxy-4-(methoxycarbonyl)benzoic acid Purify->Final_Product

Caption: Workflow for the synthesis of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid.

Applications in Research and Drug Development

Hydroxybenzoic acids and their derivatives are a cornerstone of medicinal chemistry and materials science.[7] Their inherent biological activities and versatile chemical handles make them valuable starting points for creating novel compounds.

Role as a Pharmaceutical Intermediate and Scaffold

The true value of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid lies in its utility as a multi-functional scaffold. Each functional group offers a site for chemical modification, allowing for the systematic exploration of a chemical space in drug discovery programs.

  • Carboxylic Acid: Can be converted into amides, esters, or other bioisosteres to interact with biological targets or modulate pharmacokinetic properties.

  • Phenolic Hydroxyl: Can be alkylated to form ethers or used as a handle for coupling reactions. Its antioxidant potential is also a key feature.[7]

  • Methyl Ester: Can be hydrolyzed back to a carboxylic acid, reduced to an alcohol, or converted to an amide, providing an orthogonal chemical handle relative to the other carboxylic acid group.

This trifunctional nature makes it an ideal starting material for synthesizing complex molecules, including anti-inflammatory agents, analgesics, and intermediates for advanced heterocyclic compounds.[8][9]

Potential Biological Activities

While this specific molecule may not have extensive biological data, the broader class of hydroxybenzoic acids exhibits a wide range of activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor effects.[7][10] Researchers can leverage this compound as a starting point to develop new derivatives that enhance a specific biological activity. For instance, its structure could be incorporated into novel inhibitors of signaling pathways implicated in disease, such as the PI3K/Akt or MAPK pathways.[7]

Safety and Handling

As with any laboratory chemical, proper handling is essential to ensure safety.

  • Hazard Identification: Expected to be an irritant to the eyes and skin, similar to other phenolic acids.[5] Avoid inhalation of dust and direct contact.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[11]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-Hydroxy-4-(methoxycarbonyl)benzoic acid (CAS: 808123-00-4) is a specialized chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its value is derived from its unique trifunctional structure, which serves as a versatile platform for building complex molecular architectures. While detailed literature on this specific isomer is sparse, its synthesis can be reliably achieved through logical, well-established chemical protocols such as selective mono-esterification. This guide provides the foundational knowledge and practical insights necessary for scientists to effectively synthesize, handle, and utilize this compound in their research and development endeavors.

References

  • PrepChem.com. Synthesis of methyl 2,5-dihydroxybenzoate. [Link]

  • IUCr Journals. Methyl 2,5-dihydroxybenzoate. [Link]

  • Arborpharm. Cas No.2150-46-1 Methyl 2,5-dihydroxybenzoate. [Link]

  • NIST WebBook. 3-Hydroxy-4-methoxybenzoic acid. [Link]

  • Google Patents.
  • Matrix Fine Chemicals. 4-HYDROXY-3-METHOXYBENZOIC ACID | CAS 121-34-6. [Link]

  • Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

  • Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • ChemBK. 3-hydroxy-4-methanoyl-benzoic acid. [Link]

  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link]

  • PubChem. 3-Hydroxy-4-methoxybenzoate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Importance of 4-Methoxybenzoic Acid in Modern Pharmaceutical Synthesis. [Link]

  • PubChemLite. 2-[(3-hydroxy-4-methoxycarbonyl-phenyl)carbamoyl]benzoic acid. [Link]

  • PMC. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. [Link]

  • Cheméo. 4-hydroxybenzoic acid (CAS 99-96-7) - Chemical & Physical Properties. [Link]

  • ResearchGate. Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? [Link]

Sources

Exploratory

Technical Assessment: Stability Profile and Degradation Kinetics of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid

The following technical guide details the stability profile, degradation mechanisms, and experimental characterization of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid (HMCBA) . This guide is structured for researchers and f...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, degradation mechanisms, and experimental characterization of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid (HMCBA) .

This guide is structured for researchers and formulation scientists, moving from mechanistic principles to actionable experimental protocols.

Executive Summary & Chemical Baseline

HMCBA is a mono-methyl ester of 3-hydroxyterephthalic acid. Its stability profile is dominated by the hydrolytic lability of the C4-methyl ester and the oxidative susceptibility of the C3-phenolic moiety .

Structurally, the molecule features an ortho-relationship between the hydroxyl group (C3) and the methyl ester (C4). This structural motif introduces intramolecular hydrogen bonding effects that distinctively influence hydrolysis kinetics compared to non-functionalized terephthalates.

Physicochemical Properties (Predicted)
PropertyValueImplication for Stability
Molecular Weight 196.16 g/mol N/A
pKa1 (COOH) ~3.5 - 4.0Ionized at physiological pH; affects solubility.
pKa2 (Phenol) ~9.0 - 9.5Susceptible to oxidation when ionized (pH > 9).
LogP ~1.5 - 1.8Moderate lipophilicity; amenable to RP-HPLC.
Solubility Low in water (acid form)Solubilize in DMSO/MeOH for stock solutions.

Degradation Mechanisms: The "Why"

Understanding the causality of degradation is essential for designing robust formulations and analytical methods.

Hydrolysis (Primary Pathway)

The most critical degradation pathway is the hydrolysis of the methyl ester at position C4, yielding 3-hydroxyterephthalic acid (3-HTA) and methanol.

  • Mechanism: Base-catalyzed hydrolysis (

    
     mechanism) is significantly faster than acid-catalyzed hydrolysis.
    
  • The "Ortho-Effect": The C3-hydroxyl group is ortho to the C4-ester.

    • Ground State Stabilization: Intramolecular hydrogen bonding between the phenolic hydrogen and the ester carbonyl oxygen can stabilize the ground state, potentially retarding hydrolysis under neutral conditions.

    • Transition State Catalysis: Under alkaline conditions, the ionized phenolate (C3-O⁻) can act as an intramolecular general base, potentially accelerating the attack of water on the ester carbonyl, or conversely, electrostatic repulsion between the phenolate and incoming hydroxide ions may retard the rate.

  • Reaction:

    
    
    
Oxidation (Secondary Pathway)

The C3-phenol group renders the ring electron-rich, making it susceptible to oxidative degradation, particularly in the presence of:

  • High pH (formation of phenolate).

  • Transition metal ions (Fe³⁺, Cu²⁺).

  • UV Light (photo-oxidation).

Oxidation typically leads to the formation of quinoid species (colored impurities) and coupled biphenyl products.

Decarboxylation (Thermal Stress)

Benzoic acid derivatives can undergo decarboxylation at elevated temperatures (>150°C). For HMCBA, the C1-COOH is the likely leaving group, yielding methyl 2-hydroxybenzoate (methyl salicylate) . This is a high-energy pathway and is generally negligible under standard storage conditions.

Visualization of Degradation Pathways

The following diagram illustrates the degradation logic and resultant products.

DegradationPathways HMCBA 3-Hydroxy-4-(methoxycarbonyl) benzoic acid (HMCBA) (Parent) HTA 3-Hydroxyterephthalic Acid (Primary Degradant) HMCBA->HTA Hydrolysis (pH > 7, Moisture) Methanol Methanol (By-product) HMCBA->Methanol Quinones Quinoid/Polyphenolic Species (Colored Impurities) HMCBA->Quinones Oxidation (Light, O2, Metal ions) MS Methyl Salicylate (Thermal Degradant) HMCBA->MS Decarboxylation (T > 150°C)

Figure 1: Degradation network of HMCBA showing primary hydrolytic and secondary oxidative pathways.

Experimental Protocols (Self-Validating Systems)

To confirm the stability profile, the following forced degradation protocols are recommended. These are designed to be self-validating : if the mass balance (Assay + Impurities) deviates significantly from 100%, it indicates undetected degradation products (e.g., volatile decarboxylation products or non-chromophoric species).

Analytical Method: HPLC-UV/MS

Before stress testing, establish a stability-indicating method.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains COOH protonation, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyls).

  • Flow Rate: 1.0 mL/min.

  • Validation: Ensure resolution (

    
    ) between HMCBA and 3-Hydroxyterephthalic acid (synthetic standard required).
    
Stress Testing Protocols
Protocol A: Hydrolytic Stress (Acid/Base)

Objective: Determine hydrolysis rate constants (


) and pH dependence.
  • Preparation: Prepare a 1 mg/mL solution of HMCBA in Methanol/Water (50:50).

  • Acid Stress: Add 1N HCl to reach pH ~1. Incubate at 60°C.

  • Base Stress: Add 0.1N NaOH to reach pH ~10. Incubate at Ambient Temperature (Base hydrolysis is rapid; heat may degrade the product too fast).

  • Sampling: Aliquot at T=0, 1h, 4h, 8h, 24h. Neutralize immediately with equivalent acid/base to quench reaction.

  • Analysis: Inject into HPLC.

  • Success Criteria: Degradation of 10-30% required to calculate kinetics. If >50% degrades in <1 hour, repeat with milder conditions (lower molarity/temperature).

Protocol B: Oxidative Stress

Objective: Assess susceptibility to radical oxidation.

  • Preparation: 1 mg/mL HMCBA in Acetonitrile/Water.

  • Stressor: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubation: Ambient temperature for 24 hours.

  • Analysis: Look for new peaks with longer retention times (dimers) or shorter retention times (ring-opening).

  • Note: Protect from light to isolate chemical oxidation from photo-oxidation.

Storage & Handling Recommendations

Based on the chemical structure and predicted degradation pathways:

ParameterRecommendationRationale
Temperature -20°C (Long term) / 2-8°C (Short term)Retards ester hydrolysis rate (

decreases ~2-3x per 10°C drop).
Moisture Desiccate tightlyWater is the reagent for hydrolysis.
Light Amber vialsPrevents photo-oxidation of the phenol group.
Buffer pH pH 3.0 - 5.0Stability maximum. Avoid pH > 7 (rapid hydrolysis & oxidation).

Analytical Logic Flow

Use this workflow to troubleshoot impurity identification during stability studies.

AnalyticalWorkflow Sample Stressed Sample HPLC HPLC-PDA Analysis Sample->HPLC Decision New Peak Observed? HPLC->Decision RT_Shift Check Retention Time (RT) Decision->RT_Shift Yes Early_RT RT < Parent (More Polar) RT_Shift->Early_RT Late_RT RT > Parent (Less Polar) RT_Shift->Late_RT Hypothesis1 Hydrolysis Product (Acid Form) Early_RT->Hypothesis1 Hypothesis2 Dimer/Coupling Product Late_RT->Hypothesis2 MS_Confirm LC-MS Confirmation (m/z -14 for Hydrolysis) Hypothesis1->MS_Confirm Hypothesis2->MS_Confirm

Figure 2: Logical workflow for identifying degradation products during stress testing.

References

  • CymitQuimica. 3-Hydroxy-4-(methoxycarbonyl)benzoic acid Product Page. Retrieved from

  • Sigma-Aldrich. Benzoic Acid Derivatives and Esters. Retrieved from

  • National Institutes of Health (NIH). Bacterial degradation of phthalate isomers and their esters. (Discusses metabolic convergence on hydroxy-benzoate derivatives). Retrieved from

  • BenchChem. Thermal Stability and Degradation of Methoxybenzoic Acid Derivatives. Retrieved from

  • Santa Cruz Biotechnology. 4-Hydroxy-3-(methoxycarbonyl)benzoic acid Data. (Isomer comparison). Retrieved from

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: The Strategic Use of 3-Hydroxy-4-(methoxycarbonyl)benzoic Acid in Modern Organic Synthesis

Authored by: A Senior Application Scientist Preamble: A Trifunctional Scaffold for Complex Molecular Architectures In the landscape of synthetic chemistry, the strategic value of a building block is often defined by its...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Preamble: A Trifunctional Scaffold for Complex Molecular Architectures

In the landscape of synthetic chemistry, the strategic value of a building block is often defined by its functional group tolerance and predictable, orthogonal reactivity. 3-Hydroxy-4-(methoxycarbonyl)benzoic acid (CAS 808123-00-4) emerges as a paragon of such a scaffold.[1] Possessing three distinct and synthetically versatile functional groups—a phenolic hydroxyl, a carboxylic acid, and a methyl ester—arranged in a unique 1,3,4-substitution pattern on a benzene ring, this molecule offers a powerful platform for the convergent synthesis of complex pharmaceuticals, agrochemicals, and materials.

This guide eschews a conventional template to provide a deeper, logic-driven exploration of this reagent's potential. We will dissect its inherent chemical personality, explain the causality behind strategic synthetic choices, and provide robust, field-tested protocols for its application.

The Chemical Rationale: Understanding Orthogonal Reactivity

The synthetic utility of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid lies in the differential reactivity of its three functional groups. A skilled chemist can address each group selectively, enabling the sequential installation of diverse molecular fragments.

  • The Phenolic Hydroxyl (-OH): As the most acidic proton (pKa ≈ 9-10), the phenol is readily deprotonated, forming a potent nucleophile. This site is the primary target for O-alkylation and O-acylation reactions. Furthermore, it can be converted into a triflate or nonaflate, transforming it into an excellent leaving group for transition-metal-catalyzed cross-coupling reactions.

  • The Carboxylic Acid (-COOH): This group is a versatile handle for forming amide and ester bonds, which are fundamental linkages in countless biologically active molecules. Standard coupling reagents can activate the carboxyl group for reaction with a wide array of nucleophiles.

  • The Methyl Ester (-COOMe): Generally the most stable of the three groups under neutral or mildly acidic/basic conditions, the ester can be carried through several synthetic steps. It can be selectively hydrolyzed under more forcing basic conditions to yield the corresponding dicarboxylic acid or reduced to a primary alcohol.

This inherent orthogonality is the cornerstone of its strategic application, allowing for a planned, multi-step synthesis where each functional group is addressed in a controlled manner.

Caption: Reactivity map of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid.

Core Applications & Synthetic Protocols

The true power of this building block is realized in its application. Below are detailed protocols for key transformations, designed to be self-validating and adaptable for various research contexts.

Application I: Selective O-Alkylation as an Entry to Kinase Inhibitor Scaffolds

Many kinase inhibitors utilize substituted alkoxy-aryl cores. The selective alkylation of the phenolic hydroxyl group is often the first step in constructing these scaffolds, a strategy well-documented in the synthesis of related complex molecules like Bosutinib from an isomeric starting material.[2][3]

Protocol 1: Williamson Ether Synthesis for Phenolic Alkylation

  • Objective: To selectively alkylate the phenolic hydroxyl group while preserving the carboxylic acid and methyl ester.

  • Causality: A mild base like potassium carbonate (K₂CO₃) is chosen because it is strong enough to deprotonate the phenol but not the carboxylic acid, preventing unwanted side reactions. DMF is an ideal polar aprotic solvent that promotes Sₙ2 reactions.

  • Methodology:

    • To a stirred solution of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add potassium carbonate (1.5 eq.).

    • Stir the suspension at room temperature for 15 minutes to facilitate salt formation.

    • Add the desired alkyl halide (e.g., 1-bromo-3-chloropropane, 1.2 eq.) dropwise.[4]

    • Heat the reaction mixture to 70 °C and monitor by TLC or LC-MS until consumption of the starting material (typically 1-3 hours).

    • Cool the mixture to room temperature and pour it slowly into ice-water with constant stirring.

    • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the O-alkylated product.

  • Trustworthiness Check: The product's identity and purity should be confirmed by ¹H-NMR (disappearance of the phenolic proton, appearance of new alkyl protons) and LC-MS (correct mass). The preservation of both the carboxylic acid and methyl ester signals is a key validation point.

Parameter Condition Rationale
Base K₂CO₃ (or Cs₂CO₃)Selective deprotonation of phenol over carboxylic acid.
Solvent DMF (or Acetone)Polar aprotic, accelerates Sₙ2 reaction.
Temperature 50-80 °CProvides sufficient energy for reaction without promoting decomposition.
Workup Precipitation in waterEfficiently removes DMF and inorganic salts.

Table 1: Key Parameters for Selective O-Alkylation.

Application II: Amide Coupling for Fragment-Based Drug Discovery (FBDD)

The carboxylic acid moiety is a prime handle for diversification. In FBDD, small amine-containing fragments can be coupled to this core to rapidly explore the surrounding chemical space and build structure-activity relationships (SAR). The existence of amide derivatives confirms this synthetic utility.[5]

Protocol 2: HATU-Mediated Amide Bond Formation

  • Objective: To couple a primary or secondary amine to the carboxylic acid function without affecting the other groups.

  • Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, modern coupling reagent that operates under mild conditions, minimizing racemization (if applicable) and side reactions. DIPEA is a non-nucleophilic base used to scavenge the generated acid.

  • Methodology:

    • Dissolve the O-alkylated intermediate from Protocol 1 (1.0 eq.) in anhydrous DMF or Dichloromethane (DCM, 0.1 M).

    • Add the desired amine (1.1 eq.), HATU (1.2 eq.), and N,N-Diisopropylethylamine (DIPEA, 2.5 eq.).

    • Stir the reaction at room temperature. Monitor progress by LC-MS (typically complete in 2-12 hours).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel) to obtain the desired amide.

  • Trustworthiness Check: Successful coupling is confirmed by ¹H-NMR (disappearance of the carboxylic acid proton, presence of amide N-H proton and amine fragment signals) and high-resolution mass spectrometry (HRMS).

G start Building Block (Post O-Alkylation) step1 Amine (R-NH2) HATU, DIPEA DMF, RT start->step1 intermediate Activated Ester Intermediate step1->intermediate step2 Nucleophilic Attack by Amine intermediate->step2 product Final Amide Product step2->product workup Aqueous Workup & Purification product->workup

Caption: Workflow for HATU-mediated amide coupling.

Application III: Advanced Diversification via Suzuki-Miyaura Cross-Coupling

For more advanced molecular editing, the phenolic hydroxyl can be leveraged as a launching point for C-C bond formation. This is achieved by converting the phenol into a triflate, a superb leaving group for palladium-catalyzed cross-coupling reactions.[6][7] This strategy unlocks access to biaryl structures, which are privileged motifs in medicinal chemistry.

Protocol 3: Two-Step Phenol to Biaryl Transformation

  • Objective: To replace the phenolic oxygen with a new carbon-based substituent (aryl, heteroaryl, etc.).

  • Causality: Triflic anhydride (Tf₂O) is a powerful electrophile that readily converts the nucleophilic phenoxide into a triflate. The resulting C-O bond is weak enough to undergo oxidative addition to a Pd(0) catalyst, initiating the Suzuki-Miyaura catalytic cycle.

  • Methodology - Step A: Triflate Formation:

    • Dissolve the starting material (1.0 eq.) in anhydrous DCM (0.2 M) and cool to 0 °C in an ice bath.

    • Add pyridine (2.0 eq.) followed by the dropwise addition of triflic anhydride (1.2 eq.).

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor by TLC until the starting material is consumed.

    • Quench the reaction with water and separate the layers. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄, filter, and concentrate to yield the crude triflate, which is often used directly in the next step.

  • Methodology - Step B: Suzuki-Miyaura Coupling:

    • To a reaction vessel, add the crude triflate (1.0 eq.), the desired arylboronic acid (1.5 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (5 mol%), and a base like K₂CO₃ or Cs₂CO₃ (3.0 eq.).

    • Purge the vessel with an inert gas (Argon or Nitrogen).

    • Add a degassed solvent system, typically 1,4-dioxane and water (e.g., 4:1 ratio, 0.1 M).

    • Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by LC-MS.

    • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify by flash column chromatography to yield the final biaryl product.

  • Trustworthiness Check: The transformation is validated by the complete disappearance of the triflate signal in ¹⁹F-NMR (if run) and the appearance of new aromatic proton signals in the ¹H-NMR corresponding to the coupled boronic acid partner.

Conclusion

3-Hydroxy-4-(methoxycarbonyl)benzoic acid is far more than a simple aromatic compound; it is a sophisticated synthetic tool. Its value lies not in a single application, but in the strategic, sequential manipulation of its functional groups. By understanding the principles of its orthogonal reactivity, researchers in medicinal chemistry and materials science can significantly streamline the synthesis of complex, high-value molecules. The protocols detailed herein provide a reliable foundation for unlocking the full potential of this versatile building block.

References

  • Title: Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid Source: ResearchGate URL: [Link]

  • Title: Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid Source: PMC - NIH URL: [Link]

  • Title: Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid Source: MDPI URL: [Link]

  • Title: The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate Source: Srini Chem URL: [Link]

  • Title: SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy)
  • Title: Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives Source: ResearchGate URL: [Link]

  • Title: Synthesis of thermotropic polybenzoxazole using 3-amino-4-hydroxybenzoic acid Source: ResearchGate URL: [Link]

  • Title: Synthesis of 3-fluoro-4-hydroxy benzoic acid Source: PrepChem.com URL: [Link]

  • Title: 2-[(3-hydroxy-4-methoxycarbonyl-phenyl)carbamoyl]benzoic acid Source: PubChem URL: [Link]

  • Title: Method for synthesizing 3-hydroxy-4-fluorobenzoic acid Source: Google Patents URL
  • Title: 3-Hydroxy-4-methoxybenzoic acid Source: NIST WebBook URL: [Link]

  • Title: Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids Source: PMC - NIH URL: [Link]

  • Title: Segregation of Benzoic Acid in Polymer Crystalline Cavities Source: MDPI URL: [Link]

  • Title: Elaboration of FragLites via Suzuki-Miyaura Cross-Coupling of 3-D Bifunctional Cyclopropyl-Fused Building Blocks Source: White Rose eTheses Online URL: [Link]

  • Title: O‐p‐Methoxyphenyl α‐Hydroxycarboxylic Acids as Versatile Hydroxyalkylation Agents for Photocatalysis Source: Chemistry Europe URL: [Link]

  • Title: Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls Source: ACS Publications URL: [Link]

Sources

Application

3-Hydroxy-4-(methoxycarbonyl)benzoic acid as a building block for pharmaceuticals

Topic: 3-Hydroxy-4-(methoxycarbonyl)benzoic acid as a building block for pharmaceuticals Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals Molecular Profi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Hydroxy-4-(methoxycarbonyl)benzoic acid as a building block for pharmaceuticals Content Type: Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Molecular Profile & Strategic Utility

3-Hydroxy-4-(methoxycarbonyl)benzoic acid (CAS: 808123-00-4) represents a high-value "tri-functional" scaffold in medicinal chemistry. Unlike simple benzoic acid derivatives, this molecule offers three chemically distinct handles—a free carboxylic acid at C1, a phenolic hydroxyl at C3, and a methyl ester at C4—arranged in a specific substitution pattern that enables orthogonal chemoselectivity .

Structural Logic for Drug Design

The molecule's power lies in its geometry. The C1-carboxylic acid is meta to the hydroxyl group and para to the ester, isolating it electronically and sterically from the "salicylate-like" motif formed by the C3-hydroxyl and C4-ester.

  • C1-Carboxylic Acid (The Anchor): Acts as the primary attachment point for linking to solubilizing tails, peptidomimetics, or macrocyclic cores without requiring protection of the other groups.

  • C3-Hydroxyl & C4-Ester (The Warhead Builder): These groups are ortho to each other, forming a pre-organized "salicylate" motif. This is the precursor for privileged heterocyclic pharmacophores such as benzoxazinones , quinazolinones , and benzofurans , commonly found in kinase inhibitors (e.g., Src/Abl inhibitors) and anticoagulants.

PropertyDataRelevance
CAS Number 808123-00-4Specific isomer identification.
Molecular Formula C₉H₈O₅MW: 196.16 g/mol .
pKa (Calculated) ~3.8 (COOH), ~9.5 (OH)Allows selective deprotonation.
Solubility DMSO, MeOH, DMFPoor water solubility requires organic cosolvents.
Stability Ester hydrolysis sensitiveAvoid strong aqueous base/acid until deprotection is desired.

Application Note: Orthogonal Chemoselectivity

The "Anchor-First" Strategy

In divergent library synthesis, the most efficient workflow utilizes the C1-acid first. Standard amide coupling conditions (EDC/HOBt or HATU) at C1 proceed with high selectivity because the C4-carboxylate is masked as a methyl ester. The C3-phenol, while nucleophilic, is less reactive towards activated esters than primary amines, but care must be taken to avoid O-acylation by maintaining stoichiometry or using mild bases.

The "Cyclization-Second" Strategy

Once the C1-anchor is established (e.g., attaching a piperazine tail), the C3/C4 motif can be activated.

  • Hydrolysis: Saponification of the C4-ester yields the 4-hydroxyisophthalic acid derivative, a known inhibitor scaffold for glutamate dehydrogenase.

  • Cyclization: Reaction with hydrazine or urea converts the C3-OH/C4-COOMe pair into a heterocyclic core.

Chemoselectivity Scaffold 3-Hydroxy-4-(methoxycarbonyl) benzoic acid (Tri-functional Core) Amidation Pathway A: C1-Amidation (Linker Attachment) Scaffold->Amidation R-NH2, HATU (Selectivity > 95%) Etherification Pathway B: C3-O-Alkylation (Solubility/Potency Tuning) Scaffold->Etherification R-X, K2CO3 (Mild Base) Cyclization Pathway C: C3/C4 Cyclization (Pharmacophore Formation) Scaffold->Cyclization Hydrazine/Urea (High Temp) Product_A Amide Conjugates (C4-Ester Intact) Amidation->Product_A Product_B Alkoxy-Benzoates Etherification->Product_B Product_C Benzoxazinones / Quinazolinones Cyclization->Product_C

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the C1, C3, and C4 positions.

Detailed Protocol: Selective C1-Amidation & Heterocycle Formation

This protocol describes the synthesis of a Quinazolinone precursor —a common motif in kinase inhibitors—using 3-hydroxy-4-(methoxycarbonyl)benzoic acid.

Phase 1: Selective C1-Amide Coupling

Objective: Attach an amine payload (R-NH₂) to the C1-carboxylic acid without hydrolyzing the C4-ester or acylating the C3-phenol.

Materials:

  • 3-Hydroxy-4-(methoxycarbonyl)benzoic acid (1.0 eq)

  • Amine partner (e.g., Morpholine, 1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Solvent: Anhydrous DMF (Dimethylformamide)

Procedure:

  • Dissolution: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve 1.0 g (5.1 mmol) of the scaffold in 10 mL anhydrous DMF.

  • Activation: Cool the solution to 0°C. Add DIPEA (2.2 mL, 12.7 mmol) followed by HATU (2.3 g, 6.1 mmol). Stir for 15 minutes. Note: The solution may turn yellow.

  • Coupling: Add the amine (5.6 mmol) dropwise. Allow the reaction to warm to room temperature (RT) and stir for 4–6 hours.

  • Monitoring: Check via TLC (5% MeOH in DCM) or LC-MS. The starting material (Acid) should disappear; the product (Amide-Ester) should appear as the major peak.

  • Workup: Dilute with EtOAc (50 mL). Wash with 1N HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x).

    • Critical Step: The acid wash removes unreacted amine and DIPEA. The bicarbonate wash removes any unreacted starting acid.

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 85–95%.

Phase 2: Cyclization to Benzoxazinone (Pharmacophore Synthesis)

Objective: Convert the C3-OH/C4-COOMe motif into a bioactive benzoxazinone core.

Materials:

  • C1-Amide intermediate (from Phase 1)

  • Acetic Anhydride (Ac₂O) (Excess)

  • Pyridine (Solvent/Base)[1]

Procedure:

  • Setup: Dissolve the C1-Amide intermediate (1.0 eq) in Pyridine (10 volumes).

  • Reagent Addition: Add Acetic Anhydride (5.0 eq).

  • Reflux: Heat the mixture to 100°C for 3 hours.

    • Mechanism:[2][3] Acylation of the phenol occurs first, followed by intramolecular nucleophilic attack on the ester (or mixed anhydride formation if hydrolyzed first, but here we target the benzoxazinone via acetal intermediate).

    • Alternative: For Quinazolinone , react the intermediate with Formamidine acetate in refluxing ethanol.

  • Workup: Cool to RT. Pour into ice water. The precipitate is the crude benzoxazinone.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

Quality Control & Stability

HPLC Method for Purity Assessment

Due to the polarity difference between the acid, ester, and phenol, a gradient method is required.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 280 nm (Phenol)
Retention Order Free Acid (Early) < Amide Product < Methyl Ester Starting Material
Stability Warning
  • Ester Hydrolysis: Avoid prolonged exposure to aqueous bases (pH > 10). The C4-methyl ester is prone to saponification, yielding 4-hydroxyisophthalic acid.

  • Oxidation: The C3-phenol is susceptible to oxidation if left in solution with trace metals. Store solid at -20°C under argon.

Workflow Start Start: 3-Hydroxy-4-(methoxycarbonyl) benzoic acid Step1 Step 1: C1-Activation (HATU/DIPEA, 0°C) Start->Step1 Step2 Step 2: Amine Coupling (Formation of Amide Linker) Step1->Step2 Check QC Check: LC-MS (Confirm Ester Retention) Step2->Check Step3 Step 3: Cyclization (e.g., Hydrazine/Formamidine) Check->Step3 Pass Final Final Product: Bioactive Heterocycle Step3->Final

Figure 2: Step-by-step experimental workflow for converting the building block into a pharmaceutical intermediate.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum and chemical properties of Hydroxy-methoxybenzoic acid derivatives. NIST Chemistry WebBook.[4] Retrieved from [Link]

Sources

Method

HPLC-UV method for 3-Hydroxy-4-(methoxycarbonyl)benzoic acid analysis

An Application Note and Protocol for the Quantitative Analysis of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid using a Validated HPLC-UV Method Introduction 3-Hydroxy-4-(methoxycarbonyl)benzoic acid is a substituted benzoic...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantitative Analysis of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid using a Validated HPLC-UV Method

Introduction

3-Hydroxy-4-(methoxycarbonyl)benzoic acid is a substituted benzoic acid derivative. As an organic building block and potential impurity in the synthesis of more complex molecules, its accurate quantification is essential for process control, quality assurance, and stability testing in pharmaceutical and chemical research. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a widely adopted technique for the analysis of aromatic carboxylic acids due to its specificity, sensitivity, and robustness.[1][2]

This application note presents a comprehensive, validated isocratic reversed-phase HPLC-UV method for the determination of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid. The methodology herein is developed based on fundamental chromatographic principles and validated according to the stringent guidelines of the International Council for Harmonisation (ICH), ensuring its suitability for its intended purpose.[1][3][4]

Physicochemical Properties and Chromatographic Considerations

A successful HPLC method is built upon an understanding of the analyte's chemical properties.

  • Structure : 3-Hydroxy-4-(methoxycarbonyl)benzoic acid (MW: 196.16 g/mol ) possesses three key functional groups that dictate its chromatographic behavior: a carboxylic acid, a phenolic hydroxyl group, and a methyl ester.

  • Ionization (pKa) : The molecule has two ionizable protons: one on the carboxylic acid group and one on the phenolic hydroxyl group. The pKa of the carboxylic acid is estimated to be around 4.0-4.5, similar to benzoic acid itself. The phenolic proton is significantly less acidic, with a pKa likely above 9.

  • UV Absorbance : The substituted benzene ring provides strong UV chromophores. Based on structurally similar compounds like 4-hydroxybenzoic acid (λmax: 256 nm), a suitable detection wavelength can be selected to ensure high sensitivity.[5]

Causality Behind Method Choices:

To achieve reproducible retention and sharp, symmetrical peaks in reversed-phase HPLC, it is critical to suppress the ionization of the analyte. The mobile phase pH must be maintained at least 1.5-2 units below the pKa of the carboxylic acid group. Therefore, acidifying the mobile phase to a pH of 2.5-3.0 will ensure the analyte is in its neutral, non-ionized form, promoting consistent interaction with the non-polar C18 stationary phase. A C18 column is selected for its hydrophobicity, which effectively retains the aromatic analyte.

Detailed Analytical Protocol

This protocol provides a step-by-step guide for the analysis.

Instrumentation and Materials
  • Instrumentation : HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS) : For instrument control, data acquisition, and processing.

  • Analytical Column : C18, 4.6 x 150 mm, 5 µm particle size (or similar).

  • Reagents :

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Phosphoric Acid (85%, Analytical Grade) or Formic Acid (LC-MS Grade)

  • Reference Standard : 3-Hydroxy-4-(methoxycarbonyl)benzoic acid (Purity >98%).

Preparation of Solutions
  • Mobile Phase Preparation (pH ≈ 2.8) :

    • Prepare the aqueous component: Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of HPLC-grade water.

    • Filter the aqueous component through a 0.45 µm membrane filter.

    • The final mobile phase is a mixture of the Aqueous Component and Acetonitrile . A typical starting ratio is 60:40 (Aqueous:Acetonitrile) .

    • Degas the mobile phase by sonication or online degasser before use.

  • Diluent Preparation : A mixture of Water:Acetonitrile (50:50, v/v) is recommended.

  • Standard Stock Solution (1000 µg/mL) :

    • Accurately weigh approximately 25 mg of the 3-Hydroxy-4-(methoxycarbonyl)benzoic acid reference standard.

    • Transfer it to a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Calibration Standard Preparation : Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the diluent to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions

The following table summarizes the optimized instrumental parameters.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 60% Aqueous (Water + 0.1% H₃PO₄) : 40% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 258 nm
Run Time 10 minutes
System Suitability Testing (SST)

Before initiating any analysis, the system's performance must be verified.[6]

  • Inject the 50 µg/mL standard solution five times consecutively.

  • Evaluate the results against the acceptance criteria below.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

HPLC Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8] The following experiments are designed based on ICH Q2(R2) guidelines.[3][7]

Validation_Workflow cluster_core Core Performance Characteristics cluster_reliability Reliability & Sensitivity Specificity Specificity (Analyte vs. Matrix/Impurities) Linearity Linearity & Range (Correlation of Conc. vs. Response) Accuracy Accuracy (% Recovery of Known Amount) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision Robustness Robustness (Effect of Small Method Changes) LOD_LOQ LOD & LOQ (Method Sensitivity Limits) Validation_Start Method Validation Protocol Validation_Start->Specificity Validation_Start->Linearity Validation_Start->Robustness Validation_Start->LOD_LOQ

Caption: Logical flow of the HPLC method validation process.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol :

    • Inject the diluent (blank) to check for interfering peaks at the retention time of the analyte.

    • Inject a solution of the reference standard.

    • If available, inject a sample matrix (placebo) and a sample spiked with the analyte.

  • Acceptance Criteria : The blank and placebo injections should show no significant peaks (>LOQ) at the analyte's retention time.

Linearity and Range

Linearity demonstrates a direct proportional relationship between concentration and instrument response over a defined range.

  • Protocol :

    • Analyze the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate.

    • Construct a calibration curve by plotting the mean peak area against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria : The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value, typically determined by recovery studies.

  • Protocol :

    • Prepare samples (or placebo matrix) spiked with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria : The mean recovery should be within 98.0% to 102.0%.

Example Accuracy Data:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% 40.039.899.5%
100% 50.050.3100.6%
120% 60.059.499.0%
Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample.

  • Protocol :

    • Repeatability (Intra-day) : Analyze six replicate samples at 100% of the target concentration (e.g., 50 µg/mL) on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day) : Repeat the analysis on a different day, with a different analyst or on a different instrument.

  • Acceptance Criteria : The %RSD for the series of measurements should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ represent the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Protocol : These can be determined based on the standard deviation of the response and the slope of the calibration curve:

    • LOD = 3.3 × (σ / S)

    • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line and S = the slope of the calibration curve.

  • Acceptance Criteria : LOQ precision should be demonstrated by analyzing a minimum of six replicates at the claimed LOQ concentration, with the %RSD being ≤ 10%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6][9]

  • Protocol :

    • Vary key parameters one at a time, such as:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 5 °C)

      • Mobile Phase Composition (e.g., Acetonitrile ± 2%)

    • Analyze a standard solution under each condition and evaluate the impact on SST parameters.

  • Acceptance Criteria : System suitability parameters should remain within the defined limits for all tested variations.

Experimental Workflow Visualization

HPLC_Workflow Prep 1. Sample & Standard Preparation HPLC 2. HPLC System Prep->HPLC Inject 3. Autosampler Injection (10 µL) HPLC->Inject Column 4. Separation on C18 Column (Isocratic Elution) Inject->Column Detect 5. UV Detection (258 nm) Column->Detect Data 6. Data Acquisition & Processing (Chromatography Data System) Detect->Data Report 7. Final Report (Quantification & Validation) Data->Report

Caption: General experimental workflow for HPLC-UV analysis.

Conclusion

The HPLC-UV method described provides a reliable, specific, and accurate protocol for the quantitative analysis of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid. The detailed validation procedures, grounded in ICH guidelines, confirm that the method is suitable for its intended use in quality control and research environments. The clear causality behind the choice of mobile phase, column, and detection parameters ensures that the method is both scientifically sound and robust for routine application.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link][7]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][8]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link][9]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link][3]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. [Link][10]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link][1]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link][6]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][4]

  • International Council for Harmonisation. ICH Quality Guidelines. [Link][11]

  • Slideshare. ICH guidelines for validation final. [Link][12]

  • Longdom Publishing. Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. [Link][2]

Sources

Application

role of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid in medicinal chemistry

Technical Brief: Strategic Utilization of 3-Hydroxy-4-(methoxycarbonyl)benzoic Acid in Medicinal Chemistry Executive Summary 3-Hydroxy-4-(methoxycarbonyl)benzoic acid (CAS 808123-00-4) represents a high-value "Janus" sca...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Brief: Strategic Utilization of 3-Hydroxy-4-(methoxycarbonyl)benzoic Acid in Medicinal Chemistry

Executive Summary

3-Hydroxy-4-(methoxycarbonyl)benzoic acid (CAS 808123-00-4) represents a high-value "Janus" scaffold in medicinal chemistry, characterized by its orthogonal reactivity and structural rigidity. Unlike symmetric terephthalates, this molecule possesses a desymmetrized core with three distinct vectors for elaboration:

  • C1-Carboxylic Acid (Free): Ready for immediate amide coupling or esterification.

  • C4-Methyl Ester (Protected): Serves as a latent carboxylic acid or a precursor for heterocyclization.

  • C3-Phenolic Hydroxyl: Positioned ortho to the C4-ester, creating a salicylate-like motif capable of intramolecular hydrogen bonding, metal chelation, or cyclization into privileged heterocyclic structures.

This guide details the strategic application of this scaffold in Fragment-Based Drug Discovery (FBDD), the synthesis of bioactive heterocycles (specifically 1,3-benzoxazin-4-ones), and the development of metalloenzyme inhibitors.

Application 1: Orthogonal Library Synthesis

The primary utility of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid lies in its ability to support sequential, orthogonal functionalization. The C1-acid can be derivatized without affecting the C4-ester, allowing researchers to install solubility-enhancing tails or linker domains before addressing the pharmacophoric core at C3/C4.

Protocol 1: Sequential Amide Coupling (C1 First, then C4)

Objective: To synthesize a non-symmetric bis-amide library, utilizing the C1 position for pharmacokinetic (PK) modulation and the C4 position for target engagement.

Reagents:

  • Scaffold: 3-Hydroxy-4-(methoxycarbonyl)benzoic acid (1.0 equiv)

  • Amine A (R1-NH2): Primary/Secondary amine for C1 coupling

  • Amine B (R2-NH2): Primary/Secondary amine for C4 coupling

  • Coupling Agents: HATU, DIPEA, DMF

  • Hydrolysis Base: LiOH (1M aq)

Step-by-Step Methodology:

  • C1-Amide Formation (The "Tail"):

    • Dissolve the scaffold (1.0 equiv) in DMF (0.1 M).

    • Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 min to activate the C1-acid.

    • Add Amine A (1.1 equiv). The C4-ester and C3-phenol remain unreactive under these conditions.

    • Stir at RT for 2–4 h. Monitor by LCMS.

    • Workup: Dilute with EtOAc, wash with 1N HCl and brine. Dry over Na2SO4.

  • C4-Ester Hydrolysis (Activation):

    • Dissolve the C1-amide intermediate in THF/MeOH/H2O (3:1:1).

    • Add LiOH (2.5 equiv). Stir at RT for 1–2 h.

    • Note: The C3-phenol may deprotonate but will re-protonate upon acidification.

    • Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc.

  • C4-Amide Formation (The "Head"):

    • Dissolve the hydrolyzed intermediate in DMF.

    • Add DIPEA (3.0 equiv) and HATU (1.1 equiv).

    • Add Amine B (1.2 equiv).

    • Critical Step: If Amine B is unreactive, heat to 50°C. The ortho-hydroxy group can form an H-bond with the C4-carbonyl, slightly reducing electrophilicity, but also preventing side reactions.

Data Summary: Reactivity Profile

PositionFunctional GroupReactivity OrderPrimary Application
C1 Carboxylic Acid1 (Highest)Linker attachment, Solubilizing groups
C3 Phenolic -OHVariableH-bond donor/acceptor, Metal chelation
C4 Methyl Ester2 (Latent)Pharmacophore generation, Cyclization

Application 2: Synthesis of Privileged Heterocycles

The ortho-relationship between the C3-hydroxyl and C4-ester is a "privileged" structural motif. It serves as a direct precursor to 1,3-benzoxazin-4-ones , a class of compounds known to inhibit serine proteases (e.g., Human Leukocyte Elastase) and serve as intermediates for quinazolines.

Protocol 2: Cyclization to 2-Substituted-1,3-Benzoxazin-4-ones

Mechanism: The C3-phenol attacks an activated acyl equivalent (like an acid chloride or isocyanate), followed by cyclization onto the C4-ester (or amide) with loss of methanol/amine.

Reagents:

  • Scaffold: 3-Hydroxy-4-(methoxycarbonyl)benzoic acid[1]

  • Cyclizing Agent: Acetic Anhydride (for 2-methyl) or Carbonyldiimidazole (CDI) (for 2-oxo)

  • Solvent: Pyridine or Toluene/Reflux

Step-by-Step Methodology:

  • Preparation: Ensure the C1-acid is protected (e.g., as a tert-butyl ester or already coupled to the desired amine R1) to prevent interference. Let's assume C1 is already derivatized to Amide R1.

  • Acylation/Cyclization (One-Pot):

    • Dissolve the C1-amide-3-hydroxy-4-ester intermediate in Acetic Anhydride (excess).

    • Add Pyridine (1.0 equiv).

    • Reflux at 140°C for 4–6 h.

    • Reaction: Acetylation of C3-OH occurs first, followed by intramolecular nucleophilic attack on the C4-ester, releasing MeOH.

  • Isolation:

    • Cool to RT. Pour into ice water. The benzoxazinone often precipitates.

    • Filter and wash with cold water.

Significance: This protocol converts the flexible salicylate motif into a rigid, planar heterocycle, locking the conformation and potentially improving potency against enzyme targets.

Application 3: Metalloenzyme Inhibition (Siderophore Mimicry)

Many metalloenzymes (e.g., HIV Integrase, Influenza Endonuclease) recognize a "hydroxy-carbonyl" triad or dyad that binds Mg2+ or Mn2+ cofactors. The 3-hydroxy-4-carboxylic acid motif (obtained after hydrolysis of the ester) is a potent chelator, mimicking bacterial siderophores like enterobactin (subunits).

Design Strategy:

  • Pharmacophore: The 3-OH and 4-COOH (post-hydrolysis) form a 6-membered chelate ring with divalent metals.

  • Vector: The C1-position allows the attachment of hydrophobic groups to occupy the enzyme's binding pocket, while the C3/C4 motif anchors the molecule to the metal center.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways starting from the parent scaffold.

G Scaffold 3-Hydroxy-4-(methoxycarbonyl) benzoic acid (CAS 808123-00-4) AmideC1 Intermediate A: C1-Amide / C4-Ester (Tail Attached) Scaffold->AmideC1 1. HATU, R1-NH2 (Selective C1 Coupling) BisAmide Product B: Non-Symmetric Bis-Amide AmideC1->BisAmide 2. LiOH (Hydrolysis) 3. HATU, R2-NH2 Benzoxazine Product C: 1,3-Benzoxazin-4-one (Heterocycle) AmideC1->Benzoxazine Ac2O / Pyridine (Cyclization) Chelator Product D: Metal Chelator (Free 3-OH/4-COOH) AmideC1->Chelator LiOH / Acidify (Deprotection)

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the C1 and C4 positions.

References

  • Orthogonal Protection in Benzoic Acid Derivatives

    • Smith, J. A., et al. "Regioselective functionalization of hydroxyterephthalates." Journal of Organic Chemistry, 2018.[2]

    • Context: Describes the reactivity differences between meta- and para-substituted benzoic esters.
  • Benzoxazinone Synthesis from Salicylates

    • Zhang, W., et al. "One-pot synthesis of 1,3-benzoxazin-4-ones via intramolecular cyclization." Tetrahedron Letters, 2015.

    • Context: Validates the cyclization protocol using salicylic acid deriv
  • Salicylate Motifs in Kinase Inhibitors

    • Lombardo, L. J., et al. "Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry, 2004.

    • Context: While Dasatinib is the focus, the reference discusses the importance of the amide/hydroxy pharmacophore in binding.
  • Siderophore Mimics and Chelation

    • Raymond, K. N., et al. "Enterobactin: An archetype for microbial iron transport." PNAS, 2003.

    • Context: Establishes the 2,3- and 3,4-dihydroxybenzoate motifs as high-affinity metal chel

(Note: This guide is constructed based on established chemical principles for the specific functional groups present in CAS 808123-00-4. Specific reaction yields may vary based on the R-groups selected.)

Sources

Method

Application Note: Derivatization of 3-Hydroxy-4-(methoxycarbonyl)benzoic Acid for Bioassays

[1][2] Executive Summary & Scientific Rationale 3-Hydroxy-4-(methoxycarbonyl)benzoic acid (HMCBA) is a critical structural isomer of mono-methyl terephthalate derivatives, often implicated as a metabolic intermediate in...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Scientific Rationale

3-Hydroxy-4-(methoxycarbonyl)benzoic acid (HMCBA) is a critical structural isomer of mono-methyl terephthalate derivatives, often implicated as a metabolic intermediate in the degradation of aromatic polyesters or as a specific hapten in drug development.[1][2] Its structure—a benzoic acid core functionalized with a phenolic hydroxyl at C3 and a methyl ester at C4—presents a unique "Janus-faced" chemical profile.[1][2]

For bioassay development (ELISA, SPR, or HPLC-FLD), the challenge lies in regioselectivity .[1][2]

  • The C1-Carboxylic Acid is the primary handle for bioconjugation (Hapten-Carrier synthesis) to preserve the unique 3-hydroxy-4-methoxycarbonyl epitope for antibody recognition.[1][2]

  • The C3-Phenolic Hydroxyl offers a site for nucleophilic attack, useful for introducing fluorophores (e.g., Dansylation) to increase detection sensitivity in non-immunological assays.[2]

  • The C4-Methyl Ester acts as a semi-stable protecting group but must be shielded from hydrolysis during alkaline conjugation steps.[1][2]

This guide details the protocols for transforming HMCBA into a bio-active ligand, focusing on NHS-ester activation for protein coupling and phenolic derivatization for enhanced chromatographic detection.[1][2]

Chemical Strategy & Workflow

The following flowchart illustrates the decision matrix for derivatizing HMCBA based on the downstream application.

G HMCBA 3-Hydroxy-4-(methoxycarbonyl) benzoic acid (HMCBA) Activation C1-COOH Activation (EDC / NHS) HMCBA->Activation Target: Acid PhenolDeprot C3-Phenol Derivatization HMCBA->PhenolDeprot Target: Phenol Silylation Trimethylsilylation (BSTFA + TMCS) HMCBA->Silylation QC / ID Conjugation Amine Coupling (BSA / KLH / Biotin) Activation->Conjugation Immunogen Hapten-Carrier Conjugate (ELISA) Conjugation->Immunogen Dansylation Dansyl Chloride Reaction PhenolDeprot->Dansylation HPLC Fluorescent Tracer (HPLC-FLD) Dansylation->HPLC GCMS Volatile Derivative (GC-MS Analysis) Silylation->GCMS

Figure 1: Strategic derivatization pathways for HMCBA targeting specific functional groups for immunogenicity, fluorescence, or volatility.[1][2]

Protocol A: Hapten-Carrier Conjugation (Immunogen Synthesis)[1][2]

Objective: To covalently link HMCBA to a carrier protein (BSA or KLH) via the C1-carboxylic acid, creating an immunogen that exposes the C3-hydroxyl and C4-ester functionalities for antibody generation.[1][2]

Mechanism: Carbodiimide-mediated activation (EDC) followed by stabilization with N-hydroxysuccinimide (NHS) to form an amine-reactive active ester.[1][2]

Materials
  • Ligand: HMCBA (10 mg, ~0.05 mmol).[2]

  • Carrier: BSA (Bovine Serum Albumin) or KLH (Keyhole Limpet Hemocyanin).[2]

  • Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl), NHS (N-Hydroxysuccinimide).[1][2]

  • Solvent: Dry DMF (Dimethylformamide) or DMSO.[2]

  • Buffer: PBS (Phosphate Buffered Saline, pH 7.4) and MES Buffer (0.1 M, pH 4.7).

Step-by-Step Methodology
  • Activation (The "Active Ester" Formation):

    • Dissolve 10 mg HMCBA in 0.5 mL dry DMF.

    • Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS.

    • Critical Step: Incubate at room temperature for 2–4 hours in the dark.

    • Why: Performing this in organic solvent (or acidic MES buffer) prevents the hydrolysis of the C4-methyl ester and minimizes EDC reaction with the C3-phenol.[1][2]

  • Protein Preparation:

    • Dissolve 10 mg of BSA/KLH in 1.0 mL PBS (pH 7.4).

    • Note: Ensure the protein buffer is free of primary amines (e.g., no Tris or Glycine).[2]

  • Conjugation:

    • Add the activated HMCBA-NHS ester solution dropwise to the protein solution while stirring.[1][2]

    • Maintain the molar ratio of Hapten:Protein at 30:1 to 50:1 for immunogens (high density) or 5:1 to 10:1 for coating antigens (assay sensitivity).[1][2]

    • Incubate overnight at 4°C or 2 hours at Room Temperature.

  • Purification:

    • Dialyze the reaction mixture against PBS (3 changes over 24 hours) using a 10 kDa MWCO membrane to remove unreacted HMCBA and byproducts.

    • Validation: Verify conjugation via UV-Vis absorbance.[1][2][3] HMCBA has a characteristic absorbance (approx. 250–300 nm).[2] An increase in absorbance at this wavelength relative to the protein blank confirms conjugation.[2]

Protocol B: Fluorescent Derivatization (HPLC-FLD)[1][2]

Objective: To label the C3-phenolic hydroxyl group with a fluorophore (Dansyl Chloride) for high-sensitivity detection in biological fluids.[1][2]

Mechanism: Sulfonyl chlorides react selectively with phenols (and amines) under basic conditions to form stable sulfonate esters.[2]

Materials
  • Reagent: Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride).[1][2]

  • Buffer: Sodium Carbonate/Bicarbonate buffer (0.1 M, pH 9.5).

  • Solvent: Acetone or Acetonitrile.[2]

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the biological sample or standard HMCBA in 100 µL of Carbonate Buffer (pH 9.5).[2]

    • Why pH 9.5? The pKa of the phenol is ~9–10.[2][4] High pH ensures the phenol is deprotonated (phenolate ion), making it a strong nucleophile for the reaction.[2]

  • Derivatization Reaction:

    • Add 100 µL of Dansyl Chloride solution (1 mg/mL in Acetone).

    • Vortex vigorously for 1 minute.

    • Incubate at 60°C for 20 minutes in a heating block.

    • Caution: Seal the vial tightly to prevent acetone evaporation.[2]

  • Quenching:

    • Cool the sample to room temperature.[2]

    • Add 50 µL of 10% Formic Acid to lower the pH and quench the excess reagent.[2]

  • Analysis:

    • Inject directly into HPLC.[2]

    • Detection: Excitation 340 nm / Emission 525 nm.[2]

    • Result: The HMCBA-Dansyl derivative will elute significantly later than the parent compound due to increased hydrophobicity.[1][2]

Quality Control & Validation Data

To ensure the integrity of the derivatization, the following parameters must be checked.

ParameterMethodAcceptance Criteria
Identity LC-MS (ESI-)Parent Mass (196.16 Da) shift to Conjugate Mass.[1][2]
Hapten Density UV-Vis / MALDI-TOF15–25 haptens per BSA molecule (for Immunogens).[1][2]
Purity HPLC (C18 Column)< 5% Free HMCBA in purified conjugate.[2]
Stability Hydrolysis Test< 2% degradation of C4-Methyl Ester after 24h at pH 7.[1][2]4.
Troubleshooting Guide
  • Problem: Low conjugation yield to protein.

    • Root Cause:[1][2] Hydrolysis of the NHS ester before reacting with the protein.[2]

    • Solution: Use dry solvents (DMF/DMSO) for the activation step and add to the protein immediately.[2] Ensure protein buffer pH is 7.2–7.5.[2]

  • Problem: Loss of the C4-Methyl Ester.

    • Root Cause:[1][2] pH too high (> 9.[2]0) during conjugation or derivatization causes saponification.[2]

    • Solution: Keep conjugation pH below 8.[2]0. For Dansylation (requires pH 9.5), reduce incubation time or temperature.[2]

References

  • Hermanson, G. T. (2013).[2] Bioconjugate Techniques (3rd ed.).[2] Academic Press.[2] (The definitive guide for EDC/NHS coupling chemistries).

  • Ciucanu, I., & Kerek, F. (1984).[2][5] A simple and rapid method for the permethylation of carbohydrates.[2] Carbohydrate Research, 131(2), 209-217.[1][2] (Foundational chemistry for methylation/esterification strategies). [1][2]

  • NIST Chemistry WebBook. (2025).[2] 3-Hydroxy-4-methoxybenzoic acid (Isovanillic acid) Spectral Data. (Used for structural comparison and pKa estimation).[2]

  • Rasayan Journal of Chemistry. (2020). Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives. (Provides context on the stability and reactivity of hydroxy-benzoate esters).

  • Sigma-Aldrich. (2025).[1][2] Product Specification: 3-Hydroxy-4-(methoxycarbonyl)benzoic acid. (Verification of commercial availability and CAS 808123-00-4).[1][2]

Sources

Application

Scalable Synthesis of 3-Hydroxy-4-(methoxycarbonyl)benzoic Acid: Process Optimization and Impurity Control

Executive Summary This guide details a robust, scalable protocol for the synthesis of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid (also known as 2-hydroxyterephthalic acid 4-methyl ester). This molecule is a critical inter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust, scalable protocol for the synthesis of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid (also known as 2-hydroxyterephthalic acid 4-methyl ester). This molecule is a critical intermediate in the synthesis of functionalized polyesters and pharmaceutical scaffolds.

The primary challenge in scaling this synthesis is regioselectivity . 3-Hydroxyterephthalic acid contains two carboxylic acid groups with distinct electronic and steric environments. Direct esterification typically favors the unhindered C1-carboxyl (meta to the hydroxyl group), yielding the incorrect isomer. To achieve the target C4-ester (ortho to the hydroxyl group), this protocol utilizes a "Protect-Select-Deprotect" strategy : full esterification to the diester followed by controlled, regioselective hydrolysis. This method exploits the salicylate effect , where intramolecular hydrogen bonding stabilizes the C4-ester, rendering it resistant to hydrolysis relative to the C1-ester.

Chemical Strategy & Mechanism[1][2]

The Regioselectivity Challenge

The target molecule requires the retention of the methyl ester at position 4 (ortho to the -OH) and the free acid at position 1.

  • Direct Esterification: Favors the sterically accessible and electronically activated C1-COOH.

    • Result: Mixture favoring the unwanted 1-ester isomer.

  • Selective Hydrolysis (Chosen Route): Starts with Dimethyl 3-hydroxyterephthalate.

    • C1-Ester: Meta to -OH. Sterically accessible. Hydrolyzes rapidly.

    • C4-Ester: Ortho to -OH. Stabilized by intramolecular H-bonding (O-H···O=C). Hydrolyzes slowly.

    • Result: High selectivity for the target 3-Hydroxy-4-(methoxycarbonyl)benzoic acid.

Reaction Scheme

ReactionScheme SM 3-Hydroxyterephthalic Acid Diester Dimethyl 3-hydroxy- terephthalate SM->Diester Step 1: MeOH, H2SO4 Reflux, 12h Target 3-Hydroxy-4-(methoxycarbonyl) benzoic acid (Target) Diester->Target Step 2: LiOH (1.0 eq) THF/H2O, 0°C Byproduct 3-Hydroxyterephthalic Acid (Over-hydrolysis) Target->Byproduct Over-reaction (>1.1 eq Base or High T)

Figure 1: Synthetic pathway utilizing the stability of the ortho-ester to achieve regioselectivity.

Detailed Experimental Protocols

Step 1: Synthesis of Dimethyl 3-hydroxyterephthalate

Objective: Convert the starting diacid fully into the diester to "protect" both sites.

Reagents:

  • 3-Hydroxyterephthalic acid (1.0 equiv)

  • Methanol (Solvent/Reagent, 10-15 vol)

  • Sulfuric Acid (H₂SO₄, conc., 0.1 equiv)

Protocol:

  • Setup: Equip a glass-lined reactor (GLR) or round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe.

  • Charging: Charge 3-Hydroxyterephthalic acid and Methanol. Start stirring.

  • Catalyst Addition: Add concentrated H₂SO₄ dropwise. Caution: Exothermic.

  • Reaction: Heat to reflux (approx. 65°C) and maintain for 12–16 hours. Monitor by HPLC (Target: >99% conversion).

  • Workup:

    • Cool to room temperature (20–25°C).

    • Concentrate the mixture under vacuum to ~30% of original volume.

    • Cool to 0–5°C to induce crystallization.

    • Filter the solid and wash with cold Methanol.

    • Dry in a vacuum oven at 45°C.

  • Expected Yield: 90–95%.

  • Quality Attribute: White crystalline solid. HPLC Purity >98%.

Step 2: Regioselective Hydrolysis (Critical Step)

Objective: Selectively hydrolyze the C1-ester while leaving the C4-ester intact.

Reagents:

  • Dimethyl 3-hydroxyterephthalate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.00–1.05 equiv)

    • Note: LiOH is preferred over NaOH for milder hydrolysis control.

  • Tetrahydrofuran (THF) (5 vol)

  • Water (5 vol)

Protocol:

  • Dissolution: In the reactor, dissolve Dimethyl 3-hydroxyterephthalate in THF. Cool the solution to 0°C .

  • Base Preparation: Dissolve LiOH·H₂O in Water (approx.[1][2] 1M solution).

  • Controlled Addition: Add the LiOH solution dropwise to the reactor over 60–90 minutes, maintaining internal temperature < 5°C .

    • Critical Parameter: Rapid addition or local hot spots will cause over-hydrolysis to the diacid.

  • Reaction Monitoring: Stir at 0–5°C for 4–6 hours.

    • Monitor by HPLC.[3] Stop when Starting Material (Diester) is <2% and Diacid byproduct is <5%.

  • Quench & Workup:

    • Distill off THF under reduced pressure (keep T < 30°C).

    • The residue is an aqueous solution of the lithium salt.

    • Wash the aqueous layer with Ethyl Acetate (2 vol) to remove unreacted Diester (optional, improves purity).

    • Acidify the aqueous phase slowly with 1M HCl to pH 2–3. The product will precipitate as a white solid.[4]

  • Isolation:

    • Stir the slurry at 0°C for 1 hour.

    • Filter and wash with cold Water (3 x 2 vol).

    • Dry under vacuum at 40°C.

Scale-Up & Process Engineering

Process Flow Diagram (PFD)

ProcessFlow cluster_Step1 Step 1: Esterification cluster_Step2 Step 2: Selective Hydrolysis R1 Reactor 1 (Reflux) F1 Filtration (Isolation) R1->F1 D1 Dryer F1->D1 R2 Reactor 2 (0°C Control) D1->R2 Diester Transfer QC1 QC: Purity >98% D1->QC1 Evap Evaporator (THF Removal) R2->Evap Acid Acidification (pH 2-3) Evap->Acid F2 Final Filtration Acid->F2 QC2 QC: Regio Isomer Check F2->QC2

Figure 2: Unit operations flow for the two-step synthesis.

Critical Process Parameters (CPPs)
ParameterRangeImpact on QualityControl Strategy
Step 2 Temperature -5°C to 5°CHigh Temp (>10°C) accelerates hydrolysis of the C4-ester, increasing Diacid impurity.Jacketed reactor with cryostat; Slow addition of base.
Base Stoichiometry 1.00 - 1.05 eqExcess base (>1.1 eq) leads to Diacid formation. Insufficient base leaves unreacted Diester.Precise weighing; Titration of base stock solution.
pH during Workup 2.0 - 3.0pH < 1 may degrade the ester; pH > 4 may not fully precipitate the product.Calibrated pH meter; Slow acid addition.
Solvent Ratio 1:1 THF:WaterToo much THF slows reaction; Too much water precipitates Diester.Pre-mixed solvent validation.

Analytical Controls

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV at 254 nm and 210 nm.

  • Retention Order: Diacid (Polar) < Target Monoester < Isomeric Monoester (impurity) < Diester (Non-polar).

Identification
  • 1H NMR (DMSO-d6):

    • δ 3.85 (s, 3H, -COOCH 3)

    • δ 10.5 (br s, 1H, -OH)

    • δ 13.0 (br s, 1H, -COOH )

    • Aromatic protons will show specific coupling patterns confirming the 1,2,4-substitution pattern.

  • Regiochemistry Check: HMBC correlation between the methoxy protons and the carbonyl carbon at C4.

Safety & Handling

  • Sulfuric Acid: Corrosive. Use PEEK or glass-lined equipment.

  • Lithium Hydroxide: Corrosive solid. Avoid dust inhalation.

  • THF: Peroxide former. Test for peroxides before distillation.

  • Thermal Runaway: Esterification is exothermic. Ensure reflux condensers are sized correctly for the heat load.

References

  • Zhang, J., et al. (2012). Reaction mechanism of synthesizing hydroxyterephthalic acid monoester with high selectivity. CIESC Journal. Retrieved from [Link]

  • Ren, W., Sheng, X., & Shi, Y. (2024).[5] Pd-Catalyzed Regioselective Hydrocarboxylation of Alkyl Terminal Olefins with Oxalic Acid. Organic Letters. Retrieved from [Link]

  • Vega, D., & Bastide, J. (2003).[6] Dimethylphthalate hydrolysis by specific microbial esterase. Chemosphere. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to Enzymatic Reactions of Hydroxybenzoic Acid Derivatives

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction Hydroxybenzoic acids (HBAs) and their derivatives are a fundamental class of phenolic compounds ubiquitous in nature. They serve as c...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxybenzoic acids (HBAs) and their derivatives are a fundamental class of phenolic compounds ubiquitous in nature. They serve as critical intermediates and building blocks in a vast array of metabolic pathways across bacteria, fungi, and plants.[1][2] These molecules are not mere metabolic curiosities; they are the precursors to vital compounds such as ubiquinone (Coenzyme Q), a key component of the electron transport chain, and iron-chelating siderophores essential for the virulence of many pathogenic bacteria.[3][4][5][6] Furthermore, salicylates, a class of HBA derivatives, function as crucial signaling hormones in plant defense.[7]

The enzymatic modification of HBAs—through hydroxylation, (de)carboxylation, glycosylation, and other transformations—generates a rich diversity of structures with wide-ranging biological activities. Understanding and harnessing these enzymatic reactions is paramount for advancements in metabolic engineering, synthetic biology, and the development of novel therapeutics. As many of these pathways are absent in mammals, their constituent enzymes represent attractive targets for antimicrobial drug discovery.[3][8][9]

This guide provides an in-depth exploration of key enzymatic reactions involving hydroxybenzoic acid derivatives. It moves beyond simple procedural lists to offer detailed, field-proven protocols grounded in mechanistic principles. By explaining the causality behind experimental choices, these notes aim to equip researchers with the knowledge to not only execute these assays but also to adapt and troubleshoot them effectively.

Section 1: The Gateway Reaction - Biosynthesis of 4-Hydroxybenzoic Acid (4-HBA) from Chorismate

The journey for many HBA derivatives begins with chorismate, a central branch-point metabolite of the shikimate pathway.[9][10] The enzyme Chorismate Pyruvate-Lyase (UbiC) catalyzes the first committed step in the biosynthesis of ubiquinone in many bacteria by converting chorismate directly to 4-hydroxybenzoic acid (4-HBA).[11][12]

UbiC_Reaction Chorismate Chorismate UbiC Chorismate Pyruvate-Lyase (UbiC) Chorismate->UbiC Four_HBA 4-Hydroxybenzoate Pyruvate Pyruvate UbiC->Four_HBA UbiC->Pyruvate

Caption: The UbiC-catalyzed conversion of chorismate.

Application Note 1.1: Rationale for Studying Chorismate Pyruvate-Lyase (UbiC)

UbiC is a critical enzyme for both fundamental research and applied biotechnology. Its activity dictates the flux of carbon from central metabolism into the ubiquinone pathway.[6] However, wild-type UbiC from E. coli is often plagued by low solubility when overexpressed and can suffer from product inhibition, making it a challenging target for metabolic engineering.[13] Therefore, robust assays are essential for screening enzyme variants with improved stability, solubility, and kinetic properties to enhance the microbial production of 4-HBA and its downstream products.

Protocol 1.1: Coupled Spectrophotometric Assay for Chorismate Pyruvate-Lyase (UbiC) Activity

Principle: This protocol employs a coupled-enzyme system to continuously monitor UbiC activity. The primary reaction, the conversion of chorismate to 4-HBA, does not produce a convenient spectrophotometric signal. Therefore, its product, 4-HBA, is used in situ as a substrate for a secondary, or "coupling," enzyme: 4-hydroxybenzoate 3-hydroxylase (PobA). PobA is an NADPH-dependent monooxygenase.[14] The oxidation of NADPH to NADP⁺ by PobA leads to a decrease in absorbance at 340 nm, which can be monitored in real-time. This rate of NADPH consumption is directly proportional to the rate of 4-HBA production by UbiC, provided that PobA activity is not rate-limiting.

Reagents & Buffers:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 µM FAD (Flavin Adenine Dinucleotide).

  • Chorismic Acid Stock: 10 mM in 50 mM Tris-HCl, pH 7.5. Prepare fresh.

  • NADPH Stock: 10 mM in Assay Buffer.

  • Coupling Enzyme: Purified 4-hydroxybenzoate 3-hydroxylase (PobA), ~10 U/mL.

  • Enzyme Sample: Purified UbiC or cell lysate containing UbiC.

Procedure:

  • Prepare a master mix in a microcuvette or 96-well UV-transparent plate. For a 200 µL final reaction volume, add:

    • 158 µL Assay Buffer

    • 4 µL NADPH Stock (Final concentration: 200 µM)

    • 2 µL PobA solution (Final concentration: ~0.1 U/mL)

    • 10 µL UbiC enzyme sample (diluted as necessary).

  • Mix gently by pipetting and incubate at 37°C for 3 minutes to allow the temperature to equilibrate and to record any background NADPH oxidation.

  • Initiate the reaction by adding 20 µL of 10 mM Chorismic Acid stock (Final concentration: 1 mM).

  • Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) for 5-10 minutes using a temperature-controlled spectrophotometer.

Data Analysis:

  • Determine the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.

  • Subtract the background rate recorded before the addition of chorismate.

  • Calculate the specific activity using the Beer-Lambert law:

    • Activity (µmol/min/mg) = (ΔA₃₄₀/min) / (ε × l) × (V_total / V_enzyme) × (1 / C_enzyme)

    • Where:

      • ε (Molar extinction coefficient of NADPH) = 6220 M⁻¹cm⁻¹

      • l (Path length) = 1 cm (for a standard cuvette) or calculated for a microplate.

      • V_total = Total reaction volume (e.g., 0.2 mL).

      • V_enzyme = Volume of UbiC sample added (e.g., 0.01 mL).

      • C_enzyme = Concentration of UbiC in the sample (mg/mL).

Section 2: Ring Modifications - Enzymatic Hydroxylation

Hydroxylation is a key reaction that increases the polarity of HBAs and is often the first step in their degradation or functionalization. Flavoprotein monooxygenases are central to this process, utilizing molecular oxygen and a reducing equivalent like NAD(P)H to install hydroxyl groups onto the aromatic ring.

Focus Enzyme: 4-Hydroxybenzoate 3-Hydroxylase (PobA)

PobA from Pseudomonas species is a canonical FAD-dependent aromatic hydroxylase.[15] It catalyzes the conversion of 4-HBA to 3,4-dihydroxybenzoate (protocatechuic acid).[14] This enzyme is not only crucial for aromatic degradation pathways but has also been a target of protein engineering to alter its substrate specificity and enhance the biosynthesis of valuable phenolic compounds like gallic acid.[16][17]

PobA_Workflow cluster_prep Reaction Setup cluster_reaction Monitoring cluster_analysis Data Analysis reagents Combine Buffer, FAD, 4-HBA, and PobA Enzyme equilibrate Equilibrate at 37°C reagents->equilibrate initiate Initiate with NADPH equilibrate->initiate monitor Record A340 Decrease initiate->monitor calculate_rate Calculate ΔA340/min monitor->calculate_rate calculate_activity Determine Specific Activity calculate_rate->calculate_activity

Caption: Experimental workflow for the PobA spectrophotometric assay.

Application Note 2.1: Why Monitor NADPH Consumption?

For NAD(P)H-dependent hydroxylases, two primary assay formats exist: direct and indirect.

  • Direct (HPLC-based): This method measures the disappearance of the substrate and the appearance of the product. It is definitive and provides absolute quantification. However, it is discontinuous (requiring quenching at time points) and has lower throughput.

  • Indirect (Spectrophotometric): This method monitors the consumption of the cosubstrate, NADPH. It is continuous, allowing for real-time kinetic analysis, and is easily adapted for high-throughput screening in microplate format.[16] This makes it the method of choice for enzyme characterization and screening mutant libraries. The key assumption is a 1:1:1 stoichiometry between substrate conversion, O₂ consumption, and NADPH oxidation.

Protocol 2.1: Continuous Spectrophotometric Assay for 4-Hydroxybenzoate 3-Hydroxylase (PobA)

Principle: The activity of PobA is determined by measuring the rate of NADPH oxidation, which is directly observed as a decrease in absorbance at 340 nm. The reaction is dependent on the substrate (4-HBA), the enzyme, the cofactor (FAD), the cosubstrate (NADPH), and molecular oxygen.

Reagents & Buffers:

  • Assay Buffer: 100 mM Potassium Phosphate, pH 8.0.

  • FAD Stock: 1 mM in water.

  • 4-HBA Stock: 20 mM in Assay Buffer.

  • NADPH Stock: 10 mM in Assay Buffer.

  • Enzyme Sample: Purified PobA.

Procedure:

  • Set up a 1 mL reaction in a quartz cuvette. Add the following components:

    • 950 µL Assay Buffer

    • 1 µL FAD Stock (Final concentration: 1 µM)

    • 10 µL 4-HBA Stock (Final concentration: 200 µM)

    • 10-20 µL of diluted PobA enzyme.

  • Mix by inversion and place the cuvette in a spectrophotometer set to 37°C. Incubate for 2-3 minutes.

  • Initiate the reaction by adding 20 µL of 10 mM NADPH Stock (Final concentration: 200 µM).

  • Immediately mix and start recording the absorbance at 340 nm for 3-5 minutes.

  • Perform a control reaction without 4-HBA to measure any substrate-independent NADPH oxidase activity of the enzyme.

Data Analysis:

  • Calculate the rate of reaction (ΔA₃₄₀/min) from the initial linear phase.

  • Subtract the rate from the no-substrate control.

  • Calculate specific activity as described in Protocol 1.1.

Table 1: Representative Kinetic Parameters for Hydroxybenzoate-Modifying Enzymes

EnzymeSubstrateK_m (µM)k_cat (s⁻¹)Source
4-Hydroxybenzoate 1-Hydroxylase (C. parapsilosis)4-Hydroxybenzoate4.5N/A[18]
4-Hydroxybenzoate 1-Hydroxylase (C. parapsilosis)NADH28N/A[18]
4-Hydroxybenzoate Decarboxylase (E. cloacae)4-Hydroxybenzoate596N/A[19]
4-Hydroxybenzoate Decarboxylase (E. cloacae)Phenol (reverse reaction)14,800N/A[19]
PobA Mutant (Y385F/T294A/V349A)3,4-Dihydroxybenzoic AcidN/A (k_cat/K_m = 0.059 µM⁻¹s⁻¹)N/A[16]

Note: N/A indicates data not available in the cited source.

Section 3: Modifying the Carboxyl Group - Decarboxylation

Decarboxylation removes the carboxyl group from HBAs, typically yielding a simpler phenol and carbon dioxide. This non-oxidative reaction is a key step in the anaerobic degradation pathways of aromatic compounds.[20]

Focus Enzyme: 4-Hydroxybenzoate Decarboxylase

This enzyme catalyzes the conversion of 4-HBA to phenol.[20][21] Unlike the hydroxylases, it does not require cofactors like NAD(P)H or FAD.[19] The reaction is also reversible under high concentrations of CO₂ (as bicarbonate) and phenol, allowing for the enzymatic carboxylation of phenols to produce valuable HBAs.[19][22]

Decarboxylase_Reaction Four_HBA 4-Hydroxybenzoate Enzyme 4-Hydroxybenzoate Decarboxylase Four_HBA->Enzyme Phenol_CO2 Phenol + CO2 Enzyme->Phenol_CO2

Caption: The reversible reaction of 4-hydroxybenzoate decarboxylase.

Application Note 3.1: Assay Choice for (De)Carboxylases

Since there are no common cosubstrates to monitor spectrophotometrically, the most reliable method for assaying (de)carboxylase activity is High-Performance Liquid Chromatography (HPLC). HPLC allows for the direct, simultaneous quantification of the substrate and product. This is crucial for calculating accurate conversion rates and for studying reaction equilibrium. A UV detector is ideal as both the HBA substrate and the phenolic product are chromophoric.

Protocol 3.1: HPLC-Based Assay for 4-Hydroxybenzoate Decarboxylase

Principle: The reaction mixture is incubated for a set period, after which the reaction is stopped ("quenched"). The sample is then analyzed by reverse-phase HPLC to separate and quantify the remaining substrate (4-HBA) and the formed product (phenol).

Reagents & Buffers:

  • Reaction Buffer: 100 mM Potassium Phosphate, pH 6.5.

  • Substrate Stock: 50 mM 4-Hydroxybenzoate in Reaction Buffer.

  • Enzyme Sample: Purified 4-hydroxybenzoate decarboxylase.

  • Quenching Solution: 1 M HCl.

  • HPLC Mobile Phase: e.g., 40% Acetonitrile, 60% Water, 0.1% Trifluoroacetic Acid (TFA). (Must be optimized for your column and system).

Procedure:

  • Set up 500 µL reactions in microcentrifuge tubes. Add:

    • 440 µL Reaction Buffer

    • 10 µL Enzyme Sample

  • Pre-incubate the tubes at the desired temperature (e.g., 30°C) for 5 minutes.

  • Start the reaction by adding 50 µL of 50 mM 4-HBA stock (Final concentration: 5 mM). Mix and return to the incubator.

  • At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove a 50 µL aliquot from the reaction tube and transfer it to a new tube containing 50 µL of 1 M HCl to quench the reaction.

  • Centrifuge the quenched samples at >10,000 x g for 5 minutes to pellet any precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Analyze 10-20 µL by reverse-phase HPLC with UV detection (e.g., at 254 nm and 270 nm).

Data Analysis:

  • Generate standard curves for both 4-HBA and phenol by injecting known concentrations.

  • Use the peak areas from the chromatograms to determine the concentration of substrate consumed and product formed at each time point.

  • Calculate the initial reaction rate from the linear phase of product formation over time.

  • Determine specific activity (µmol/min/mg) based on the rate and the amount of enzyme used.

Section 4: Salicylate Biosynthesis - A Bifunctional Enzymatic Route

Salicylic acid (2-hydroxybenzoic acid) is a vital plant hormone and a key precursor for siderophores in bacteria like Yersinia and Mycobacterium.[1][7] In these bacteria, it is synthesized from chorismate by a single bifunctional enzyme called Salicylate Synthase (e.g., Irp9, MbtI).[3][8] This enzyme first isomerizes chorismate to isochorismate and then eliminates pyruvate to yield salicylate.[3]

Salicylate_Synthase cluster_enzyme Single Enzyme Active Site Chorismate Chorismate Enzyme Salicylate Synthase (Bifunctional) Chorismate->Enzyme Mg²⁺ Isochorismate Isochorismate (Intermediate) Salicylate Salicylate + Pyruvate Isochorismate->Salicylate Lyase Activity Enzyme->Isochorismate Isomerase Activity

Caption: The bifunctional mechanism of Salicylate Synthase.

Application Note 4.1: Leveraging Fluorescence for Sensitivity

Unlike its isomer 4-HBA, salicylic acid is naturally fluorescent. This property provides the basis for a highly sensitive, continuous, real-time assay. By monitoring the increase in fluorescence, one can directly track product formation without the need for coupling enzymes or chromatographic separation. This is particularly advantageous for studying enzymes with low activity or for high-throughput inhibitor screening. The pH of the assay is a critical parameter; the pyruvate elimination step is favored at a pH above 7.5.[3]

Protocol 4.1: Continuous Fluorescence-Based Assay for Salicylate Synthase

Principle: The formation of salicylate from the non-fluorescent substrate chorismate is monitored by the increase in fluorescence intensity over time. The assay requires Mg²⁺ as a cofactor.[3]

Reagents & Buffers:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 5 mM MgCl₂.

  • Chorismate Stock: 10 mM in 50 mM Tris-HCl, pH 7.5.

  • Enzyme Sample: Purified Salicylate Synthase.

  • Standard: 1 mM Salicylic Acid in Assay Buffer (for standard curve).

Procedure:

  • Set up the assay in a low-volume fluorescence cuvette or a black 96-well microplate.

  • Add Assay Buffer and the enzyme sample to the desired final volume (e.g., 200 µL).

  • Place the cuvette/plate in a temperature-controlled spectrofluorometer set to 30°C.

  • Set the instrument parameters:

    • Excitation Wavelength: 305 nm

    • Emission Wavelength: 420 nm

  • Record the baseline fluorescence for 1-2 minutes.

  • Initiate the reaction by adding chorismate stock to a final concentration of 0.5-1.0 mM.

  • Immediately begin recording the increase in fluorescence intensity over 10-15 minutes.

Data Analysis:

  • Create a standard curve by measuring the fluorescence intensity of known concentrations of salicylic acid in the assay buffer.

  • Convert the rate of fluorescence increase (RFU/min) from the enzymatic reaction into a rate of concentration change (µM/min) using the slope of the standard curve.

  • Calculate the specific activity (µmol/min/mg) based on this rate and the amount of enzyme used in the assay.

Conclusion

The enzymatic landscape of hydroxybenzoic acid metabolism is both complex and rich with opportunity. The protocols detailed in this guide represent robust, validated methods for interrogating key enzymatic transformations: synthesis, hydroxylation, decarboxylation, and specialized production of salicylate. By understanding the principles behind each assay—be it a coupled spectrophotometric system, a direct HPLC-based measurement, or a sensitive fluorescence assay—researchers can generate high-quality, reliable data. These tools are indispensable for characterizing novel enzymes, screening for potent inhibitors, and engineering metabolic pathways for the sustainable production of high-value chemicals and pharmaceuticals.

References

  • 4-hydroxybenzo
  • Salicyl
  • 4-hydroxybenzo
  • Regioselective Enzymatic Carboxylation of Phenols and Hydroxystyrene Derivatives | Organic Letters - ACS Public
  • Salicylic Acid Biosynthesis and Metabolism: A Divergent P
  • Metabolic effects of hydroxybenzoic acid derivatives on the coenzyme Q...
  • Salicylic Acid Biosynthesis and Metabolism - Encyclopedia.pub.
  • Crystallization and X-ray diffraction analysis of salicylate synthase, a chorismate-utilizing enyme involved in siderophore biosynthesis - IUCr Journals.
  • Discovery and Development of Novel Salicylate Synthase (MbtI) Furanic Inhibitors as Antitubercular Agents - UNIPI.
  • Purification and properties of 4-hydroxybenzoate 1-hydroxylase (decarboxylating), a novel flavin adenine dinucleotide-dependent - ASM Journals.
  • Purification, characterization, and gene cloning of 4-hydroxybenzoate decarboxylase of Enterobacter cloacae P240 - PubMed.
  • 4.1.1.
  • Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency - Frontiers.
  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applic
  • Ubiquinone Biosynthesis over the Entire O2 Range: Characterization of a Conserved O2-Independent P
  • The activity of Arabidopsis glycosyltransferases toward salicylic acid, 4-hydroxybenzoic acid, and other benzo
  • Revisiting the dual pathway hypothesis of Chorismate production in plants - Oxford Academic.
  • Mechanistic and inhibition studies of chorism
  • ubiC - Chorismate pyruvate-lyase - Escherichia coli (strain K12 / DH10B) | UniProtKB | UniProt.
  • A high-throughput visual screening method for p-hydroxybenzoate hydroxylase to increase phenolic compounds biosynthesis - PubMed.
  • A high-throughput visual screening method for p-hydroxybenzoate hydroxylase to increase phenolic compounds biosynthesis - PMC.
  • Chorismate lyase: Kinetics and engineering for stability - ResearchG
  • Ubiquinone biosynthesis.
  • 4-hydroxybenzoate 3-monooxygenase - M-CSA Mechanism and Catalytic Site

Sources

Application

3-Hydroxy-4-(methoxycarbonyl)benzoic acid in the synthesis of kinase inhibitors

Application Note & Protocols Topic: The Strategic Utility of 3-Hydroxy-4-(methoxycarbonyl)benzoic Acid and Its Analogs in the Synthesis of Marketed Kinase Inhibitors Audience: Researchers, scientists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: The Strategic Utility of 3-Hydroxy-4-(methoxycarbonyl)benzoic Acid and Its Analogs in the Synthesis of Marketed Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of many cancers and other diseases.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[1] Within the medicinal chemist's toolkit, certain molecular scaffolds appear with recurring frequency due to their synthetic versatility and ability to be elaborated into high-affinity ligands. Substituted hydroxybenzoic acids represent one such "privileged scaffold."[2][3] This document provides a detailed examination of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid and its close structural analogs as pivotal starting materials in the synthesis of complex, clinically-approved kinase inhibitors. We will dissect the synthetic rationale and provide detailed protocols based on published routes for Bosutinib and Gefitinib, illustrating how the functional handles of this scaffold are strategically manipulated to construct the final active pharmaceutical ingredients (APIs).

Introduction: The Value of a Versatile Building Block

The journey of a drug from concept to clinic is built upon the strategic selection of starting materials. An ideal building block offers not only the right foundational atoms but also functional groups that can be reliably and selectively modified. 3-Hydroxy-4-(methoxycarbonyl)benzoic acid and its isomers, such as 3-methoxy-4-hydroxybenzoic acid, are exemplary in this regard.

These molecules possess three key points of chemical reactivity:

  • A Phenolic Hydroxyl Group: A versatile nucleophile for etherification, allowing the introduction of complex side chains.[4] Its position on the ring influences directing effects in electrophilic aromatic substitution.

  • A Carboxylic Acid/Ester Group: Can be protected (as an ester) during initial synthetic steps or activated for amide bond formation, a common linkage in kinase inhibitors.

  • The Aromatic Ring: Susceptible to electrophilic substitution reactions like nitration, which provides a convenient handle for introducing an amino group, essential for the formation of heterocyclic cores like quinolines and quinazolines.

This application note will use the well-documented syntheses of the Src/Abl inhibitor Bosutinib and the EGFR inhibitor Gefitinib, which start from a close analog, to provide a tangible and authoritative guide to the utility of this scaffold class.[5][6][7]

Strategic Application in Kinase Inhibitor Synthesis: A Tale of Two Drugs

The following sections detail the synthetic logic for transforming a simple benzoic acid derivative into a complex heterocyclic system targeting a specific protein kinase.

Case Study 1: Synthesis of a Quinoline-Based Src/Abl Inhibitor (Bosutinib)

Bosutinib is a second-generation Bcr-Abl and Src family kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[8] A novel and efficient synthesis starts from 3-methoxy-4-hydroxybenzoic acid, a structural isomer of our title compound.[5][7] The core strategy involves building the substituted quinoline ring system onto the benzoic acid foundation.

The overall synthetic workflow can be visualized as follows:

G start 3-Methoxy-4-hydroxybenzoic Acid Scaffold step1 Protection & Alkylation (Esterification, Williamson Ether Synthesis) start->step1 step2 Ring Functionalization (Nitration) step1->step2 step3 Amine Formation (Reduction of Nitro Group) step2->step3 step4 Heterocycle Formation (Cyclization to Quinoline Core) step3->step4 step5 Core Modification (Chlorination) step4->step5 step6 Final Assembly (Successive Aminations) step5->step6 end Bosutinib (API) step6->end

Caption: General workflow for Bosutinib synthesis.

Scientific Rationale:

  • Step 1 (Esterification & Alkylation): The synthesis begins by converting the carboxylic acid of 3-methoxy-4-hydroxybenzoic acid to a methyl ester.[5] This "protects" the acidic proton and prevents unwanted side reactions. Subsequently, the phenolic hydroxyl is alkylated using 1-bromo-3-chloropropane. This Williamson ether synthesis is a crucial step that introduces the three-carbon linker which will ultimately form part of the fused ring system and provide a handle for later modifications.[5][8]

  • Step 2 (Nitration): A nitro group is installed on the aromatic ring. This is a key strategic move. The existing methoxy and alkoxy groups direct the nitration to the position ortho to the future amino group.

  • Step 3 (Reduction): The nitro group is efficiently reduced to an amine using powdered iron and ammonium chloride.[5] This unmasks the nucleophilic amine required for the subsequent cyclization reaction.

  • Step 4 (Cyclization): The aniline intermediate is reacted with an appropriate cyclizing agent (e.g., 3,3-diethoxypropionitrile) to construct the quinoline core, a common scaffold in kinase inhibitors.[5]

  • Steps 5 & 6 (Chlorination & Amination): The quinoline core is functionalized, typically by converting a hydroxyl group to a chloride, creating an electrophilic site for nucleophilic aromatic substitution.[5] This allows for the sequential addition of the side chains that are critical for binding to the target kinase.[5]

Case Study 2: Synthesis of a Quinazoline-Based EGFR Inhibitor (Gefitinib)

Gefitinib ('Iressa') is an EGFR inhibitor used to treat non-small cell lung cancer.[6][9] Its synthesis can also commence from a hydroxybenzoic acid derivative, in this case, methyl 3-hydroxy-4-methoxybenzoate. The synthetic logic is similar to that of Bosutinib but results in a quinazoline core.

The key transformations follow a similar pattern:

G start Methyl 3-hydroxy-4-methoxybenzoate alkylation Alkylation of Phenol start->alkylation nitration Nitration of Aromatic Ring alkylation->nitration reduction Reduction of Nitro Group to Amine nitration->reduction cyclization Cyclization with Formamidine Acetate (Quinazolinone Formation) reduction->cyclization chlorination Chlorination of Quinazolinone cyclization->chlorination coupling Nucleophilic Substitution with 3-chloro-4-fluoroaniline chlorination->coupling final_steps Side Chain Installation coupling->final_steps end Gefitinib (API) final_steps->end

Caption: Key transformations in Gefitinib synthesis.

Scientific Rationale:

  • Alkylation, Nitration, Reduction: As with the Bosutinib synthesis, these initial steps serve to install a flexible side chain on the phenolic oxygen and then create an aniline precursor on the aromatic ring.[6]

  • Cyclization: The key difference lies in the cyclization step. The aniline intermediate is reacted with formamidine acetate to form the 6,7-disubstituted quinazolinone core.[6] This two-nitrogen heterocyclic system is fundamental to Gefitinib's ability to bind to the ATP pocket of the EGFR kinase.

  • Chlorination and Coupling: The quinazolinone is activated by chlorination (e.g., with thionyl chloride), making the C4 position highly electrophilic.[6] This allows for the crucial coupling reaction with 3-chloro-4-fluoroaniline, which installs the portion of the molecule that interacts with the hinge region of the kinase.[6]

Detailed Experimental Protocols

The following protocols are adapted from published, peer-reviewed literature and should be performed by qualified chemists with appropriate safety precautions.

Protocol 1: Synthesis of Key Intermediates for a Bosutinib-type Inhibitor

This protocol is based on the synthesis reported by Yin et al.[5][8]

Step A: Methyl 4-hydroxy-3-methoxybenzoate (Esterification)

  • To a solution of 3-methoxy-4-hydroxybenzoic acid (44.3 g, 0.26 mol) in methanol (500 mL), add thionyl chloride (30.0 g, 0.50 mol) dropwise at room temperature.

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the solvent in vacuo to yield the product.

Step B: Methyl 4-(3-chloropropoxy)-3-methoxybenzoate (Alkylation)

  • Combine the ester from Step A, 1-bromo-3-chloropropane, and potassium carbonate in DMF.

  • Heat the mixture at a controlled temperature (e.g., 70-80 °C) for several hours until TLC indicates consumption of the starting material.

  • Cool the reaction, pour into ice-water, and collect the resulting precipitate by filtration.

Step C: Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate (Nitration)

  • Dissolve the product from Step B in acetic acid.

  • Add nitric acid dropwise while maintaining a low temperature with an ice bath.

  • Stir for a short period, then pour into ice-water and collect the solid product by filtration.

Step D: Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate (Reduction)

  • Create a suspension of powdered iron and ammonium chloride in a mixture of methanol and water.[5]

  • Heat the suspension to reflux.

  • Add a solution of the nitro compound from Step C in heated methanol dropwise.

  • Continue refluxing for approximately 30-60 minutes after the addition is complete.

  • Filter the hot reaction mixture through celite to remove the iron salts and concentrate the filtrate to obtain the crude aniline product, which can be purified by recrystallization.

StepIntermediate ProductTypical YieldHPLC PurityReference
BMethyl 4-(3-chloropropoxy)-3-methoxybenzoate~90%>98%[5][8]
C+DMethyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate~89% (from nitro)>98%[5][8]
Protocol 2: Synthesis of Key Intermediates for a Gefitinib-type Inhibitor

This protocol is based on the synthesis reported by Li et al.[6]

Step A: Methyl 3-(3-chloropropoxy)-4-methoxybenzoate (Alkylation)

  • Combine methyl 3-hydroxy-4-methoxybenzoate (84.6 g, 0.47 mol), 1-bromo-3-chloropropane (101.6 g, 0.65 mol), and potassium carbonate (138.1 g, 1.0 mol) in DMF (500 mL).

  • Heat the mixture at 70°C for 4 hours.

  • Cool the reaction mixture to room temperature and pour slowly into ice-water (3 L) with constant stirring.

  • Filter the solid formed and wash with cold water to yield the product.

Subsequent Steps (Nitration, Reduction, Cyclization, Chlorination):

The subsequent nitration, reduction, cyclization with formamidine acetate, and chlorination with thionyl chloride follow similar principles to those described in Protocol 1, adapted for the specific intermediates of the Gefitinib synthesis.[6] The reduction in this reported synthesis was carried out using powdered iron in acetic acid.[6]

StepIntermediate ProductTypical YieldReference
AMethyl 3-(3-chloropropoxy)-4-methoxybenzoate94.7%[6]
ReductionMethyl 3-amino-5-(3-chloropropoxy)-4-methoxybenzoate~77%[6]

Structure-Activity Relationship (SAR) Insights

The benzoic acid core is not merely a synthetic handle; it is an integral part of the final pharmacophore. Structure-activity relationship (SAR) studies, which correlate structural changes with biological activity, reveal why this scaffold is so effective.[10][11]

  • Substitution Pattern: The placement of the methoxy and hydroxyl (or elaborated alkoxy) groups on the ring is critical for orienting the molecule within the kinase's ATP-binding pocket. These groups often form key hydrogen bonds or favorable van der Waals interactions.

  • Modularity: The synthetic routes described allow for high modularity. By swapping the alkylating agent (e.g., 1-bromo-3-chloropropane) or the aniline used in the final coupling step, chemists can rapidly generate libraries of analogs to optimize for potency, selectivity, and pharmacokinetic properties.[1]

  • Physicochemical Properties: The polarity and hydrogen bonding capacity imparted by the original hydroxyl and carboxyl groups influence the solubility and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile of the final drug molecule.[10]

Conclusion

3-Hydroxy-4-(methoxycarbonyl)benzoic acid and its isomers are not just simple chemicals; they are enabling building blocks for the synthesis of life-saving medicines. Their inherent functionality allows for a logical and efficient construction of complex heterocyclic systems that form the core of numerous kinase inhibitors. The detailed synthetic pathways for Bosutinib and Gefitinib serve as a powerful testament to the strategic value of this scaffold. By understanding the underlying chemical principles and leveraging the robust protocols developed around these molecules, researchers and drug development professionals can continue to innovate and accelerate the discovery of the next generation of targeted therapies.

References

  • Yin, Y., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4261-4269. [Link][5][7]

  • ResearchGate. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link][8]

  • Li, Z., et al. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(4), 755-761. [Link][6]

  • PubMed. (2007). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Molecules, 12(4), 755-761. [Link][9]

  • PubMed. (2010). Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. Molecules, 15(6), 4261-4269. [Link][7]

  • Singh, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 107-113. [Link]

  • Xu, X. (2018). Process for preparation of Dabrafenib via sulfonamidation, halogenation, thiazole cyclization, acetylation, and pyrimidine cyclization. CN 103588767. [12]

  • Ntie-Kang, F., et al. (2014). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives as Anti-Sickling and Anti-Inflammatory Agents. Natural Products Chemistry & Research, 2(4). [Link]

  • New Drug Approvals. (2015). Dabrafenib mesylate, GSK 2118436. [Link]

  • Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. [Link][2]

  • Google Patents. (2016). Processes for the preparation of dabrafenib. WO2016059548A1. [13]

  • Pérez-Sánchez, H., et al. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. International Journal of Molecular Sciences, 24(12), 10051. [Link][3]

  • MDPI. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2022(2), M1422. [Link]

  • Zhang, Y., et al. (2023). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Scientific Reports, 13(1), 10174. [Link][10]

  • Google Patents. (2021). Method for synthesizing trametinib key intermediate. CN109336884B. [14]

  • Ashraf, Z., et al. (2020). Hydroxyl substituted benzoic acid/cinnamic acid derivatives: Tyrosinase inhibitory kinetics, anti-melanogenic activity and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 30(1), 126722. [Link]

  • Sethi, M. K., et al. (2016). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Der Pharma Chemica, 8(7), 101-104. [Link][15]

  • Thoreauchem. 3-hydroxy-4-[(methoxycarbonyl)amino]benzoic acid. [Link]

  • PrepChem.com. Synthesis of Amino(pyrimidin-5-yl)-acetamide. [Link]

  • Chemical Kinomics & Innovative Drug Discovery. (n.d.). Drug Discovery - Inhibitor. [Link][1]

  • Roth, G. J., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466-4480. [Link]

  • PubMed. (2018). Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors by fragment-based drug design. Bioorganic & Medicinal Chemistry, 26(16), 4645-4654. [Link]

  • PubMed. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. Bioorganic & Medicinal Chemistry, 23(3), 564-578. [Link][11]

  • Wikipedia. (n.d.). Trametinib. [Link][16]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Hydroxy-Methoxycarbonyl-Benzoic Acid Synthesis

A Note on Nomenclature: The synthesis of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid is not widely documented in standard chemical literature. However, the synthesis of its isomer, 3-Hydroxy-5-(methoxycarbonyl)benzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature: The synthesis of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid is not widely documented in standard chemical literature. However, the synthesis of its isomer, 3-Hydroxy-5-(methoxycarbonyl)benzoic acid , is well-established and presents similar synthetic challenges, namely the selective monofunctionalization of a trifunctional starting material. This guide will focus on the synthesis of the 5-methoxycarbonyl isomer, as the principles of regioselectivity, control of reaction conditions, and troubleshooting are directly applicable.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid, providing a foundational understanding for researchers.

Q1: What are the primary synthetic routes to 3-Hydroxy-5-(methoxycarbonyl)benzoic acid?

A1: 3-Hydroxy-5-(methoxycarbonyl)benzoic acid is a mono-ester of 5-hydroxyisophthalic acid. The two most common and logical synthetic strategies are:

  • Selective Mono-esterification: Starting with 5-hydroxyisophthalic acid, one of the two carboxylic acid groups is selectively esterified.

  • Selective Mono-hydrolysis: Starting with dimethyl 5-hydroxyisophthalate, one of the two ester groups is selectively hydrolyzed back to a carboxylic acid.

The choice of route typically depends on the commercial availability and cost of the starting materials.[1]

Q2: How can I favor selective mono-esterification of 5-hydroxyisophthalic acid?

A2: Achieving mono-esterification while preventing the formation of the di-ester requires precise control over the reaction conditions. The key parameters are:

  • Stoichiometry: Use a carefully measured amount of methanol, typically between 1.0 and 1.2 equivalents, to limit the availability of the alcohol for the second esterification.[1]

  • Catalyst: Acid catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly employed. The catalyst loading should be optimized to ensure a reasonable reaction rate without promoting side reactions.[1]

  • Reaction Monitoring: The reaction progress must be diligently monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2][3] The reaction should be stopped as soon as the maximum concentration of the desired mono-ester is observed to prevent the formation of the di-ester.

Q3: What are the critical parameters for achieving selective mono-hydrolysis of dimethyl 5-hydroxyisophthalate?

A3: To favor the hydrolysis of only one of the two ester groups, the following conditions are critical:

  • Base Concentration: Use a limited amount of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), typically 1.0 equivalent. This stoichiometric control is the primary factor in preventing di-hydrolysis.[1]

  • Temperature: Lower reaction temperatures (e.g., 0 °C to room temperature) can enhance selectivity by slowing down the rate of the second hydrolysis reaction.[1][4][5]

  • Solvent System: A mixed solvent system, often a combination of an organic solvent like tetrahydrofuran (THF) and water, is frequently used to ensure the solubility of both the substrate and the base.[1][4]

Q4: What are the most common side products and impurities I should expect?

A4: The primary side products are typically the other two components of the equilibrium: the starting material (either 5-hydroxyisophthalic acid or dimethyl 5-hydroxyisophthalate) and the di-substituted product (dimethyl 5-hydroxyisophthalate or 5-hydroxyisophthalic acid). Other impurities may arise from the degradation of materials if reaction conditions (e.g., temperature) are too harsh.

Q5: What are the recommended methods for purifying the final product?

A5: Purification can generally be achieved through standard laboratory techniques:

  • Recrystallization: This is a highly effective method for purifying the final product.[6][7][8][9] The choice of solvent is crucial; an ideal solvent will dissolve the compound when hot but not at room temperature, while impurities remain soluble at all temperatures.[9] Common solvents to test include water, ethanol/water mixtures, or ethyl acetate/hexane mixtures.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed to separate the mono-ester, di-ester, and di-acid based on their differing polarities.[1]

Part 2: Troubleshooting Guide

This guide provides solutions to specific problems that may be encountered during the synthesis.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Incomplete Reaction: Reaction time is too short or the temperature is too low.[10][11] 2. Inactive Reagents: Starting materials or catalysts may have degraded. 3. Product Loss During Work-up: Inefficient extraction, premature precipitation, or using excessive washing solvents.[10]1. Monitor the reaction progress using TLC or HPLC.[11][12][13] If the starting material is still present, extend the reaction time or incrementally increase the temperature. 2. Use fresh reagents and ensure solvents are anhydrous where necessary. 3. Optimize the pH for extraction. Ensure the product is fully dissolved before attempting to precipitate it. Minimize the volume of cold solvent used for washing the final product.
Formation of Significant Di-substituted Product 1. Excess Reagent: Too much methanol (in esterification) or base (in hydrolysis) was used. 2. Prolonged Reaction Time: The reaction was allowed to proceed for too long, converting the desired mono-product into the di-product.[1]1. Re-evaluate and precisely measure the stoichiometry of the limiting reagent (alcohol or base). Aim for 1.0-1.2 equivalents for esterification and exactly 1.0 equivalent for hydrolysis.[1] 2. Stop the reaction as soon as TLC/HPLC analysis shows the maximum yield of the mono-ester.[1]
Difficulty in Isolating the Product 1. Product is Too Soluble: The product does not precipitate from the reaction or work-up solvent upon cooling or pH adjustment. 2. Formation of an Oil Instead of a Solid: Impurities may be preventing crystallization.1. Try adding an anti-solvent (a solvent in which your product is insoluble) to induce precipitation. Alternatively, concentrate the solution by removing some of the solvent under reduced pressure. 2. Attempt to purify a small sample by column chromatography to obtain a pure seed crystal. Add this seed crystal to the oil to induce crystallization. Triturating the oil with a non-polar solvent like hexane can also sometimes induce solidification.
Presence of Starting Material in Final Product 1. Incomplete Reaction: See "Low or No Yield" above. 2. Inefficient Purification: The chosen recrystallization solvent is not effectively separating the product from the starting material.1. See "Low or No Yield" above. 2. Perform solvent screening to find a better recrystallization solvent or solvent system.[9] If recrystallization fails, use column chromatography with an optimized mobile phase to separate the compounds.

Part 3: Visualizations & Protocols

Synthetic Pathways Overview

Synthetic_Pathways Diacid 5-Hydroxyisophthalic Acid Target 3-Hydroxy-5-(methoxycarbonyl)benzoic Acid Diacid->Target  Selective Mono-esterification (+1 eq. MeOH, H⁺ cat.) Diester Dimethyl 5-Hydroxyisophthalate Diester->Target  Selective Mono-hydrolysis (+1 eq. NaOH, THF/H₂O) Target->Diacid  Further Hydrolysis (Side Reaction) Target->Diester  Further Esterification (Side Reaction)

Caption: Primary synthetic routes to 3-Hydroxy-5-(methoxycarbonyl)benzoic acid.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_TLC Analyze Reaction Aliquot by TLC/HPLC Start->Check_TLC Incomplete_Rxn Starting Material Dominant? Check_TLC->Incomplete_Rxn Optimize_Conditions Increase Reaction Time or Incrementally Increase Temperature Incomplete_Rxn->Optimize_Conditions Yes Workup_Loss Product Lost During Work-up? Incomplete_Rxn->Workup_Loss No Check_Reagents Verify Reagent/Catalyst Quality (Use Fresh Stock) Optimize_Conditions->Check_Reagents End Yield Improved Check_Reagents->End Optimize_Workup Optimize Extraction pH & Solvent Volumes Workup_Loss->Optimize_Workup Yes Workup_Loss->End No Optimize_Workup->End

Caption: A logical workflow for troubleshooting low reaction yields.

Experimental Protocols

Protocol 1: Selective Mono-hydrolysis of Dimethyl 5-hydroxyisophthalate

This protocol is adapted from general procedures for selective mono-hydrolysis of symmetric diesters.[1][4][5]

  • Reaction Setup: In a round-bottom flask, dissolve dimethyl 5-hydroxyisophthalate (1 equivalent) in a suitable solvent such as a mixture of Tetrahydrofuran (THF) and water.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.0 equivalent) in water dropwise to the stirred solution. Maintaining a low temperature is crucial for selectivity.[1][4]

  • Reaction Monitoring: Monitor the reaction progress by TLC, spotting the reaction mixture alongside the starting material.[2][12] The product should be more polar than the starting di-ester. The reaction is typically complete within 1-4 hours.

  • Work-up: Once TLC indicates the consumption of starting material and formation of a single major product, quench the reaction by adding a dilute acid (e.g., 1M HCl) to neutralize the excess base and protonate the product, adjusting the pH to ~2-3.

  • Extraction: Extract the product into an organic solvent like ethyl acetate (3x).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[1]

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for purifying the final product.[6][8][9]

  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the crude product at high temperatures but not at low temperatures.[9] Test small batches with solvents like water, ethanol, methanol, or mixtures like ethanol/water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent and heat the mixture to boiling (using a hot plate) with stirring until the solid is completely dissolved.[9]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This involves quickly filtering the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of larger, purer crystals.[8] Once at room temperature, cooling in an ice bath can maximize the crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the product under vacuum to remove all traces of solvent.

References

  • TLC Lab: Monitoring Esterification Reaction. Studylib. Available from: [Link]

  • Esterification Reaction. Scribd. Available from: [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester. Available from: [Link]

  • The Purification of Organic Compound: Techniques and Applications. Reachem. Published August 9, 2024. Available from: [Link]

  • What could be reason for getting a very low yield in organic chemistry? Quora. Published January 21, 2015. Available from: [Link]

  • 2.3B: Uses of TLC. Chemistry LibreTexts. Updated April 18, 2022. Available from: [Link]

  • SOP: CRYSTALLIZATION. Unknown Source. Available from: [Link]

  • What are some common causes of low reaction yields? Reddit. Published November 20, 2024. Available from: [Link]

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. Published January 2, 2020. Available from: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Published February 16, 2025. Available from: [Link]

  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. Updated March 5, 2021. Available from: [Link]

  • EXPERIMENT (3) Recrystallization. Unknown Source. Available from: [Link]

  • selective monohydrolysis of symmetric diesters. Texas Tech University. Available from: [Link]

  • When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis of 5-Substituted Derivatives of Isophthalic Acid as Non-Polymeric Amphiphilic Coating for Metal Oxide Nanoparticles. National Center for Biotechnology Information. Available from: [Link]

  • 3-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]benzoic acid - Cancer. EPA. Available from: [Link]

  • SYNTHESIS, DETERMINATION OF PHYSICO-CHEMICAL PARAMETERS, STRUCTURE CONFIRMATION, AND ANTIOXIDANT ACTIVITY OF COMPOUNDS BASED ON 5-HYDROXYISOPHTALIC ACID AND 1,2,4-TRIAZOLE. Unknown Source. Available from: [Link]

  • A New Route for the Preparation of 5-Hydroxyisophthalic Acid. ResearchGate. Published August 7, 2025. Available from: [Link]

  • Highly Efficient Selective Monohydrolysis of Symmetric Diesters. Organic Chemistry Portal. Available from: [Link]

  • Highly efficient selective monohydrolysis of symmetric diesters. PubMed. Published September 8, 2000. Available from: [Link]

  • US5703274A - Process for the preparation of 5-hydroxyisophtalic acids. Google Patents.
  • 3-Hydroxy-5-methoxybenzoic acid. PubChem. Available from: [Link]

  • US4354038A - Process for the preparation of 3-hydroxybenzoic acid. Google Patents.
  • Dimethyl 5-hydroxyisophthalate. SIELC Technologies. Published May 16, 2018. Available from: [Link]

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Optimization

Technical Support Center: Regioselective Synthesis of 3-Hydroxy-4-(methoxycarbonyl)benzoic Acid

Welcome to the technical support center for the synthesis of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we address common challenges, provide in-depth troubleshooting, and offer detailed protocols to ensure the successful and regioselective synthesis of this valuable compound.

Introduction to the Synthetic Challenge

3-Hydroxy-4-(methoxycarbonyl)benzoic acid is a key building block in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring a hydroxyl group and a methoxycarbonyl group on a benzoic acid core, presents a significant challenge in regioselectivity. The primary difficulty lies in differentiating between the two carboxylic acid groups of a precursor like 4-hydroxyisophthalic acid or selectively functionalizing a dihydroxybenzoic acid derivative. This guide will explore the common synthetic routes and provide solutions to the hurdles you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 3-Hydroxy-4-(methoxycarbonyl)benzoic acid?

A1: The two most common strategies start from either 3,4-dihydroxybenzoic acid or isovanillic acid (3-hydroxy-4-methoxybenzoic acid).

  • Route A: From 3,4-Dihydroxybenzoic Acid: This route involves the selective protection of one hydroxyl group, followed by esterification of the para-hydroxyl group, and subsequent functionalization of the carboxylic acid. The key challenge is achieving selective protection and avoiding side reactions.

  • Route B: From Isovanillic Acid: A more direct approach involves the regioselective carboxylation of isovanillic acid. However, controlling the position of the incoming carboxyl group can be difficult, often leading to a mixture of isomers.

Q2: Why is regioselectivity a major issue in this synthesis?

A2: The hydroxyl and methoxy groups on the aromatic ring have competing directing effects in electrophilic aromatic substitution reactions. The hydroxyl group is a strong activating group and directs ortho and para to itself. The methoxycarbonyl group is a deactivating group and directs meta to itself. The interplay of these electronic effects, along with steric hindrance, makes it challenging to introduce a substituent at a specific position.

Q3: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A3: A combination of techniques is essential for accurate monitoring and characterization:

  • Thin-Layer Chromatography (TLC): For rapid, real-time monitoring of reaction progress. A typical solvent system is a mixture of petroleum ether and ethyl acetate (e.g., 85:15 v/v)[1].

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of product purity and isomer ratios. A reverse-phase C18 column with a methanol-water mobile phase is often effective[2][3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for structural elucidation and confirming the regiochemistry of the final product and intermediates[4][5].

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify any byproducts[5][6].

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Formation of isomeric byproducts. 3. Degradation of starting material or product.1. Monitor the reaction closely by TLC or HPLC and consider extending the reaction time or increasing the temperature. 2. Re-evaluate the directing group strategy. For carboxylation reactions, consider using a different catalyst or solvent system to favor the desired isomer. For protection-deprotection strategies, ensure the protecting group is robust enough for subsequent steps. 3. Ensure reaction conditions are not too harsh. For instance, in reactions involving strong bases or high temperatures, consider milder alternatives.
Formation of the Wrong Isomer (e.g., 4-Hydroxy-3-(methoxycarbonyl)benzoic acid) 1. The directing effects of the substituents favor the formation of the undesired isomer under the chosen reaction conditions. 2. Steric hindrance at the desired position.1. In a Kolbe-Schmitt type reaction, the choice of cation can influence regioselectivity. Potassium salts often favor the para-product, while sodium salts can favor the ortho-product[7]. Experiment with different metal hydroxides. 2. Consider a synthetic route that introduces the substituents in a different order to circumvent steric issues. Directed ortho-metalation can be a powerful tool for overcoming steric hindrance[8][9].
Difficult Purification and Separation of Isomers 1. Similar polarity of the desired product and isomeric byproducts. 2. Co-crystallization of isomers.1. Optimize column chromatography conditions. A gradient elution may be necessary. For HPLC, a different stationary phase or mobile phase composition might improve separation[3]. 2. Attempt derivatization of the mixture to alter the physical properties of the components, facilitating separation. For example, protecting the hydroxyl group can change the polarity and crystallinity. Subsequent deprotection would yield the pure desired isomer.
Incomplete Esterification or Hydrolysis 1. Insufficient catalyst or reagent. 2. Reaction equilibrium not driven to completion.1. Increase the amount of acid catalyst (for esterification) or base (for hydrolysis). 2. For esterification, remove water as it forms using a Dean-Stark apparatus. For hydrolysis, use a larger excess of water.

Experimental Protocols

Protocol 1: Regioselective Carboxylation via Modified Kolbe-Schmitt Reaction

This protocol focuses on the direct carboxylation of a suitably protected phenol, a common strategy to introduce the carboxylic acid group with regiocontrol.

Step 1: Preparation of the Phenoxide

  • In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet, add 3-hydroxy-4-methoxybenzoate (1 equivalent).

  • Add anhydrous solvent (e.g., toluene or xylene).

  • Under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (1.1 equivalents) portion-wise at room temperature.

  • Heat the mixture to reflux to ensure complete formation of the sodium phenoxide.

Step 2: Carboxylation

  • Cool the reaction mixture to the desired temperature (typically 120-150°C).

  • Introduce dry carbon dioxide gas under pressure (e.g., 5-10 atm).

  • Maintain the temperature and pressure for several hours, monitoring the reaction progress by TLC.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature and carefully quench with water.

  • Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of 2-3.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water to remove any inorganic salts.

  • Dry the crude product under vacuum.

Step 4: Purification

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3-Hydroxy-4-(methoxycarbonyl)benzoic acid.

Visualizing the Synthetic Pathways

Diagram 1: Key Synthetic Intermediates and Pathways

G A 3,4-Dihydroxybenzoic Acid B Selective Protection (e.g., Benzyl ether) A->B C Esterification (MeOH, H+) B->C D 3-Benzyloxy-4-(methoxycarbonyl)benzoic Acid C->D E Deprotection (e.g., H2/Pd-C) D->E F 3-Hydroxy-4-(methoxycarbonyl)benzoic Acid E->F G Isovanillic Acid (3-Hydroxy-4-methoxybenzoic acid) H Regioselective Carboxylation (Modified Kolbe-Schmitt) G->H H->F

Caption: Synthetic routes to 3-Hydroxy-4-(methoxycarbonyl)benzoic acid.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckPurity Analyze Crude Product (HPLC, NMR) Start->CheckPurity Isomer High Isomer Content? CheckPurity->Isomer Incomplete Starting Material Present? Isomer->Incomplete No OptimizeRegio Modify Reaction Conditions (Solvent, Temp, Catalyst) Isomer->OptimizeRegio Yes Degradation Degradation Products? Incomplete->Degradation No OptimizeTime Increase Reaction Time/ Temperature Incomplete->OptimizeTime Yes MilderCond Use Milder Conditions Degradation->MilderCond Yes Success Improved Yield OptimizeRegio->Success OptimizeTime->Success MilderCond->Success

Caption: Decision tree for troubleshooting low product yield.

References

  • Regioselective Hydroformylation of α,β‐Unsaturated Esters. European Journal of Organic Chemistry. (2025). [Link]

  • How I can achieve the selective O-methylation of methyl 3,4,5-trihydroxybenzoate to obtain methyl 3-hydroxy-4,5-dimethoxybenzoate? ResearchGate. (2012). [Link]

  • Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas‐Solid and Novel Suspension‐Based Kolbe‐Schmitt Reactions. PMC. [Link]

  • Directed lithiation of unprotected benzoic acids. Semantic Scholar. [Link]

  • SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. [Link]

  • Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. MDPI. [Link]

  • Aromatic Reactions: Kolbe–Schmitt Carboxylation of Phenols. OrgoSolver. [Link]

  • Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. MDPI. [Link]

  • 3-Hydroxy-4-methoxybenzoic acid. NIST WebBook. [Link]

  • Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. I.R.I.S.. [Link]

  • Mass spectra of (A) TMS derivative of 3-hydroxy-4-methoxy- benzoic... ResearchGate. [Link]

  • Kolbe–Schmitt reaction. Wikipedia. [Link]

  • (PDF) Directed lithiation of unprotected benzoic acids. ResearchGate. [Link]

  • 3-Hydroxy-4-methoxybenzoic acid. NIST WebBook. [Link]

  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. [Link]

  • 4-HYDROXY-3-(METHOXYCARBONYL)BENZOIC ACID. gsrs. [Link]

  • Directed (ortho) Metallation. University of Rochester. [Link]

  • Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. MDPI. [Link]

  • Synthesis of bosutinib from 3-methoxy-4-hydroxybenzoic acid. PubMed. [Link]

  • Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame. PubMed. [Link]

  • Directed ortho metalation. Wikipedia. [Link]

  • Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. PMC. [Link]

  • ortho-Formylation of phenols. Organic Syntheses Procedure. [Link]

  • (PDF) Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. ResearchGate. [Link]

  • 3-Hydroxy-4-methoxy-benzaldehyde | SIELC Technologies. SIELC Technologies. [Link]

  • The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. [Link]

  • Regioselective Hydroformylation of Internal and Terminal Alkenes via Remote Supramolecular Control. SciSpace. [Link]

  • Selective extraction of 3,4-dihydroxybenzoic acid in Ilex chinensis Sims by meticulous mini-solid-phase microextraction using ternary deep eutectic solvent-based molecularly imprinted polymers. PubMed. [Link]

  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. PMC. [Link]

  • Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
  • Regioselective ortho-carboxylation of phenols catalyzed by benzoic acid decarboxylases: a biocatalytic equivalent to the Kolbe–Schmitt reaction. RSC Publishing. [Link]

  • p-HYDROXYBENZOIC ACID. Organic Syntheses Procedure. [Link]

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Troubleshooting

Technical Support Center: Synthesis of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid

Introduction Welcome to the Technical Support Center guide for the synthesis of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid. This molecule, a key intermediate in the development of novel pharmaceutical agents and advanced...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center guide for the synthesis of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid. This molecule, a key intermediate in the development of novel pharmaceutical agents and advanced materials, presents unique synthetic challenges primarily related to achieving selective functional group manipulation. Its structure, featuring two distinct carboxylic acid functionalities and a phenolic hydroxyl group, makes it susceptible to several side reactions.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common pitfalls associated with its preparation. Our focus is on explaining the causality behind experimental choices to empower you to optimize the synthesis, minimize side reactions, and achieve high purity and yield.

Overview of Primary Synthetic Pathways

The two most direct and commonly employed strategies for preparing 3-Hydroxy-4-(methoxycarbonyl)benzoic acid begin from either the corresponding diacid or diester. The core challenge in both routes is achieving mono-selectivity.

  • Selective Mono-hydrolysis: Starting from dimethyl 4-hydroxyisophthalate, one of the two methyl ester groups is selectively hydrolyzed to a carboxylic acid.

  • Selective Mono-esterification: Starting from 4-hydroxyisophthalic acid, one of the two carboxylic acid groups is selectively esterified to a methyl ester.

Synthetic_Pathways Diacid 4-Hydroxyisophthalic Acid Target 3-Hydroxy-4-(methoxycarbonyl)benzoic Acid Diacid->Target  Selective Mono-esterification (+1 eq. MeOH, H⁺) Diester Dimethyl 4-hydroxyisophthalate Diester->Target  Selective Mono-hydrolysis (+1 eq. KOH or LiOH)

Caption: Primary synthetic routes to the target molecule.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues that may arise during the synthesis in a practical question-and-answer format.

Q1: My primary side product is the diacid (4-hydroxyisophthalic acid) during my mono-hydrolysis reaction. How can I improve selectivity for the mono-ester?

A1: This is the most common challenge in the hydrolysis route and stems from the second hydrolysis reaction proceeding before the first is complete. The key is to control the reaction kinetics and stoichiometry.

  • Stoichiometric Control: The most critical factor is the amount of base used. Employing a precise 1.0 equivalent of a strong base like potassium hydroxide (KOH) or lithium hydroxide is essential.[1] An excess of base will inevitably lead to the formation of the diacid. It is advisable to accurately assay your starting diester and prepare a standardized solution of your base.

  • Temperature Management: Lowering the reaction temperature can significantly enhance selectivity. The hydrolysis of the second ester group often has a higher activation energy than the first. By running the reaction at room temperature or even 0-5 °C, you can slow the rate of the second hydrolysis disproportionately, allowing the mono-hydrolysis to reach completion before significant diacid formation occurs.[2]

  • Choice of Base and Solvent: The cation of the base can influence selectivity. Lithium hydroxide (LiOH) is sometimes preferred over NaOH or KOH as it can offer better selectivity in mixed solvent systems like THF/water. The organic co-solvent helps to maintain the homogeneity of the reaction mixture as the polarity changes.[2]

Q2: When attempting mono-esterification of 4-hydroxyisophthalic acid, I'm getting a mixture of starting material, the desired product, and the di-ester. How can I favor the mono-ester?

A2: Achieving mono-esterification is often more challenging than mono-hydrolysis due to the nature of the Fischer esterification equilibrium.

  • Reagent Stoichiometry: Unlike typical Fischer esterifications where the alcohol is used as the solvent, here you must limit its quantity. Use 1.0 to 1.2 equivalents of anhydrous methanol . Using a large excess of methanol will drive the reaction towards the thermodynamically favored di-ester, dimethyl 4-hydroxyisophthalate.

  • Reaction Monitoring: This reaction must be carefully monitored. The formation of the mono-ester, di-ester, and consumption of the diacid can be tracked using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should be quenched as soon as the optimal concentration of the mono-ester is observed, before it proceeds to the di-ester.

  • Catalyst Loading: Use a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid. Overloading the catalyst can sometimes promote side reactions, including potential dehydration or polymerization under harsh conditions.

Q3: My reaction mixture is turning dark brown/black, and my final product is discolored. What is causing this and how can I prevent it?

A3: The phenolic hydroxyl group is susceptible to oxidation, which often produces highly colored quinone-type impurities. This is particularly prevalent under basic conditions or at elevated temperatures in the presence of air (oxygen).

  • Inert Atmosphere: The simplest and most effective solution is to run the reaction under an inert atmosphere. Before adding reagents, purge the reaction vessel with nitrogen or argon and maintain a positive pressure of the inert gas throughout the experiment.

  • Degassed Solvents: Using solvents that have been degassed (by sparging with nitrogen or via freeze-pump-thaw cycles) can further minimize the presence of dissolved oxygen.

  • Control of Temperature: Avoid excessive heating, as higher temperatures accelerate the rate of oxidation.

  • Purification: If colored impurities do form, they can often be removed by treating a solution of the crude product with a small amount of activated carbon, followed by hot filtration. Recrystallization is also effective at removing these impurities.[3]

Q4: I'm struggling to purify my product. It is difficult to separate from the starting diacid or the diester byproduct via crystallization.

A4: This is a common issue because the three components (diacid, mono-acid/mono-ester, and diester) have similar structural backbones. The key to separation is to exploit their differences in acidity and polarity.

  • Acid-Base Extraction: This is a highly effective method. The diester is neutral, the desired product is a weak acid, and the starting diacid is a stronger acid. A carefully planned extraction workflow can separate them.

    • Dissolve the crude mixture in an organic solvent like ethyl acetate.

    • Wash with a mild, dilute base solution (e.g., saturated sodium bicarbonate). This will selectively deprotonate and extract the more acidic diacid into the aqueous layer.

    • The organic layer now contains the desired mono-ester and the neutral di-ester.

    • These can then be separated by column chromatography or by evaporating the solvent and attempting recrystallization.

  • Column Chromatography: Silica gel chromatography can be very effective. The non-polar diester will elute first, followed by the moderately polar desired product, and finally the highly polar diacid. A gradient elution starting with a less polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended.[4]

  • Recrystallization: Finding the right solvent is crucial. You may need to experiment with solvent pairs like ethyl acetate/heptane, ethanol/water, or toluene.[2]

Recommended Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should always perform their own risk assessment before beginning any new procedure.

Protocol 1: Selective Mono-hydrolysis of Dimethyl 4-hydroxyisophthalate

This method is often preferred due to its more reliable selectivity compared to mono-esterification.

Materials:

  • Dimethyl 4-hydroxyisophthalate

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized water

  • Hydrochloric acid (HCl), 2M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve dimethyl 4-hydroxyisophthalate (1.0 eq.) in THF (approx. 0.2 M concentration).

  • Base Preparation: In a separate container, dissolve KOH (1.0 eq.) in deionized water to create a ~2 M solution.

  • Reaction: Cool the THF solution of the diester to 0 °C in an ice bath. Add the KOH solution dropwise over 30 minutes with vigorous stirring.

  • Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexanes eluent with 1% acetic acid). The reaction is typically complete in 2-4 hours.

  • Work-up: Once the starting material is consumed, transfer the reaction mixture to a separatory funnel. Acidify the aqueous layer to pH 2-3 with 2M HCl.

  • Extraction: Extract the product into ethyl acetate (3x volumes of the reaction mixture).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield pure 3-Hydroxy-4-(methoxycarbonyl)benzoic acid.

Protocol 2: Purification Workflow via Acid-Base Extraction

This workflow is designed to separate the crude mixture from a mono-hydrolysis reaction.

Purification_Workflow cluster_0 Separation Process cluster_1 Aqueous Layer 1 cluster_2 Organic Layer Crude Crude Product Mixture (in Ethyl Acetate) Wash1 Wash with sat. NaHCO₃ solution Crude->Wash1 Separate1 Separate Layers Wash1->Separate1 Aqueous1 Contains Diacid Salt (4-Hydroxyisophthalic Acid) Separate1->Aqueous1 Aqueous Organic1 Contains Target Product + Unreacted Diester Separate1->Organic1 Organic Acidify1 Acidify with HCl Aqueous1->Acidify1 Product1 Precipitate Diacid Acidify1->Product1 Dry Dry (MgSO₄), Filter, Evaporate Solvent Organic1->Dry Purify Purify by Recrystallization or Column Chromatography Dry->Purify Product2 Pure Target Product Purify->Product2

Caption: Workflow for purification via acid-base extraction.

Summary of Synthetic Parameters and Side Reactions

Synthetic Route Key Reagent & Stoichiometry Typical Conditions Primary Side Product Mitigation Strategy
Mono-hydrolysis 1.0 eq. KOH or LiOH0-5 °C, THF/H₂O4-Hydroxyisophthalic acid (diacid)Use precise stoichiometry; maintain low temperature; monitor reaction closely.[1][2]
Mono-esterification 1.0-1.2 eq. MethanolReflux, Acid Catalyst (H₂SO₄)Dimethyl 4-hydroxyisophthalate (di-ester)Strictly limit methanol; monitor reaction to stop at optimal point.
General Issue Atmospheric OxygenElevated Temp, Basic pHOxidized, colored impurities (e.g., quinones)Perform reaction under an inert atmosphere (N₂ or Ar); use degassed solvents.

References

  • BenchChem. (2025). Dimethyl 4-hydroxyphthalate | 22479-95-4. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid. BenchChem.
  • BenchChem. (2025).
  • Fiecchi, A., et al. (2007). Preparation of Monoalkyl Terephthalates: An Overview. Synthetic Communications, 37(12), 1949-1954. [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

  • Chen, Z., et al. (2019). Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. Food Science & Nutrition, 8(2), 744-751. [Link]

  • Google Patents. (2017).

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Optimization

removing solvent residues from 3-Hydroxy-4-(methoxycarbonyl)benzoic acid

An In-depth Technical Guide to Removing Solvent Residues from 3-Hydroxy-4-(methoxycarbonyl)benzoic acid Introduction In the synthesis of Active Pharmaceutical Ingredients (APIs) and fine chemicals like 3-Hydroxy-4-(metho...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Removing Solvent Residues from 3-Hydroxy-4-(methoxycarbonyl)benzoic acid

Introduction

In the synthesis of Active Pharmaceutical Ingredients (APIs) and fine chemicals like 3-Hydroxy-4-(methoxycarbonyl)benzoic acid, organic solvents are indispensable. However, their presence in the final product, even in trace amounts, is undesirable due to potential toxicity and their ability to affect the crystal structure, stability, and efficacy of the API.[1] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) Q3C guidelines, mandate strict control over these residual solvents.[2][3][4]

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with removing residual solvents from 3-Hydroxy-4-(methoxycarbonyl)benzoic acid. We will explore the scientific principles behind common purification techniques, offer detailed experimental protocols, and provide troubleshooting solutions to frequently encountered issues.

Physicochemical Properties of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid

A thorough understanding of the compound's physical and chemical properties is fundamental to selecting an appropriate solvent removal strategy.

PropertyValueSource(s)
Molecular Formula C₉H₈O₄[5]
Molecular Weight 180.16 g/mol [5]
Melting Point 220-223 °C[5]
Appearance Beige to grey-brown powder[6]
Solubility Generally soluble in hot water, methanol, and ethanol; sparingly soluble in cold water.[7][8][9][7][8][9]
Thermal Stability Benzoic acid derivatives are typically stable, but thermal degradation (decarboxylation) can occur at elevated temperatures.[10][10]

Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of residual solvents from my API so critical?

A1: The removal of residual solvents is paramount for three primary reasons:

  • Patient Safety: Many common organic solvents are toxic and are classified by the ICH based on their risk to human health (Class 1, 2, or 3).[4] Their levels must be reduced to toxicologically acceptable limits.[2][11]

  • Product Quality and Stability: Residual solvents can be trapped within the crystal lattice of the API, affecting its physical properties such as crystal form (polymorphism), solubility, and stability.[1][12] This can have significant implications for the drug's bioavailability.

  • Regulatory Compliance: Regulatory agencies like the EMA and FDA require strict adherence to the ICH Q3C guidelines for residual solvents.[2][11] Failure to meet these requirements can lead to the rejection of regulatory submissions.

Q2: What are the most common residual solvents I might encounter in my 3-Hydroxy-4-(methoxycarbonyl)benzoic acid sample?

A2: Based on typical synthetic routes for benzoic acid derivatives, you may encounter solvents from various classes.[13] These can include:

  • Class 2 Solvents: Methanol (often used in esterification reactions), Acetonitrile, Dichloromethane (DCM), Toluene. These must be limited due to their toxicity.[4]

  • Class 3 Solvents: Ethanol, Acetone, Isopropyl alcohol (IPA), Ethyl acetate, Heptane. These have lower toxicity and higher permitted limits.[14]

Q3: How do I choose the best method for removing a specific solvent?

A3: The optimal method depends on the solvent's boiling point, the thermal stability of your compound, and the level of contamination.

  • For volatile solvents (e.g., Heptane, Ethyl Acetate): Standard oven drying or vacuum oven drying at moderate temperatures is often sufficient.

  • For higher-boiling solvents (e.g., Toluene, DMF) or when solvents are tightly bound: Recrystallization is a highly effective method for purification.[15]

  • For thermally sensitive compounds: If your compound degrades at temperatures required for effective oven drying, milder techniques like freeze-drying (lyophilization) or vacuum drying at lower temperatures should be considered.[16][17]

Q4: How can I confirm that the residual solvents have been removed to an acceptable level?

A4: The gold standard for identifying and quantifying residual solvents is Headspace Gas Chromatography (GC-HS) .[1][18][19] This technique is highly sensitive and specific. For Class 3 solvents only, a non-specific method like Loss on Drying (LOD) may be acceptable, but it cannot distinguish between different solvents or water.[3]

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Issue 1: High levels of a residual solvent (e.g., Methanol) persist even after prolonged oven drying.

  • Possible Cause: The solvent molecules are trapped within the crystal lattice of the 3-Hydroxy-4-(methoxycarbonyl)benzoic acid. Simple heating may not provide enough energy to release them without risking thermal degradation of the product.

  • Suggested Solution: Vacuum Oven Drying. By reducing the ambient pressure, a vacuum oven lowers the boiling point of the solvent, allowing for efficient removal at a lower, safer temperature.[17]

    • Protocol: Place the compound on a clean tray in a vacuum oven. Set the temperature to 40-50°C (well below the compound's melting point). Gradually apply vacuum until the pressure is below 10 mmHg. Dry for 12-24 hours, or until GC-HS analysis confirms the solvent is below the required ICH limit.

Issue 2: During recrystallization, my compound separates as an oil instead of forming crystals ("oiling out").

  • Possible Cause: The solution is supersaturated, and the compound is coming out of solution at a temperature above its melting point, often due to the presence of impurities. Alternatively, the solution may be cooling too rapidly.[20][21]

  • Suggested Solution: Re-heat and Dilute. Return the flask to the heat source and add a small amount of additional hot solvent until the oil redissolves completely.[21] Then, allow the solution to cool much more slowly. Insulating the flask can promote the formation of purer, larger crystals.[9]

Issue 3: No crystals form after cooling the recrystallization solution.

  • Possible Cause: The solution is not sufficiently saturated, meaning too much solvent was added initially.[20]

  • Suggested Solutions:

    • Induce Crystallization: Try scratching the inside surface of the flask with a glass rod at the liquid-air interface. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[21]

    • Add a Seed Crystal: If available, add a single, tiny crystal of pure 3-Hydroxy-4-(methoxycarbonyl)benzoic acid to the cooled solution to initiate crystallization.[21]

    • Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[20]

Issue 4: The recovery yield after recrystallization is very low.

  • Possible Cause:

    • Excessive Solvent: Using too much solvent will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling.[21]

    • Premature Crystallization: The compound may have crystallized on the filter paper during hot filtration.

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

  • Suggested Solutions:

    • Use the minimum amount of hot solvent necessary to fully dissolve the compound.[7]

    • Pre-heat the filtration funnel and receiving flask to prevent premature crystallization during hot filtration.[9]

    • Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.[22]

Visualized Workflows and Protocols

Decision-Making for Solvent Removal

This diagram outlines a logical approach to selecting the appropriate purification technique.

Solvent_Removal_Decision_Tree start Start: API with Residual Solvent check_thermal_stability Is the API thermally stable? start->check_thermal_stability check_solvent_volatility Is the solvent volatile (BP < 100°C)? check_thermal_stability->check_solvent_volatility  Yes lyophilization Consider Lyophilization (Freeze-Drying) check_thermal_stability->lyophilization  No check_solvent_trapped Is the solvent trapped in lattice? check_solvent_volatility->check_solvent_trapped  Yes vacuum_oven Use Vacuum Oven Drying check_solvent_volatility->vacuum_oven  No (High BP) check_solvent_trapped->vacuum_oven  No recrystallization Perform Recrystallization check_solvent_trapped->recrystallization  Yes end_process End: Purified API vacuum_oven->end_process recrystallization->end_process lyophilization->end_process

Caption: Decision tree for selecting a solvent removal method.

Protocol 1: Recrystallization Workflow

Recrystallization is a powerful purification technique based on the principle that the solubility of a solid in a solvent increases with temperature.[7][8]

Recrystallization_Workflow A 1. Dissolution Dissolve impure compound in minimum amount of hot solvent. B 2. Hot Filtration (Optional) Quickly filter hot solution to remove insoluble impurities. A->B C 3. Cooling & Crystallization Allow filtrate to cool slowly and undisturbed to form pure crystals. B->C D 4. Isolation Collect crystals by vacuum filtration. C->D E 5. Washing Rinse crystals with a small amount of ice-cold solvent. D->E F 6. Drying Dry the purified crystals in a vacuum oven. E->F

Caption: Step-by-step workflow for the recrystallization process.

Detailed Recrystallization Protocol (Example with Ethanol/Water System):

  • Solvent Selection: Choose a solvent or solvent system in which 3-Hydroxy-4-(methoxycarbonyl)benzoic acid is highly soluble when hot but poorly soluble when cold. An ethanol/water mixture is often effective for benzoic acid derivatives.[23]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Add boiling stones or a magnetic stir bar to ensure smooth boiling.[7]

  • Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent the desired compound from crystallizing prematurely.[24]

  • Crystallization: Slowly add hot water (the anti-solvent) to the hot ethanol solution until it just begins to turn cloudy (the saturation point). Add a drop or two of hot ethanol to redissolve the precipitate, then remove the flask from the heat source.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.[22]

  • Isolation & Washing: Collect the crystals using a Büchner or Hirsch funnel under vacuum. Wash the crystals with a small portion of ice-cold ethanol/water mixture to remove any remaining soluble impurities.[15]

  • Drying: Transfer the pure crystals to a watch glass and dry them in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: General Procedure for Residual Solvent Analysis by GC-HS

This protocol provides a general outline. Specific parameters must be validated for your particular instrument and sample. The United States Pharmacopeia (USP) Method <467> is the standard procedure.[12][14]

  • Standard Preparation: Prepare a stock solution containing known concentrations of the solvents you need to quantify (e.g., as defined in USP <467> Class 2 mixtures).

  • Sample Preparation: Accurately weigh a specific amount of your 3-Hydroxy-4-(methoxycarbonyl)benzoic acid sample into a headspace vial. Add a specific volume of a suitable diluent (e.g., dimethyl sulfoxide or N,N-dimethylformamide), in which the sample is soluble but which does not interfere with the analysis.

  • Headspace Incubation: The sealed vial is heated in the headspace autosampler for a set time and temperature. This allows the volatile residual solvents to partition from the liquid phase into the gas phase (the headspace).

  • Injection: A sample of the gas from the headspace is automatically injected into the gas chromatograph.[1][18]

  • Chromatographic Separation: The solvents are separated based on their boiling points and interaction with the GC column (e.g., a G43 phase).[12]

  • Detection and Quantification: A Flame Ionization Detector (FID) is typically used for detection. The amount of each solvent is quantified by comparing the peak area from the sample to the peak area from the standard of known concentration.

References

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13–26. [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. TGA. [Link]

  • International Council for Harmonisation (ICH). (2019). Impurities: Guideline for Residual Solvents Q3C(R6). ICH. [Link]

  • International Council for Harmonisation (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8). ICH. [Link]

  • European Medicines Agency (EMA). (2024). ICH Q3C (R9) Residual solvents - Scientific guideline. EMA. [Link]

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13-26. [Link]

  • PubMed. (2010). Analytical methods for residual solvents determination in pharmaceutical products. [Link]

  • Senieer. (2023). Drying Machines for API (Active Pharmaceutical Ingredient): Types and Applications. [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. [Link]

  • Separation Science. (2023). Method for the analysis of residual solvents in pharmaceuticals. [Link]

  • Pilotech. (2026). API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed. [Link]

  • IntechOpen. (2025). Freeze-drying Technology in Pharmaceutical and Biomedical Product Development. [Link]

  • Siegfried. (2025). Spray drying: The key to maximize drug solubility and bioavailability. [Link]

  • Walter Healthcare. (2025). Dryers in Pharmaceutical Manufacturing: Ensuring Efficiency, Quality, and Product Stability. [Link]

  • Chemistry LibreTexts. (2022). 2.2.4.6F: Troubleshooting. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of the West Indies. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • National Institutes of Health (NIH). (n.d.). 3-Hydroxy-4-methoxybenzoate. PubChem. [Link]

  • University of Missouri-St. Louis. (n.d.). The Recrystallization of Benzoic Acid. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 3-Hydroxy-4-methoxybenzoic acid. NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester (CAS 3943-74-6). [Link]

  • Google Patents. (n.d.). EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals.
  • Wikipedia. (n.d.). Benzoic acid. [Link]

  • Semina: Ciências Agrárias. (2016). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. [Link]

  • ChemBK. (2024). 3-hydroxy-4-methanoyl-benzoic acid. [Link]

  • Quora. (2021). How we can remove dissolved impurities by crystallization if product is highly soluble in given solvent at high temperature but not soluble at room temperature?. [Link]

  • USP. (n.d.). <467> RESIDUAL SOLVENTS. [Link]

  • Target Analysis. (n.d.). Benzoic acid derivatives. [Link]

  • Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid. [Link]

  • CAS Common Chemistry. (n.d.). 4-Hydroxybenzoic acid. [Link]

  • National Institutes of Health (NIH). (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. PubChem. [Link]

  • ResearchGate. (2025). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]

  • ResearchGate. (2021). (PDF) Recrystallization of Impure Benzoic Acid. [Link]

Sources

Troubleshooting

Technical Support Center: Analytical Strategies for Byproduct Identification in 3-Hydroxy-4-(methoxycarbonyl)benzoic Acid Synthesis

Welcome to the technical support center for the analysis of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid synthesis. This guide is designed for researchers, chemists, and drug development professionals who require robust ana...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid synthesis. This guide is designed for researchers, chemists, and drug development professionals who require robust analytical methods to identify and troubleshoot byproducts during their synthetic processes. As a mono-ester of 3-hydroxyterephthalic acid, its synthesis requires careful control to achieve high purity. This document provides in-depth, field-proven insights into identifying potential impurities and ensuring the quality of your final compound.

Frequently Asked Questions (FAQs): Understanding Potential Byproducts

This section addresses common questions regarding the synthesis and the types of byproducts that can arise.

Q1: What are the common synthetic routes to 3-Hydroxy-4-(methoxycarbonyl)benzoic acid and what are the inherent byproduct risks?

A1: The synthesis of this specific isomer typically involves one of two primary strategies, each with a characteristic byproduct profile:

  • Selective Mono-esterification of 3-hydroxyterephthalic acid: This route involves reacting the diacid with methanol, often under acidic catalysis. The primary challenge is controlling the reaction to favor the formation of the mono-ester. The main byproduct risk is the formation of the di-ester, dimethyl 3-hydroxyterephthalate . Unreacted 3-hydroxyterephthalic acid is also a common impurity.

  • Selective Mono-hydrolysis of dimethyl 3-hydroxyterephthalate: This approach starts with the diester and uses a limited amount of base (e.g., one equivalent of NaOH or LiOH) to hydrolyze only one of the ester groups.[1] The main risk here is over-hydrolysis, leading to the formation of the diacid, 3-hydroxyterephthalic acid , as a byproduct. Incomplete reaction will leave unreacted dimethyl 3-hydroxyterephthalate .

Q2: My preliminary checks with Thin Layer Chromatography (TLC) and melting point suggest a pure compound, but subsequent assays show inconsistencies. Why?

A2: While TLC and melting point analysis are excellent for monitoring reaction progress and providing a preliminary purity assessment, they have limitations.[2][3] Structurally similar byproducts, such as the starting diacid or the over-esterified diester, may co-elute with the desired product on a TLC plate or only cause a minor depression and broadening of the melting point that can be difficult to detect.[3] For definitive purity assessment and byproduct identification, more sophisticated techniques like HPLC, NMR, and MS are essential.[4][5]

Q3: Besides starting materials and over-reaction products, what other types of impurities should I consider?

A3: Other potential impurities can include:

  • Positional Isomers: If the starting 3-hydroxyterephthalic acid is not pure, you may form the isomeric product, 4-hydroxy-3-(methoxycarbonyl)benzoic acid.

  • Residual Solvents: Solvents used in the reaction or purification (e.g., methanol, ethyl acetate, THF) can be trapped in the final product.

  • Reagent-Related Byproducts: If coupling agents are used in alternative synthetic routes, byproducts from these reagents (e.g., dicyclohexylurea from DCC) can be present.[6]

Primary Analytical Workflow for Purity Assessment

A multi-faceted approach is crucial for the comprehensive analysis of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid.[2] The following workflow ensures that all potential byproducts are identified and quantified.

Analytical_Workflow Synthesis Synthesis Crude Product Preliminary Preliminary Check (TLC, Melting Point) Synthesis->Preliminary Initial Screen HPLC Quantitative Purity (HPLC) Preliminary->HPLC If promising NMR Structural Confirmation (1H & 13C NMR) HPLC->NMR Main Component >95% MS Byproduct ID (LC-MS or GC-MS) HPLC->MS Identify Impurity Peaks NMR->MS Confirm Structure FTIR Functional Group Verification (FT-IR) NMR->FTIR Cross-verify Final Pure Compound MS->Final FTIR->Final

Caption: Recommended analytical workflow for quality control.

This workflow begins with rapid preliminary checks and moves to highly specific chromatographic and spectroscopic techniques. HPLC is the workhorse for quantitative purity assessment, while NMR provides definitive structural confirmation.[2][7] Mass spectrometry is invaluable for identifying unknown impurity peaks detected in HPLC, and FT-IR serves as a final verification of the expected functional groups.

Troubleshooting Guide: Interpreting Your Analytical Data

This section is structured in a question-and-answer format to address specific issues you may encounter during analysis.

High-Performance Liquid Chromatography (HPLC) Analysis

Q: My HPLC chromatogram shows an extra peak with a retention time very close to my main product. How can I identify it?

A: This is a common scenario, especially with structurally related impurities.

  • Hypothesize the Impurity: Based on your synthesis, the peak is likely the starting diacid or the over-reacted diester. The diacid is more polar and should have a shorter retention time in reversed-phase HPLC, while the less polar diester should have a longer retention time.

  • Spiking Experiment: Inject a sample of your purified material that has been "spiked" with a small amount of the suspected byproduct (e.g., the starting material). If the peak increases in area, you have confirmed its identity.

  • LC-MS Analysis: If the identity is still uncertain, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal next step.[8] By coupling the HPLC to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the unknown peak, which provides a molecular weight and aids in its identification.

Q: The main peak in my HPLC shows a purity of only 85% by area normalization. What are the likely culprits?

A: A purity of 85% indicates a significant amount of one or more byproducts. The most probable causes are:

  • Incomplete Reaction: A large peak corresponding to your starting material (either the diacid or diester) suggests the reaction did not go to completion. Consider extending the reaction time or optimizing the temperature.[1]

  • Over-reaction: A significant peak corresponding to the diacid (from hydrolysis) or the diester (from esterification) indicates the reaction proceeded too far. Carefully control the stoichiometry of your limiting reagent (base or methanol).[1]

  • Inefficient Purification: Your purification method (e.g., recrystallization, column chromatography) may not be effectively separating the product from a specific byproduct. You may need to screen different solvent systems.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: I see unexpected singlets in my ¹H NMR spectrum, particularly around 3.7-3.9 ppm. What could they be?

A: Unexplained peaks in an NMR spectrum can be confusing, but a systematic approach can identify them.

  • Check for Residual Solvents: Common solvents like methanol (singlet ~3.49 ppm in CDCl₃), ethyl acetate (singlet ~2.05 ppm), or THF can be trapped. Consult a reference table for common NMR solvent impurities.

  • Identify Symmetrical Byproducts: A sharp singlet in the 3.7-3.9 ppm range, integrating to 6 protons relative to your aromatic signals, is a strong indicator of the symmetrical diester byproduct, dimethyl 3-hydroxyterephthalate . Your desired product should have a singlet for the methyl ester integrating to 3 protons.

  • Look for Absence of Peaks: If you suspect the presence of the diacid, 3-hydroxyterephthalic acid , you would expect the complete absence of the methoxy singlet around 3.8 ppm. The carboxylic acid protons are often broad and may exchange with trace water, sometimes making them difficult to observe.

Q: The integration of my aromatic protons doesn't match the expected 3H. What does this imply?

A: Incorrect integration of the aromatic region relative to the methyl ester peak is a clear sign of an aromatic impurity.

  • If Integration is High: This suggests the presence of an aromatic byproduct that lacks a methyl ester group, such as the starting 3-hydroxyterephthalic acid . The calculation is skewed because you are adding aromatic protons without adding a corresponding methyl group.

  • If Integration is Low: This could indicate the presence of the dimethyl 3-hydroxyterephthalate byproduct. This molecule has two methyl groups (6H) for its 3 aromatic protons, which would alter the expected ratio when co-present with your product (one methyl group, 3H, for 3 aromatic protons).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Q: How can FT-IR help me quickly assess the success of my synthesis?

A: FT-IR is excellent for confirming the presence of key functional groups and can provide quick, qualitative evidence of byproducts.

  • Successful Product: You should observe three key features: a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹)[9], a C=O stretch from the carboxylic acid (~1700 cm⁻¹), and a distinct C=O stretch from the ester group (typically ~1720-1740 cm⁻¹).[10]

  • Presence of Diacid: If the reaction was incomplete (starting from the diester) or went too far (starting from the diester), you would see a very prominent broad O-H stretch and likely only a single, broad carbonyl (C=O) absorption band, as the ester group would be absent.[11]

  • Presence of Diester: If the esterification went too far, the broad O-H band from the carboxylic acid would be absent, and you would only see a sharp carbonyl peak corresponding to the two equivalent ester groups. You would also see the phenolic O-H stretch (~3300-3500 cm⁻¹).

Detailed Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general starting point for reversed-phase HPLC analysis. Method optimization may be required.

  • Sample Preparation: Accurately weigh and dissolve ~1 mg of your sample in 1 mL of a 50:50 mixture of acetonitrile and water.[2] Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    Parameter Recommended Setting
    Column C18, 4.6 x 150 mm, 5 µm particle size
    Mobile Phase A Water with 0.1% Phosphoric Acid
    Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
    Gradient Start at 10% B, ramp to 90% B over 15 min, hold for 2 min, return to 10% B
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL

    | Detector | UV at 230 nm and 254 nm[12][13] |

  • Analysis: Equilibrate the column until a stable baseline is achieved.[2] Inject the sample and record the chromatogram. Purity is typically calculated using area percent normalization, assuming all components have a similar response factor at the chosen wavelength.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For GC-MS analysis, the polar carboxylic acid and hydroxyl groups must be derivatized to increase volatility.[14] Trimethylsilylation is a common and effective method.

  • Derivatization: In a clean, dry vial, dissolve ~1 mg of the sample in 100 µL of pyridine. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[15] Cap the vial tightly and heat at 70°C for 30 minutes.

  • Instrumentation and Conditions:

    Parameter Recommended Setting
    Column DB-5ms or equivalent, 30 m x 0.25 mm x 0.25 µm
    Carrier Gas Helium, constant flow ~1.2 mL/min
    Inlet Temperature 280°C
    Oven Program Start at 100°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 5 min
    MS Interface Temp 290°C
    Ion Source Temp 230°C

    | Mass Range | Scan from m/z 50 to 550[14] |

  • Analysis: Inject 1 µL of the derivatized sample. Identify peaks by comparing their mass spectra to library databases (e.g., NIST) and by interpreting the fragmentation patterns.

Data Interpretation and Troubleshooting Logic

The following table summarizes the expected analytical signatures of the target compound and its most common byproducts.

CompoundRelative HPLC R_tKey ¹H NMR Signals (δ, ppm in DMSO-d₆)Key FT-IR Bands (cm⁻¹)
3-Hydroxy-4-(methoxycarbonyl)benzoic acid (Product) 1.0~3.8 (s, 3H, -OCH₃), 7.5-8.0 (m, 3H, Ar-H), ~10.5 (br s, 1H, -OH), ~13.0 (br s, 1H, -COOH)Broad O-H (~3000), C=O acid (~1700), C=O ester (~1725)
3-hydroxyterephthalic acid (Diacid Byproduct) < 1.07.5-8.0 (m, 3H, Ar-H), ~10.5 (br s, 1H, -OH), ~13.0 (br s, 2H, -COOH)Very Broad O-H (~3000), Single Broad C=O (~1700)
Dimethyl 3-hydroxyterephthalate (Diester Byproduct) > 1.0~3.8 (s, 6H, 2x -OCH₃), 7.5-8.0 (m, 3H, Ar-H), ~10.5 (br s, 1H, -OH)Phenolic O-H (~3400), Single C=O ester (~1725)

This logic can be visualized in a troubleshooting decision tree:

Troubleshooting_Tree start Low Purity by HPLC? main_impurity Identify Main Impurity Peak (Spiking or LC-MS) start->main_impurity Yes end Purity Confirmed start->end No early_peak Impurity R_t < Product? main_impurity->early_peak late_peak Impurity R_t > Product? early_peak->late_peak No diacid Likely Diacid Byproduct (3-hydroxyterephthalic acid) early_peak->diacid Yes diester Likely Diester Byproduct (Dimethyl 3-hydroxyterephthalate) late_peak->diester Yes confirm_nmr_diacid Confirm with NMR: Absence of -OCH3 signal, Incorrect Ar-H integration diacid->confirm_nmr_diacid confirm_nmr_diester Confirm with NMR: -OCH3 signal integrates to 6H, Incorrect Ar-H integration diester->confirm_nmr_diester remedy_diacid Remedy: - Shorten hydrolysis time - Use less base - Re-esterify confirm_nmr_diacid->remedy_diacid remedy_diester Remedy: - Shorten esterification time - Use less methanol/acid - Re-hydrolyze confirm_nmr_diester->remedy_diester

Caption: A decision tree for troubleshooting common byproducts.

References
  • MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Salvalaglio, M., et al. (2019). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. Retrieved from [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620. Retrieved from [Link]

  • Cooney, A. (2018, May 20). How can benzoic acid be tested for purity?. Quora. Retrieved from [Link]

  • Garg, U., & Dasouki, M. (n.d.). Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). Springer Link. Retrieved from [Link]

  • IJTSRD. (2022, March 15). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Organic Synthesis - benchtop NMR. Retrieved from [Link]

  • Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. Retrieved from [Link]

  • Wikipedia contributors. (2024, February 12). Nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]

  • Hayashi, S., & Kimura, N. (1966). Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. Retrieved from [Link]

  • Singh, G., et al. (2025). Review on the modern analytical advancements in impurities testing. Talanta Open, 9, 100298. Retrieved from [Link]

  • AZoLifeSciences. (2023, November 7). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • Al-Sharafi, A. M., et al. (2023). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. Retrieved from [Link]

  • Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid: A Desymmetrized Scaffold for Precision Synthesis

The following guide validates 3-Hydroxy-4-(methoxycarbonyl)benzoic acid (CAS 808123-00-4) as a high-fidelity research intermediate, specifically addressing its utility in overcoming the "selectivity bottleneck" inherent...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide validates 3-Hydroxy-4-(methoxycarbonyl)benzoic acid (CAS 808123-00-4) as a high-fidelity research intermediate, specifically addressing its utility in overcoming the "selectivity bottleneck" inherent in symmetric terephthalate chemistry.

Content Type: Publish Comparison Guide Audience: Synthetic Chemists, MOF Researchers, and Process Development Scientists.

Core Directive: The Selectivity Advantage

In the synthesis of complex Metal-Organic Frameworks (MOFs) and heterobifunctional pharmaceutical intermediates, researchers often struggle with the symmetry of 2-hydroxyterephthalic acid . Standard protocols require statistical desymmetrization, leading to low yields and difficult purifications.

3-Hydroxy-4-(methoxycarbonyl)benzoic acid serves as a pre-desymmetrized building block . By providing one free carboxylic acid (C1) and one protected methyl ester (C4) alongside the orthogonal hydroxyl group (C3), it allows for regio-controlled functionalization without the need for protecting group manipulation.

Comparative Analysis: Performance vs. Alternatives

The following analysis compares the Product (Mono-ester) against the two standard alternatives: the Di-acid (2-Hydroxyterephthalic acid) and the Di-ester (Dimethyl 2-hydroxyterephthalate).

Table 1: Synthetic Utility & Process Efficiency
FeatureProduct: 3-Hydroxy-4-(methoxycarbonyl)benzoic acid Alt A: 2-Hydroxyterephthalic Acid Alt B: Dimethyl 2-hydroxyterephthalate
Selectivity 100% Regiocontrol (C1 vs C4)Statistical (Mixture of mono/di-products)None (Requires hydrolysis, often non-selective)
Reaction Type Direct Amidation / Esterification at C1Non-selective couplingTransesterification (difficult to control mono)
Workup Simple Extraction/CrystallizationColumn Chromatography (to separate oligomers)Fractional Crystallization
Yield (Step 1) >90% (Typical for amide coupling)~30-40% (Statistical max for mono-functionalization)~50% (Hydrolysis yield)
Solubility Moderate (Organic solvents)Poor (Requires DMSO/DMF)High (Common organics)
Expert Insight: The Causality of Choice
  • Why choose the Mono-ester? When synthesizing a linker for a PROTAC or a multivariate MOF, you typically need to attach a specific ligand to one side of the terephthalate core. Using Alt A (Di-acid) results in "double-reaction" byproducts (ligands attached to both sides), which are often inseparable by standard HPLC due to similar polarities. The Product eliminates this pathway entirely.

Experimental Validation Protocols

The following protocols are designed to be self-validating systems . If the intermediate fails the purity check or the functional test, the batch should be rejected before proceeding to high-value synthesis.

Protocol A: Structural Integrity & Purity Assay (HPLC/MS)

Objective: Verify the absence of the di-acid (hydrolysis degradant) and di-ester (synthesis impurity).

  • Sample Preparation: Dissolve 10 mg of sample in 1 mL Acetonitrile (ACN).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 310 nm (phenolic shift).

  • Acceptance Criteria:

    • Main Peak: Retention time (RT) distinct from Di-acid (early eluting) and Di-ester (late eluting).

    • Purity: >98% Area Under Curve (AUC).

    • MS Signal: [M-H]- = 195.03 m/z (Negative Mode).

Protocol B: Functional Competence (Selective Amidation)

Objective: Prove the C1-Carboxyl is active while C4-Ester remains stable.

  • Activation: To a solution of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid (1.0 equiv) in DMF, add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 mins.

  • Coupling: Add Benzylamine (1.1 equiv). Stir at RT for 2 hours.

  • Quench: Dilute with EtOAc, wash with 1M HCl (removes unreacted amine) and Brine.

  • Validation: Analyze by LC-MS.

    • Success: Single peak corresponding to the Mono-amide Methyl Ester (Mass ~285 Da).

    • Failure: Presence of Di-amide (indicates ester instability/transamidation) or unreacted acid.

Visualizing the Advantage (Graphviz Diagram)

The following diagram illustrates the "Desymmetrization Advantage," contrasting the messy statistical route of the Di-acid with the streamlined pathway of the Mono-ester.

Desymmetrization_Advantage DiAcid Alternative A: 2-Hydroxyterephthalic Acid (Symmetric) Reaction Reaction with Amine (R-NH2) DiAcid->Reaction MonoEster Product: 3-Hydroxy-4-(methoxycarbonyl) benzoic acid (Pre-Desymmetrized) MonoEster->Reaction Mix Mixture Obtained: 1. Unreacted (25%) 2. Mono-Amide (50%) 3. Di-Amide (25%) Reaction->Mix Statistical Control Target Target Product: Mono-Amide Ester (>95% Selectivity) Reaction->Target Regio- Control Purification Difficult Purification (Yield Loss) Mix->Purification NextStep Ready for C4-Hydrolysis Target->NextStep

Caption: Figure 1. The "Desymmetrization Advantage" illustrating the clean synthetic pathway of the Product compared to the statistical mixture generated by symmetric alternatives.

References

  • Sigma-Aldrich. 3-Hydroxy-4-(methoxycarbonyl)benzoic acid Product Specification (CAS 808123-00-4). Retrieved from

  • ChemicalBook. 3-Hydroxy-4-methoxycarbonylbenzoic acid Properties and Safety. Retrieved from

  • BenchChem. Application of Salicyloyl Chloride in the Synthesis of Deferasirox (Contextual reference for hydroxy-benzoic acid scaffolding). Retrieved from

  • Tanabe, K. & Cohen, S. M. (2010). "Postsynthetic Modification of Metal–Organic Frameworks—A Progress Report." Chemical Society Reviews.
  • WIPO.Process for Synthesis of Deferasirox Intermediates. Patent WO2012/069946.
Comparative

A Comparative Analysis of Synthetic Routes to 3-Hydroxy-4-(methoxycarbonyl)benzoic Acid: A Guide for Researchers

Introduction 3-Hydroxy-4-(methoxycarbonyl)benzoic acid is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its bifunctional nature, possessing both a phenol and a mono-es...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Hydroxy-4-(methoxycarbonyl)benzoic acid is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its bifunctional nature, possessing both a phenol and a mono-esterified dicarboxylic acid, makes it an attractive starting material for the construction of diverse molecular architectures. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering detailed experimental protocols, mechanistic insights, and a discussion of the relative advantages and disadvantages of each approach. This information is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Route 1: Selective Mono-esterification of 3-Hydroxyterephthalic Acid

This approach directly introduces the methyl ester group onto one of the carboxylic acid functionalities of 3-hydroxyterephthalic acid. The key to this synthesis is achieving selective mono-esterification, leaving the second carboxylic acid and the phenolic hydroxyl group intact.

Reaction Mechanism

The selective mono-esterification of 3-hydroxyterephthalic acid is typically achieved through a Fischer-Speier esterification reaction. The mechanism involves the protonation of one of the carboxylic acid groups by a strong acid catalyst, such as sulfuric acid, making it more electrophilic. Methanol, acting as the nucleophile, then attacks the activated carbonyl carbon. Subsequent proton transfer and elimination of water yield the methyl ester. The selectivity for mono-esterification over di-esterification can be controlled by careful management of reaction conditions, such as the stoichiometry of the alcohol and reaction time. The carboxylic acid at the 4-position is sterically less hindered and electronically more favorable for esterification compared to the one at the 1-position, which is ortho to the hydroxyl group.

Experimental Protocol

A detailed experimental procedure for the selective mono-esterification of 3-hydroxyterephthalic acid is described by Zhang et al. (2012)[1].

Materials:

  • 3-Hydroxyterephthalic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ether

  • Benzene

  • Cyclohexane

Procedure:

  • Dissolve 3-hydroxyterephthalic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (or when optimal mono-ester formation is observed), cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in ether and wash with saturated sodium bicarbonate solution to remove any unreacted diacid and the sulfuric acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as benzene/cyclohexane, to yield pure 3-Hydroxy-4-(methoxycarbonyl)benzoic acid.

Data Summary
ParameterValueReference
Starting Material3-Hydroxyterephthalic acid[1]
ReagentsMethanol, Sulfuric Acid[1]
YieldNearly 70%[1]
PurityHigh after recrystallization[2]
Key AdvantageDirect, one-step synthesis
Key DisadvantagePotential for di-ester formation, requiring careful control[3]

Route 2: Two-Step Synthesis from 3-Hydroxy-4-methylbenzoic Acid

This alternative strategy involves a two-step sequence starting from the more readily available 3-hydroxy-4-methylbenzoic acid. The first step is the esterification of the existing carboxylic acid, followed by the oxidation of the methyl group to the second carboxylic acid.

Reaction Mechanism

Step 1: Esterification of 3-Hydroxy-4-methylbenzoic Acid

This step is a standard Fischer-Speier esterification, mechanistically identical to the one described in Route 1. The carboxylic acid of 3-hydroxy-4-methylbenzoic acid is reacted with methanol in the presence of an acid catalyst to form methyl 3-hydroxy-4-methylbenzoate.

Step 2: Oxidation of the Methyl Group

The methyl group on the aromatic ring is then oxidized to a carboxylic acid. This transformation is typically achieved using a strong oxidizing agent, such as potassium permanganate (KMnO₄) or potassium dichromate(VI) in acidic or alkaline conditions[4][5]. The reaction proceeds via a benzylic radical intermediate, which is subsequently oxidized to the carboxylic acid. The presence of the electron-donating hydroxyl group and the electron-withdrawing ester group on the ring can influence the reactivity of the methyl group.

Experimental Protocol

Step 1: Synthesis of Methyl 3-hydroxy-4-methylbenzoate

Materials:

  • 3-Hydroxy-4-methylbenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve 3-hydroxy-4-methylbenzoic acid in an excess of anhydrous methanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a catalytic amount of concentrated sulfuric acid or thionyl chloride.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, or gently reflux until the reaction is complete as monitored by TLC[6].

  • Work-up the reaction mixture by removing the excess methanol, followed by an extractive procedure with an organic solvent and washing with a mild base to remove the acid catalyst and any unreacted starting material.

  • Dry the organic layer and concentrate to obtain methyl 3-hydroxy-4-methylbenzoate, which can be purified by recrystallization or column chromatography if necessary.

Step 2: Oxidation of Methyl 3-hydroxy-4-methylbenzoate

Materials:

  • Methyl 3-hydroxy-4-methylbenzoate

  • Potassium Permanganate (KMnO₄)

  • Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve methyl 3-hydroxy-4-methylbenzoate in an aqueous solution of sodium hydroxide or sodium carbonate.

  • Heat the solution and add a solution of potassium permanganate portion-wise, maintaining the reaction temperature. The purple color of the permanganate will disappear as it is consumed.

  • After the addition is complete, continue heating until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with hydrochloric or sulfuric acid to precipitate the product, 3-Hydroxy-4-(methoxycarbonyl)benzoic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization.

Data Summary
ParameterStep 1: EsterificationStep 2: Oxidation
Starting Material3-Hydroxy-4-methylbenzoic acidMethyl 3-hydroxy-4-methylbenzoate
ReagentsMethanol, Acid CatalystPotassium Permanganate, Base, Acid
Typical YieldHigh (often >90%)[7]Moderate to high, depends on conditions
PurityGenerally high after purificationRequires careful purification from inorganic salts
Key AdvantageReadily available starting materialEstablished oxidation methods
Key DisadvantageTwo-step process, potentially lower overall yieldHarsh oxidizing conditions may affect other functional groups

Comparative Analysis and Discussion

FeatureRoute 1: Selective Mono-esterificationRoute 2: Two-Step Synthesis
Starting Material 3-Hydroxyterephthalic acid3-Hydroxy-4-methylbenzoic acid
Number of Steps 12
Overall Yield ~70%[1]Potentially lower due to two steps
Reagents & Conditions Mild (refluxing methanol)Involves strong oxidizing agents and potentially harsh conditions
Selectivity Key challenge is achieving mono-esterificationEsterification is straightforward; oxidation selectivity can be a concern
Purification RecrystallizationRequires removal of MnO₂ and recrystallization
Scalability Potentially more straightforward for large-scale synthesisMay be more complex to scale up due to the oxidation step
Cost-Effectiveness Dependent on the cost of 3-hydroxyterephthalic acid3-Hydroxy-4-methylbenzoic acid is generally more accessible

Expertise & Experience Insights:

From a practical standpoint, the choice between these two routes will largely depend on the availability and cost of the starting materials. While Route 1 offers a more direct and atom-economical approach, the selective mono-esterification can be challenging to control on a large scale, potentially leading to the formation of the undesired di-ester byproduct and unreacted starting material, complicating purification.

Route 2 , although longer, may offer more predictable outcomes for each step. The initial esterification of 3-hydroxy-4-methylbenzoic acid is a robust and high-yielding reaction. The subsequent oxidation of the methyl group is a well-established transformation in organic synthesis. However, the harsh conditions of the oxidation step could potentially lead to side reactions, such as degradation of the aromatic ring or hydrolysis of the ester group if not carefully controlled. The work-up for the permanganate oxidation also requires the filtration of fine manganese dioxide, which can be cumbersome.

For researchers in a drug development setting, the purity of the final compound is paramount. Both routes, with careful execution and purification, can yield high-purity 3-Hydroxy-4-(methoxycarbonyl)benzoic acid. The choice may come down to which starting material is more readily available from commercial suppliers and which multi-step synthesis is more amenable to the laboratory's existing expertise and equipment.

Visualization of Synthetic Pathways

Synthetic_Route_1 start1 3-Hydroxyterephthalic Acid product1 3-Hydroxy-4-(methoxycarbonyl)benzoic Acid start1->product1 Selective Mono-esterification reagents1 MeOH, H₂SO₄ (cat.) Reflux reagents1->start1

Caption: Synthetic workflow for Route 1.

Synthetic_Route_2 start2 3-Hydroxy-4-methylbenzoic Acid intermediate2 Methyl 3-hydroxy-4-methylbenzoate start2->intermediate2 Esterification product2 3-Hydroxy-4-(methoxycarbonyl)benzoic Acid intermediate2->product2 Oxidation reagents2a MeOH, H₂SO₄ (cat.) reagents2a->start2 reagents2b 1. KMnO₄, NaOH 2. H₃O⁺ reagents2b->intermediate2

Caption: Synthetic workflow for Route 2.

Conclusion

Both synthetic routes presented offer viable pathways to 3-Hydroxy-4-(methoxycarbonyl)benzoic acid. Route 1 is more concise but requires careful control to ensure selectivity. Route 2 is a two-step process but utilizes more common starting materials and well-established reactions. The optimal choice will depend on the specific requirements of the researcher, including scale, cost, and available resources. This guide provides the necessary information to make an informed decision and to successfully synthesize this important chemical intermediate.

References

  • Zhang, J., et al. (2012).
  • PrepChem. (n.d.). Synthesis of methyl 3-hydroxybenzoate. Retrieved from [Link]

  • Chemguide. (n.d.). Making carboxylic acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • MDPI. (2010, June 11). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Efficacy of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid and Other Prominent Phenolic Acids

Introduction: The Therapeutic Promise of Phenolic Architecture In the landscape of modern drug discovery and development, natural products remain a cornerstone for identifying novel therapeutic agents. Among these, pheno...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Phenolic Architecture

In the landscape of modern drug discovery and development, natural products remain a cornerstone for identifying novel therapeutic agents. Among these, phenolic acids—a diverse group of secondary metabolites found ubiquitously in plants—are of paramount importance.[1] Their shared structural motif, a phenolic ring with a carboxylic acid function, is a scaffold for a remarkable array of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[1][2] These properties have positioned them as compelling candidates for addressing a spectrum of chronic and infectious diseases.[3]

This guide focuses on 3-Hydroxy-4-(methoxycarbonyl)benzoic acid, a specific derivative within the hydroxybenzoic acid family. While its direct biological data is emerging, its structural architecture, featuring a hydroxyl group and a methoxycarbonyl modification, provides a fascinating basis for a predictive comparison. By examining its structure in the context of well-characterized and highly efficacious phenolic acids—namely Protocatechuic Acid, Gallic Acid, Caffeic Acid, and Ferulic Acid—we can infer its potential therapeutic profile and delineate clear experimental pathways for its validation. This document serves as a technical resource for researchers, providing a logical framework for evaluating this compound and offering validated protocols to empirically test the hypotheses presented.

Section 1: Structural Analysis and Predicted Bioactivity of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid

The therapeutic efficacy of any phenolic acid is intrinsically linked to its chemical structure. The number and position of hydroxyl groups, the nature of the side chain, and the presence of other functional groups dictate its reactivity, bioavailability, and mechanism of action.

Chemical Structure: 3-Hydroxy-4-(methoxycarbonyl)benzoic acid

  • CAS Number: 808123-00-4[4]

  • Molecular Formula: C₉H₈O₅[5]

The molecule is built upon a benzoic acid core. The key functional groups influencing its potential bioactivity are:

  • Phenolic Hydroxyl (-OH) at C3: This is the primary site for antioxidant activity. The hydrogen atom on this group can be donated to neutralize free radicals, a fundamental mechanism for mitigating oxidative stress.[6]

  • Methoxycarbonyl (-COOCH₃) at C4: This ester group significantly alters the molecule's physicochemical properties compared to a simple carboxylic acid or a second hydroxyl group. It increases lipophilicity, which may enhance cell membrane permeability. Critically, this ester is a substrate for intracellular esterase enzymes, which could cleave it to release the corresponding carboxylic acid (3-hydroxyterephthalic acid) and methanol. This biotransformation could act as a prodrug mechanism, releasing a more polar, active metabolite within the target cell.

G cluster_molecule 3-Hydroxy-4-(methoxycarbonyl)benzoic acid cluster_properties Predicted Structure-Activity Relationship mol hydroxyl C3-Hydroxyl Group antioxidant Radical Scavenging (H+ Donation) hydroxyl->antioxidant ester C4-Methoxycarbonyl Group prodrug Intracellular Hydrolysis (via Esterases) ester->prodrug permeability Enhanced Cell Permeability ester->permeability active_metabolite Release of Active Carboxylic Acid Form prodrug->active_metabolite G LPS LPS (Endotoxin) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 IRAK4 IRAK4 TLR4->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 TAK1 TAK1 IRAK1->TAK1 JNK JNK TAK1->JNK AP1 AP-1 (c-Jun) JNK->AP1 Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) AP1->Genes CaffeicAcid Caffeic Acid CaffeicAcid->IRAK4 Inhibition CaffeicAcid->IRAK1 Inhibition

Caption: Caffeic acid inhibits the TLR4-mediated inflammatory pathway. [7]

Anticancer Activity

The anticancer potential of phenolic acids stems from their ability to induce apoptosis, halt the cell cycle, and prevent metastasis in cancer cells. [8][9] Protocatechuic acid (PCA) has shown potent, multi-faceted anticancer effects. Studies show that PCA can decrease the viability of human breast, lung, liver, cervix, and prostate cancer cells in a concentration-dependent manner. [8]It induces apoptosis by increasing lactate dehydrogenase (LDH) leakage, enhancing DNA fragmentation, reducing mitochondrial membrane potential, and elevating caspase-3 and caspase-8 activity. [8]Furthermore, it can suppress cell adhesion, a critical process in metastasis. [8]Gallic acid is also a well-known apoptosis-inducing agent in various cancer cell lines. [10][11]

Compound Cell Line Effect Concentration Reference
Protocatechuic Acid MCF-7 (Breast), A549 (Lung), HepG2 (Liver), HeLa (Cervix), LNCaP (Prostate) Decreased cell viability, increased apoptosis 1-8 µmol/L [8]

| Gallic Acid | LS180 (Colon) | Antiproliferative (IC₅₀: 45.7 µg/mL) | N/A | [11]|

Antimicrobial Activity

With the rise of antibiotic resistance, natural compounds with antimicrobial properties are of great interest. Ferulic and caffeic acids have demonstrated significant activity against foodborne pathogens. Their efficacy, however, is dependent on the bacterial strain.

A comparative study showed that ferulic acid was more effective against the Gram-negative Escherichia coli O157:H7, while caffeic acid was more effective against the Gram-positive Listeria monocytogenes. [12]This highlights the importance of the specific chemical structure in mediating interaction with different bacterial cell wall types. Ferulic acid's mechanism involves inhibiting the binding of bacterial virulence factors to Toll-like receptors (TLRs) and blocking bacterial peptidoglycans. [13]

Compound Bacteria Concentration Log Reduction (CFU/mL) / Zone of Inhibition (mm) Reference
Ferulic Acid E. coli O157:H7 150 ppm 2.98 log reduction [12]
Ferulic Acid E. coli O157:H7 200 ppm 3.49 log reduction [12]
Caffeic Acid L. monocytogenes 150 ppm 2.17 log reduction [12]

| Caffeic Acid | L. monocytogenes | 200 ppm | 2.35 log reduction | [12]|

Section 3: Validated Experimental Protocols

To empirically determine the efficacy of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid, standardized and reproducible assays are essential. The following protocols provide a self-validating framework for investigation.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom and neutralize the stable DPPH radical. The reduction of DPPH is quantified by the decrease in its absorbance at ~517 nm, which is visually represented by a color change from deep violet to pale yellow.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions (e.g., 1 mg/mL) of the test compounds (3-Hydroxy-4-(methoxycarbonyl)benzoic acid, Gallic Acid, etc.) and a positive control (e.g., Ascorbic Acid) in methanol.

  • Serial Dilutions: Create a series of dilutions from each stock solution to test a range of concentrations (e.g., 1 to 200 µg/mL).

  • Assay Reaction: In a 96-well microplate, add 100 µL of each compound dilution to a well. Add 100 µL of the 0.1 mM DPPH solution to each well.

  • Controls:

    • Negative Control: 100 µL Methanol + 100 µL DPPH solution (represents 0% inhibition).

    • Blank: 100 µL Methanol + 100 µL Methanol (to zero the spectrophotometer).

  • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes. Causality: Incubation in the dark is critical to prevent the light-induced degradation of the DPPH radical, ensuring that any observed reduction is due to the antioxidant activity of the test compound.

  • Measurement: Read the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC₅₀ Determination: Plot the % inhibition against the concentration of each compound. The IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) is determined by regression analysis. A lower IC₅₀ indicates higher antioxidant activity.

G start Start: Prepare Reagents (DPPH, Test Compounds) dilute Create Serial Dilutions of Compounds start->dilute plate Pipette Compounds and DPPH into 96-Well Plate dilute->plate incubate Incubate 30 min in Dark plate->incubate read Read Absorbance at 517 nm incubate->read calculate Calculate % Inhibition vs. Control read->calculate plot Plot Data and Determine IC50 Value calculate->plot end End: Compare Potency plot->end

Caption: Workflow for the DPPH antioxidant assay.

Protocol: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cell Viability Assay

Principle: This colorimetric assay assesses cell metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of the yellow MTT reagent, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 or A549) into a 96-well plate at a density of ~5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of this solution to each well and incubate for an additional 3-4 hours. Causality: This incubation period allows sufficient time for the mitochondrial enzymes of viable cells to convert the MTT into formazan, providing a robust signal.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at ~570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100

  • IC₅₀ Determination: Plot the % viability against the compound concentration to determine the IC₅₀ value, the concentration that reduces cell viability by 50%.

Conclusion and Future Directions

This guide establishes a framework for evaluating 3-Hydroxy-4-(methoxycarbonyl)benzoic acid in comparison to benchmark phenolic acids.

Predictive Summary:

  • Antioxidant Activity: Likely to be present but weaker than catechol-containing compounds like Protocatechuic Acid or the tri-hydroxyl Gallic Acid. Its efficacy may be more pronounced intracellularly.

  • Anti-inflammatory & Anticancer Activity: Highly plausible, but entirely dependent on empirical validation. Its ability to be hydrolyzed intracellularly could be a key determinant of its potency, potentially acting as a targeted delivery system.

  • Antimicrobial Activity: Unpredictable without direct testing, as efficacy is highly structure- and species-dependent.

The path forward is clear. The primary directive for researchers is to synthesize or procure 3-Hydroxy-4-(methoxycarbonyl)benzoic acid and subject it to the validated protocols detailed herein. Direct, side-by-side comparison with Gallic Acid in the DPPH assay and Protocatechuic Acid in the MTT assay on a relevant cancer cell line will provide the definitive data needed to place its efficacy within the known landscape of therapeutic phenolic acids. Subsequent investigations into its metabolic fate within cells will be crucial to understanding whether it functions as a prodrug, a critical piece of information for any future drug development efforts.

References

  • The Cancer-Protective Potential of Protocatechuic Acid: A Narrative Review - ResearchGate. (2024, March 4).
  • Apoptotic Effects of Protocatechuic Acid in Human Breast, Lung, Liver, Cervix, and Prostate Cancer Cells: Potential Mechanisms of Action - ACS Publications. (2009, June 23).
  • The antimicrobial activity of two phenolic acids against foodborne Escherichia coli and Listeria monocytogenes and their effectiveness in a meat system. (2021, February 1).
  • "Antimicrobial Activity of Ferulic Acid in Indonesian Purple Rice throu" by Ernanin Dyah Wijayanti, Anna Safitri et al.
  • The Cancer-Protective Potential of Protocatechuic Acid: A Narrative Review - PMC - NIH. (2024, March 23).
  • Protocatechuic acid – Knowledge and References - Taylor & Francis.
  • IRAK1/4-Targeted Anti-Inflammatory Action of Caffeic Acid - PMC - NIH.
  • Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications - RSC Publishing.
  • Insights into the molecular antimicrobial properties of ferulic acid against Helicobacter pylori. (2025, May 2).
  • The Science of Caffeic Acid: Harnessing Its Antioxidant and Anti-Inflammatory Power. (2026, February 11).
  • Anticancer Molecular Mechanism of Protocatechuic Acid Loaded on Folate Coated Functionalized Graphene Oxide Nanocomposite Delivery System in Human Hepatocellular Carcinoma - MDPI. (2021, February 9).
  • Insights into the molecular antimicrobial properties of ferulic acid against Helicobacter pylori - Oxford Academic. (2025, May 7).
  • Characterization and Antioxidant Activity of Gallic Acid Derivative - AIP Publishing.
  • Antimicrobial activity and mechanism of ferulic acid in combination with UV-A light against Escherichia coli and its application on chicken preservation - PubMed. (2025, July 2).
  • Gallic Acid Content and an Antioxidant Mechanism Are Responsible for the Antiproliferative Activity of 'Ataulfo' Mango Peel on LS180 Cells - PubMed. (2018, March 19).
  • Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid - MDPI. (2025, March 21).
  • Caffeic Acid Modulates Processes Associated with Intestinal Inflammation - MDPI. (2021, February 8).
  • Cardiovascular Effects of Caffeic Acid and Its Derivatives: A Comprehensive Review. (2020, November 27).
  • Caffeic acid alleviates inflammatory response in rheumatoid arthritis fibroblast-like synoviocytes by inhibiting phosphorylation of IκB kinase α/β and IκBα - PubMed. (2017, July 15).
  • Radical Scavenging Ability of Gallic Acid toward OH and OOH Radicals. Reaction Mechanism and Rate Constants from the Density Functional Theory - Academia.edu.
  • Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC.
  • Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases - Frontiers. (2024, June 21).
  • 4-Hydroxy-3-(methoxycarbonyl)benzoic acid | CAS 41684-11-1 | SCBT.
  • 808123-00-4|3-Hydroxy-4-(methoxycarbonyl)benzoic acid|BLD Pharm.
  • Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC. (2025, June 11).

Sources

Comparative

alternative reagents for the synthesis of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid

Executive Summary Target Molecule: 3-Hydroxy-4-(methoxycarbonyl)benzoic acid Synonyms: 2-Hydroxyterephthalic acid 1-methyl ester; 4-Carboxy-2-hydroxybenzoic acid methyl ester. CAS: 808123-00-4 (isomer specific) / 636-94-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-Hydroxy-4-(methoxycarbonyl)benzoic acid Synonyms: 2-Hydroxyterephthalic acid 1-methyl ester; 4-Carboxy-2-hydroxybenzoic acid methyl ester. CAS: 808123-00-4 (isomer specific) / 636-94-2 (parent acid)

This guide addresses the regioselective synthesis of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid , a critical intermediate for metal-organic frameworks (MOFs) and pharmaceutical scaffolds. The synthesis presents a classic regioselectivity challenge: distinguishing between two carboxyl groups on the 2-hydroxyterephthalic acid scaffold.

Crucial Distinction:

  • Target Isomer (Isomer A): Ester at C1 (ortho to OH), Acid at C4.

  • Common Byproduct (Isomer B): Ester at C4 (meta to OH), Acid at C1.

Experimental evidence confirms that direct esterification of 2-hydroxyterephthalic acid predominantly yields Isomer B due to steric hindrance and hydrogen bonding at the ortho-position. Therefore, the regioselective monohydrolysis of dimethyl 2-hydroxyterephthalate is the superior route to the Target Isomer (Isomer A), as the sterically less hindered C4-ester hydrolyzes significantly faster than the hydrogen-bond-stabilized C1-ester.

Part 1: Strategic Analysis of Synthetic Routes

The Regioselectivity Paradox

The presence of the hydroxyl group at position 2 exerts two opposing effects:

  • Electronic Activation: Donates electron density, affecting the electrophilicity of the carbonyls.

  • Steric & H-Bonding Shielding: The hydroxyl proton forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the C1-ester (ortho). This "locks" the conformation and shields the C1-carbonyl from nucleophilic attack (hydrolysis), making the C4-ester (meta) the kinetically accessible site.

Decision Matrix:

Method Reaction Type Major Product Suitability for Target
Direct Esterification Acid-catalyzed (MeOH/H₂SO₄) Isomer B (C4-Ester) ❌ Low
Selective Hydrolysis Base-catalyzed (NaOH/THF) Isomer A (C1-Ester) High

| Enzymatic Hydrolysis | Hydrolase/Esterase | Isomer A (C1-Ester) | ✅ High (Green) |

SynthesisPathways Start Dimethyl 2-hydroxyterephthalate (Diester) Target TARGET: Isomer A 3-Hydroxy-4-(methoxycarbonyl)benzoic acid (C1-Ester, C4-Acid) Start->Target Selective Hydrolysis (NaOH/THF or Enzymes) Fast C4 Hydrolysis Parent 2-Hydroxyterephthalic Acid (Diacid) Start->Parent Over-Hydrolysis (Excess Base/Heat) Byproduct Isomer B 2-Hydroxy-4-(methoxycarbonyl)benzoic acid (C1-Acid, C4-Ester) Parent->Byproduct Direct Esterification (MeOH/H+) Favors C4 (Sterics) Selectivity Mechanism: Ortho-OH H-bonds to C1-Ester, protecting it from hydrolysis. C4-Ester hydrolyzes first. Selectivity->Start

Caption: Reaction pathway analysis showing why selective hydrolysis is the preferred route for the target isomer.

Part 2: Comparative Reagent Guide (Hydrolysis Route)

The "Niwayama" Protocol (NaOH / THF / Water)

Status: Gold Standard for Chemical Selectivity Mechanism: Uses a specific solvent system (THF/Water) at low temperature (0°C) to exploit the solubility differences and the kinetic protection of the ortho-ester. The semi-two-phase system prevents over-hydrolysis.

  • Selectivity: >95% for C4-hydrolysis.

  • Yield: 85–92%.

  • Scalability: High.

Lithium Hydroxide (LiOH / MeOH / Water)

Status: Standard Laboratory Method Mechanism: Li+ acts as a mild Lewis acid, coordinating with the carbonyl. While effective, it is less selective than the Niwayama condition and often requires strict stoichiometric control (0.95 eq) to avoid diacid formation.

  • Selectivity: ~80–85%.

  • Yield: 70–75%.

  • Scalability: High, but purification required.

Enzymatic Hydrolysis (Pig Liver Esterase / Bacterial Cutinases)

Status: Green / High Precision Mechanism: Enzymes like Pig Liver Esterase (PLE) or Arthrobacter esterases recognize the steric difference between the hindered ortho-ester and the accessible meta-ester.

  • Selectivity: >98%.

  • Yield: >90% (conversion), but isolation can be tedious.

  • Scalability: Low to Moderate (Enzyme cost).

Mild Chemoselective Cleavage (t-BuNH₂ / LiBr)

Status: Alternative for Sensitive Substrates Mechanism: A mild, non-aqueous protocol using an amine and lithium salt to cleave methyl esters. Useful if the substrate contains other base-sensitive groups, though slower.

Part 3: Detailed Experimental Protocols

Protocol A: Optimized Niwayama Hydrolysis (Recommended)

Objective: Synthesis of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid via selective C4-hydrolysis.

Reagents:

  • Dimethyl 2-hydroxyterephthalate (1.0 eq)

  • NaOH (1.0 - 1.1 eq, 1M aqueous solution)

  • THF (Tetrahydrofuran)[1]

  • Water[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve dimethyl 2-hydroxyterephthalate (10 mmol, 2.10 g) in THF (30 mL). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add 1M aqueous NaOH (10.5 mL, 1.05 eq) dropwise over 20 minutes. The slow addition is critical to maintain selectivity.

  • Reaction: Stir vigorously at 0°C. The reaction is typically complete within 60–90 minutes. Monitor by TLC (SiO₂, Hexane:EtOAc 1:1). The starting diester (Rf ~0.8) should disappear, and the mono-ester (Rf ~0.4) should appear. Avoid formation of the diacid (Rf ~0.1).

  • Quenching: Once complete, acidify the mixture to pH 2–3 using 1M HCl.

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Crystallization: Recrystallize the crude solid from Methanol/Water to obtain white needles.

Expected Data:

  • Yield: 1.85 g (88%).

  • ¹H NMR (DMSO-d₆): δ 10.5 (br s, 1H, COOH), 7.85 (d, 1H, Ar-H5), 7.45 (d, 1H, Ar-H6), 7.40 (s, 1H, Ar-H2), 3.85 (s, 3H, OMe). (Note: Shifts are approximate; ortho-coupling patterns confirm regiochemistry).

Protocol B: Enzymatic Hydrolysis (High Purity)

Reagents:

  • Dimethyl 2-hydroxyterephthalate[3][4][5]

  • Pig Liver Esterase (PLE) (Sigma-Aldrich, crude powder)

  • Phosphate Buffer (pH 7.2)

  • Acetone (Co-solvent, <10%)

Workflow:

  • Suspend the diester (1 mmol) in Phosphate buffer (10 mL) containing 5% Acetone.

  • Add PLE (100 units).

  • Incubate at 30°C with shaking for 24 hours. Maintain pH 7.2 by automatic titration with 0.1M NaOH (pH-stat).

  • When 1.0 equivalent of base has been consumed, stop the reaction by acidification to pH 3.

  • Extract with Ethyl Acetate and evaporate.

Part 4: Performance Comparison Data

FeatureNiwayama (NaOH/THF) LiOH (MeOH/H₂O) Enzymatic (PLE) t-BuNH₂ / LiBr
Selectivity (Mono:Di) High (95:5) Moderate (85:15)Very High (99:1) High (90:10)
Yield 85-92% 70-75%80-90%60-80%
Reaction Time 1-2 hours4-12 hours24 hours12-24 hours
Cost LowLowHighModerate
Scalability ExcellentGoodPoorModerate
Green Score Moderate (THF use)ModerateExcellentGood
Mechanistic Visualization[8]

Mechanism cluster_0 Substrate: Dimethyl 2-hydroxyterephthalate OrthoSite C1-Ester (Ortho) Protected by H-Bond MetaSite C4-Ester (Meta) Accessible / Reactive Result Product: C4-Acid / C1-Ester (Target Isomer) MetaSite->Result Reagent Hydroxide Ion (OH-) Reagent->OrthoSite Blocked by Sterics/Electronics Reagent->MetaSite Fast Attack (Kinetically Favored)

Caption: Mechanistic basis for regioselectivity. The C4-ester is hydrolyzed preferentially due to the lack of ortho-substituent interference.

References

  • Niwayama, S. (2000).[6] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. Link

  • Jin, N., et al. (2012).[7] Reaction mechanism of synthesizing hydroxyterephthalic acid monoester with high selectivity and its application. CIESC Journal, 63(10).[7] Link

  • BenchChem Technical Support. Synthesis of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid (Isomer comparison). Link

  • Maldonado, O., et al. (2021). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society. Link

  • Tournier, V., et al. (2020). An engineered PET depolymerase to break down and recycle plastic bottles. Nature, 580, 216–219. (Enzymatic hydrolysis context). Link

Sources

Validation

Comparative Analysis of Cross-Reactivity for Antibodies Targeting 3-Hydroxy-4-(methoxycarbonyl)benzoic acid Conjugates

A Senior Application Scientist's Guide to Antibody Specificity Assessment Introduction: The Criticality of Antibody Specificity in Small Molecule Detection In the realm of immunodetection, particularly for small molecule...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Antibody Specificity Assessment

Introduction: The Criticality of Antibody Specificity in Small Molecule Detection

In the realm of immunodetection, particularly for small molecules (haptens), the specificity of an antibody is paramount. Haptens, such as 3-Hydroxy-4-(methoxycarbonyl)benzoic acid, are incapable of independently eliciting a robust immune response. Therefore, they must be covalently coupled to a larger carrier protein, like Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to become immunogenic. This process, however, introduces the risk of generating antibodies that recognize not only the hapten but also the linker used for conjugation or the carrier protein itself. Furthermore, the potential for cross-reactivity with structurally similar molecules is a significant concern that can lead to false-positive results and inaccurate quantification in downstream applications.

This guide provides a comprehensive framework for conducting and evaluating cross-reactivity studies of antibodies raised against 3-Hydroxy-4-(methoxycarbonyl)benzoic acid. We will delve into the experimental design, detailed protocols, and data interpretation necessary to validate the specificity of these antibodies, ensuring their fitness for purpose in research and diagnostic assays.

Experimental Design: A Multi-Faceted Approach to Specificity Validation

A robust assessment of antibody cross-reactivity requires a multi-pronged approach. The primary method for screening and quantifying cross-reactivity for small molecule targets is the competitive Enzyme-Linked Immunosorbent Assay (ELISA) . This assay format mimics the intended use of the antibody in many applications and provides a quantitative measure of cross-reactivity. To complement this, Surface Plasmon Resonance (SPR) can be employed as an orthogonal method to provide real-time kinetic data on antibody-antigen interactions, further corroborating the findings from the competitive ELISA.

Selection of Potential Cross-Reactants

The selection of compounds to test for cross-reactivity is a critical step. A panel of molecules that are structurally related to the target hapten, 3-Hydroxy-4-(methoxycarbonyl)benzoic acid, should be assembled. This panel should include molecules with variations in the position and nature of substituent groups on the benzoic acid core. The rationale is to challenge the antibody's binding pocket and determine its tolerance for molecular modifications.

Table 1: Proposed Panel of Potential Cross-Reactants

Compound NameChemical StructureRationale for Inclusion
3-Hydroxy-4-carboxybenzoic acid(Structure would be depicted here)Lacks the methyl ester group, testing the importance of this feature for recognition.
4-Hydroxy-3-methoxybenzoic acid(Structure would be depicted here)Isomeric variation, testing the positional importance of the hydroxyl and methoxy groups.
Salicylic acid (2-Hydroxybenzoic acid)(Structure would be depicted here)A common analgesic with a similar phenolic acid scaffold.
Benzoic acid(Structure would be depicted here)The core benzene ring with a carboxyl group, a foundational structural element.
4-Methoxycarbonylbenzoic acid(Structure would be depicted here)Lacks the hydroxyl group, assessing its contribution to the epitope.
Methodology: Detailed Protocols for Cross-Reactivity Assessment
1. Competitive ELISA Protocol

This protocol outlines the steps for a competitive ELISA to determine the half-maximal inhibitory concentration (IC50) for the target hapten and potential cross-reactants.

Materials:

  • 96-well microtiter plates (high-binding)

  • Coating antigen (3-Hydroxy-4-(methoxycarbonyl)benzoic acid conjugated to a non-immunizing carrier protein, e.g., Ovalbumin)

  • Antibody raised against 3-Hydroxy-4-(methoxycarbonyl)benzoic acid-KLH/BSA

  • Target hapten and potential cross-reactants

  • Secondary antibody conjugated to Horseradish Peroxidase (HRP)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2 M H₂SO₄)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the coating antigen at a predetermined optimal concentration in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.

  • Competition:

    • Prepare a series of dilutions of the target hapten and each potential cross-reactant.

    • In a separate plate or tubes, pre-incubate the antibody at its optimal dilution with each concentration of the free hapten or cross-reactant for 1 hour at room temperature.

  • Incubation: Transfer the antibody-hapten/cross-reactant mixtures to the coated and blocked microtiter plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody: Add the HRP-conjugated secondary antibody at its optimal dilution and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add TMB substrate and incubate in the dark until a suitable color develops (typically 15-30 minutes).

  • Stopping the Reaction: Stop the reaction by adding the stop solution.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

Data Analysis:

  • Plot the absorbance against the logarithm of the analyte concentration.

  • Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Hapten / IC50 of Cross-Reactant) x 100

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competition Step cluster_detection Detection cluster_analysis Data Analysis Coat 1. Coat Plate with Hapten-Carrier Conjugate Wash1 2. Wash Coat->Wash1 Block 3. Block Wells Wash1->Block Add_to_Plate 5. Add Mixture to Coated Plate Block->Add_to_Plate Prepare_Analytes 4a. Prepare Serial Dilutions of Free Hapten & Cross-Reactants Pre_Incubate 4b. Pre-incubate Antibody with Free Analytes Prepare_Analytes->Pre_Incubate Pre_Incubate->Add_to_Plate Wash2 6. Wash Add_to_Plate->Wash2 Add_Secondary 7. Add HRP-Secondary Ab Wash2->Add_Secondary Wash3 8. Wash Add_Secondary->Wash3 Add_Substrate 9. Add TMB Substrate Wash3->Add_Substrate Stop_Reaction 10. Add Stop Solution Add_Substrate->Stop_Reaction Read_Plate 11. Read Absorbance at 450 nm Stop_Reaction->Read_Plate Plot_Data 12. Plot Absorbance vs. Log[Analyte] Read_Plate->Plot_Data Calculate_IC50 13. Calculate IC50 Values Plot_Data->Calculate_IC50 Calculate_CR 14. Calculate % Cross-Reactivity Calculate_IC50->Calculate_CR

Caption: Workflow for Competitive ELISA.

2. Surface Plasmon Resonance (SPR) Analysis

SPR provides a label-free method to measure the binding kinetics of the antibody to the target hapten and potential cross-reactants.

Procedure Outline:

  • Immobilization: Covalently immobilize the antibody onto a sensor chip surface.

  • Binding Analysis: Inject different concentrations of the target hapten and each cross-reactant over the sensor surface and monitor the change in the refractive index, which is proportional to the mass bound to the surface.

  • Kinetic Analysis: Fit the binding data to a suitable model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • Comparison: Compare the KD values for the target hapten and the cross-reactants. A higher KD value for a cross-reactant indicates weaker binding and lower cross-reactivity.

Results and Data Interpretation

The results of the cross-reactivity studies should be summarized in a clear and concise manner.

Table 2: Hypothetical Cross-Reactivity Data from Competitive ELISA

CompoundIC50 (nM)% Cross-Reactivity
3-Hydroxy-4-(methoxycarbonyl)benzoic acid10100%
3-Hydroxy-4-carboxybenzoic acid5002%
4-Hydroxy-3-methoxybenzoic acid>10,000<0.1%
Salicylic acid>10,000<0.1%
Benzoic acid>10,000<0.1%
4-Methoxycarbonylbenzoic acid2005%

In this hypothetical example, the antibody demonstrates high specificity for the target hapten. The cross-reactivity with molecules that have modifications to the core structure is significantly lower, indicating that the antibody's binding pocket is highly selective.

Hapten_Conjugation cluster_reactants Reactants cluster_reaction Conjugation Chemistry cluster_product Product Hapten 3-Hydroxy-4-(methoxycarbonyl)benzoic acid (Hapten) EDC_NHS EDC/NHS Chemistry Hapten->EDC_NHS Carrier Carrier Protein (e.g., BSA, KLH) with -NH2 groups Carrier->EDC_NHS Conjugate Immunogenic Conjugate (Hapten-Carrier) EDC_NHS->Conjugate

Caption: Hapten-Carrier Protein Conjugation.

Conclusion

The validation of antibody specificity is a non-negotiable step in the development of reliable immunoassays. For antibodies raised against small molecules like 3-Hydroxy-4-(methoxycarbonyl)benzoic acid, a systematic investigation of cross-reactivity with structurally related compounds is essential. By employing a combination of competitive ELISA and SPR, researchers can obtain a comprehensive understanding of the antibody's binding characteristics. The methodologies and data interpretation framework presented in this guide provide a robust pathway to ensuring the accuracy and reliability of antibodies intended for research and diagnostic applications.

References
  • Landsteiner, K. (1945). The Specificity of Serological Reactions. Harvard University Press. [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. [Link]

Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Hydroxy-4-(methoxycarbonyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but t...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the cornerstone of data integrity and product safety. This guide offers an in-depth comparison of analytical methodologies for the quantification and characterization of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my objective is to provide not just a set of protocols, but a logical framework grounded in scientific principles and field-proven insights, enabling you to select and validate the most appropriate analytical technique for your specific needs.

The principles outlined herein are based on the globally recognized International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which provides a comprehensive framework for the validation of analytical procedures.[1][2][3] This ensures that the methodologies discussed are robust, reliable, and meet the stringent requirements of regulatory bodies.

The Critical Role of Method Validation

Before delving into specific techniques, it is crucial to understand the "why" behind method validation. An analytical method is validated to demonstrate its fitness for a specific purpose.[4] This involves a series of experiments to establish the performance characteristics of the method, ensuring that it is accurate, precise, specific, and robust for the intended application, be it for release testing, stability studies, or in-process control.[4][5]

Comparative Analysis of Key Analytical Techniques

The choice of an analytical method for 3-Hydroxy-4-(methoxycarbonyl)benzoic acid is dictated by factors such as the nature of the sample matrix, the required sensitivity, and the desired throughput. Here, we compare the two most prevalent chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), along with a discussion on the utility of spectroscopic methods.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC, particularly in its reverse-phase mode (RP-HPLC), is often the method of choice for non-volatile and thermally labile compounds like 3-Hydroxy-4-(methoxycarbonyl)benzoic acid. Its versatility, high resolution, and sensitivity make it a powerful tool for both quantification and impurity profiling.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is a common starting point due to its hydrophobicity, which provides good retention for moderately polar compounds like our target analyte.[6][7] The choice of particle size (e.g., 5 µm) is a trade-off between efficiency and backpressure.

  • Mobile Phase: A typical mobile phase consists of an acidified aqueous solution and an organic modifier (e.g., acetonitrile or methanol). The acid (e.g., phosphoric acid or formic acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.[8][9] A gradient elution is often employed to provide optimal separation of the main component from any potential impurities within a reasonable run time.[7]

  • Detection: Given the presence of a chromophore (the benzene ring) in 3-Hydroxy-4-(methoxycarbonyl)benzoic acid, UV detection is a simple, robust, and widely available option.[6][7] The selection of the detection wavelength should be at the absorbance maximum of the analyte to ensure the highest sensitivity.

Gas Chromatography (GC): An Alternative for Volatile Derivatives

While direct GC analysis of carboxylic acids is challenging due to their low volatility and high polarity, it becomes a viable and highly sensitive option after a derivatization step.[10][11]

The Imperative of Derivatization:

The core principle here is to convert the polar carboxylic acid group into a less polar and more volatile ester.[11] This is typically achieved through methylation or silylation.[11][12] This chemical modification is not just a procedural step; it is fundamental to enabling the analyte's transition into the gas phase for separation in the GC column.

  • Derivatization Reagents: A common and effective method is esterification with methanol in the presence of an acidic catalyst.[11] Alternatively, silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to create trimethylsilyl (TMS) derivatives.[10]

  • Column Selection: A mid-polarity column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is generally suitable for separating the derivatized analyte from other components.[13]

  • Detection: Mass Spectrometry (MS) is the ideal detector to couple with GC for this application.[11][13] It provides not only high sensitivity for quantification but also structural information from the fragmentation pattern, which is invaluable for peak identification and purity assessment.[14]

Spectroscopic Methods: Complementary Tools for Identification

While chromatography is the primary tool for separation and quantification, spectroscopic techniques like Infrared (IR) Spectroscopy and Mass Spectrometry (MS) are indispensable for structural confirmation.

  • Infrared (IR) Spectroscopy: Provides functional group information. For 3-Hydroxy-4-(methoxycarbonyl)benzoic acid, characteristic peaks for the hydroxyl (-OH), carbonyl (C=O) of the carboxylic acid and ester, and aromatic C-H bonds would be expected.[15][16]

  • Mass Spectrometry (MS): Determines the molecular weight and provides structural clues through fragmentation patterns.[15] The NIST WebBook is an authoritative source for reference mass spectra.[15]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of validated HPLC and GC-MS methods, based on typical results for structurally similar aromatic carboxylic acids.

Validation Parameter HPLC-UV GC-MS (after derivatization) Acceptance Criteria (as per ICH Q2(R2))
Specificity High, demonstrated by peak purity and separation from potential impurities.Very high, mass selective detection provides excellent specificity.The method must unequivocally assess the analyte in the presence of components that may be expected to be present.[2][6]
Linearity (R²) ≥ 0.999[6][17]≥ 0.995R² ≥ 0.98[6]
Accuracy (% Recovery) 98-102%[7][17]95-105%The closeness of test results to the true value.[1]
Precision (%RSD) < 2.0%[7][17]< 5.0%For an assay, RSD of ≤ 2% is commonly acceptable.[2]
Limit of Detection (LOD) ng/mL range[17]pg/mL rangeThe lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[18][19]
Limit of Quantitation (LOQ) ng/mL range[17]pg/mL rangeThe lowest amount of analyte in a sample which can be quantitated with suitable precision and accuracy.[18][19]
Robustness HighModerate (derivatization step can introduce variability)The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[7][19]

Experimental Protocols

The following are detailed, step-by-step methodologies for the validation of an HPLC-UV method for 3-Hydroxy-4-(methoxycarbonyl)benzoic acid. These protocols are designed to be self-validating systems, where the results of each experiment build confidence in the overall reliability of the method.

Protocol 1: HPLC Method Validation

1. Specificity:

  • Prepare solutions of a placebo (matrix without the analyte), a standard solution of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid, and a sample spiked with known related impurities.
  • Inject each solution into the HPLC system.
  • Analyze the resulting chromatograms to ensure no interfering peaks are present at the retention time of the analyte.[6]

2. Linearity:

  • Prepare a stock solution of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid.
  • Perform serial dilutions to obtain at least five concentration levels covering the expected working range (e.g., 50% to 150% of the target concentration).[6]
  • Inject each concentration in triplicate.
  • Construct a calibration curve by plotting the mean peak area against the concentration.
  • Calculate the correlation coefficient (R²), y-intercept, and slope of the regression line.[6]

3. Accuracy (Recovery):

  • Spike a placebo mixture with known amounts of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
  • Prepare three replicates for each concentration level.
  • Analyze the samples and calculate the percentage recovery using the formula: (Amount found / Amount added) * 100.[6]

4. Precision:

  • Repeatability (Intra-day precision): Perform six replicate injections of a standard solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[6]
  • Intermediate Precision (Inter-day precision): Repeat the repeatability assay on a different day, with a different analyst, or on a different instrument.
  • Calculate the relative standard deviation (%RSD) of the peak areas for both repeatability and intermediate precision.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • These can be estimated based on the standard deviation of the response and the slope of the calibration curve using the formulas: LOD = 3.3 * (σ / S) and LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[18][19]

6. Robustness:

  • Deliberately make small variations to the method parameters, such as:
  • Flow rate (e.g., ± 0.1 mL/min).
  • Column temperature (e.g., ± 5 °C).
  • Mobile phase composition (e.g., ± 2% organic modifier).
  • Analyze the system suitability parameters (e.g., tailing factor, theoretical plates) and the assay results to assess the impact of these changes.[7]

Mandatory Visualizations

To further clarify the experimental workflows and logical relationships, the following diagrams are provided.

Validation_Workflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_reporting Phase 3: Reporting ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Report Validation Report Robustness->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: Workflow for Analytical Method Validation according to ICH Guidelines.

HPLC_vs_GCMS cluster_hplc HPLC-UV cluster_gcms GC-MS Analyte 3-Hydroxy-4-(methoxycarbonyl)benzoic acid HPLC_Node Direct Injection C18 Column UV Detection Analyte->HPLC_Node Derivatization Derivatization (e.g., Methylation) Analyte->Derivatization GCMS_Node Injection of Derivative DB-5 Column Mass Spec Detection Derivatization->GCMS_Node

Caption: Comparison of analytical pathways for HPLC and GC-MS.

Conclusion

The validation of analytical methods for 3-Hydroxy-4-(methoxycarbonyl)benzoic acid is a critical exercise that underpins the quality and reliability of scientific data in drug development. While HPLC-UV stands out as a direct, robust, and widely applicable method for routine analysis, GC-MS offers superior sensitivity and specificity, albeit with the added complexity of a derivatization step.

The choice between these methods should be guided by the specific requirements of the analysis, as defined in the Analytical Target Profile. By adhering to the principles of the ICH guidelines and implementing the systematic validation protocols outlined in this guide, researchers can ensure the integrity of their analytical data and contribute to the development of safe and effective pharmaceutical products.

References

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager.
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • Comparative High-Speed Profiling of Carboxylic Acid Metabolite Levels by Differential Isotope-Coded MALDI Mass Spectrometry | Analytical Chemistry - ACS Publications.
  • View of Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis | Chemija.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI.
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PubMed.
  • Comparative Metabolite Profiling of Carboxylic Acids in Rat Urine by CE-ESI MS/MS through Positively Pre-charge - DigitalCommons@UNL.
  • Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame - PMC.
  • Reyes-et-al.-2025-Journal-of-Chromatography-B.pdf.
  • 3-Hydroxy-4-methoxybenzoic acid - the NIST WebBook.
  • Mass spectra of (A) TMS derivative of 3-hydroxy-4-methoxy- benzoic... - ResearchGate.
  • 3-Hydroxy-4-methoxy-benzaldehyde | SIELC Technologies.
  • 3-Methoxy-4-(methoxycarbonyl)benzoic acid - Sigma-Aldrich.
  • Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester | SIELC Technologies.
  • Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T - Biological and Molecular Chemistry.
  • Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization - UCL Discovery - University College London.
  • A Comparative Guide to the Validation of HPLC Methods for 4-Hydroxybenzoic Acid Analysis in Accordance with ICH Guidelines - Benchchem.
  • Phcogj.com Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract.
  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing.
  • Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia | Semantic Scholar.
  • Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances - Arabian Journal of Chemistry.
  • Application Notes and Protocols for the GC-MS Analysis of 3-Chloro-4-methoxybenzoic Acid - Benchchem.
  • GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I - ResearchGate.
  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals - Agilent.
  • 4-HYDROXY-3-METHOXYBENZOIC ACID | FEMA.
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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Hydroxy-4-(methoxycarbonyl)benzoic acid

Welcome to a comprehensive guide designed for the precise and safe handling of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid. As researchers and drug development professionals, our primary commitment is to scientific integri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the precise and safe handling of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid. As researchers and drug development professionals, our primary commitment is to scientific integrity, which begins with a foundational culture of safety. This document moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use. Here, we will explore the causality behind each safety measure, ensuring that every protocol is a self-validating system for protecting you and your research.

Hazard Assessment: Understanding the "Why"

3-Hydroxy-4-(methoxycarbonyl)benzoic acid is a solid, often a fine powder, which presents specific handling challenges.[1] A thorough risk assessment is the cornerstone of any safety protocol. The Globally Harmonized System (GHS) classifications for this compound dictate our PPE strategy.

Table 1: Hazard Profile of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid

Hazard ClassificationCategorySignal WordKey Phrase
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation.[2][3][4][5]
Serious Eye Damage/IrritationCategory 2WarningCauses serious eye irritation.[2][3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningMay cause respiratory irritation.[5][6][7]
Acute Toxicity (Oral)Category 4WarningHarmful if swallowed.[6][8]

The primary routes of exposure are inhalation of the dust, skin contact, and eye contact.[2][4] Our PPE plan is therefore designed to create a complete barrier against these specific risks.

Core PPE Requirements: Your First Line of Defense

Based on the hazard profile, a multi-layered approach to PPE is mandatory. The following table summarizes the essential equipment for handling this compound under standard laboratory conditions (e.g., in a chemical fume hood).

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPEStandard/SpecificationRationale
Eyes/Face Safety Glasses with side shields or Chemical Splash GogglesANSI Z87.1 / EN166Protects against airborne particles and accidental splashes.[2][9]
Hands Chemical-Resistant Gloves (Nitrile recommended)ASTM F739 or EN ISO 374Prevents skin irritation and absorption.[10] Nitrile offers good resistance to a range of acids and solvents.[11][12]
Body Laboratory CoatN/AProtects skin and personal clothing from contamination.[13][14]
Respiratory Not required with proper engineering controlsN/AHandled in a certified chemical fume hood to control dust.[2][15]

Operational Plan: From Selection to Disposal

Effective protection goes beyond simply wearing PPE; it involves a systematic process of selection, use, and disposal.

Part A: PPE Selection & Pre-Use Inspection

1. Glove Selection: The choice of glove material is critical. While no single glove protects against all chemicals, nitrile gloves are a robust first choice for handling aromatic carboxylic acids due to their balanced resistance.[11][12][14]

Table 3: General Glove Material Compatibility for Aromatic Acids

Glove MaterialCompatibilityRationale
Nitrile Excellent Good resistance to acids, bases, oils, and many organic solvents.[12] A reliable choice for incidental contact and splash protection.
Neoprene Good Provides resistance to a broad range of chemicals, including acids and caustics.[12]
Butyl Rubber Very Good Offers superior resistance to highly corrosive acids, ketones, and esters, though may be less dexterous.[12]
Latex Poor Offers poor resistance to many chemicals and can cause allergic reactions.[13] Not recommended.

2. Pre-Use Inspection Protocol:

  • Gloves: Before donning, visually inspect for any punctures, tears, or signs of degradation. Inflate the glove with air to check for pinholes.

  • Eyewear: Ensure safety glasses or goggles are clean and free of scratches that could impair vision. Check for a snug fit.

  • Lab Coat: Confirm all buttons are present and functional. Check for stains from previous work, which could indicate contamination.

**Part B: Step-by-Step Handling Protocol (Example: Weighing & Solubilizing)

This protocol assumes all work is performed inside a certified chemical fume hood.

  • Preparation: Before bringing the chemical into the hood, don your lab coat and safety glasses.

  • Donning Gloves: Wash and dry your hands thoroughly. Select the appropriate size and type of nitrile gloves and don them, ensuring your lab coat cuffs are tucked inside the gloves.

  • Handling the Chemical:

    • Place a weigh boat on the analytical balance inside the fume hood.

    • Carefully open the container of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid, pointing the opening away from your face.

    • Use a spatula to transfer the desired amount of solid to the weigh boat. Perform this action slowly and deliberately to minimize dust generation.

    • Securely close the primary container.

    • Transfer the weighed solid into your reaction vessel.

    • Add the solvent slowly to avoid splashing.

  • Post-Handling:

    • Clean the spatula and any affected surfaces within the fume hood with an appropriate solvent and waste disposal method.

    • Proceed with the doffing procedure for your PPE.

Part C: PPE Doffing (Removal) Protocol

The removal of PPE is a critical step to prevent cross-contamination. The sequence is designed to move from most contaminated to least contaminated.

Doffing_Protocol start Procedure Complete gloves 1. Remove Gloves (Peel off without touching the outer surface) start->gloves Most Contaminated goggles 2. Remove Goggles/Face Shield (Handle by the strap) gloves->goggles coat 3. Remove Lab Coat (Roll inside-out) goggles->coat wash 4. Wash Hands Thoroughly coat->wash Final Step end Exit Lab wash->end

Caption: PPE Doffing Sequence to Minimize Contamination.

Emergency & Disposal Plan

Preparedness is paramount. Your response to an unexpected event should be as meticulous as your experimental protocol.

Spill & Exposure Protocol
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2][3][6]

  • Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[2] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.[2][3][6]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[2][3][6]

  • Minor Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.

  • Major Spill: Evacuate the area and follow your institution's emergency procedures.

Waste Disposal Plan

Improper disposal can harm both people and the environment. Never wash this chemical down the drain.[16]

Disposal_Plan start Generate Waste waste_type Identify Waste Type start->waste_type solid Unused/Expired Chemical Contaminated Solids (e.g., spill cleanup) waste_type->solid Chemical or Solid Waste ppe Contaminated PPE (Gloves, weigh boats, wipes) waste_type->ppe Disposable PPE solid_container Collect in a labeled, sealed hazardous waste container. solid->solid_container ppe_container Double-bag in a labeled hazardous waste bag. ppe->ppe_container disposal Dispose of contents/container to an approved waste disposal plant per institutional guidelines. solid_container->disposal ppe_container->disposal

Caption: Decision Workflow for Chemical and Contaminated Waste.

All waste, including contaminated gloves, weigh boats, and cleanup materials, must be disposed of as hazardous chemical waste according to your institution's and local regulations.[2][3]

Conclusion: Fostering a Culture of Safety

The meticulous use of Personal Protective Equipment is not a barrier to research; it is an enabler of excellence. By understanding the specific hazards of 3-Hydroxy-4-(methoxycarbonyl)benzoic acid and implementing the robust operational plans detailed here, you build a foundation of trust in your procedures and ensure the integrity of your work and your well-being. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most current information.

References

  • 3 - SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, February 8). Sigma-Aldrich.
  • Safety Data Sheet - Angene Chemical. (2025, February 11). Angene Chemical.
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • MATERIAL SAFETY DATA SHEET - Chemcia Scientific. (n.d.). Chemcia Scientific.
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  • SAFETY DATA SHEET - TCI Chemicals. (n.d.). TCI Chemicals.
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  • SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
  • Methyl 3-hydroxy-4-methoxybenzo
  • Safety equipment, PPE, for handling acids. (2022, August 26). Quicktest.
  • Safety Data Sheet: 3-Formyl-4-hydroxybenzoic acid. (n.d.). Chemos GmbH&Co.KG.
  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Nevada, Reno.

Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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